molecular formula C4H5F5O B1346712 3,3,4,4,4-Pentafluorobutan-2-ol CAS No. 374-40-3

3,3,4,4,4-Pentafluorobutan-2-ol

Cat. No.: B1346712
CAS No.: 374-40-3
M. Wt: 164.07 g/mol
InChI Key: BUGIAHXXBFVPGW-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutan-2-ol is a useful research compound. Its molecular formula is C4H5F5O and its molecular weight is 164.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIAHXXBFVPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880134
Record name 1-Pentafluoroethylethanol
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Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

374-40-3
Record name 3,3,4,4,4-Pentafluoro-2-butanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,4-Pentafluorobutan-2-ol
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Record name 1-Pentafluoroethylethanol
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Record name 3,3,4,4,4-pentafluorobutan-2-ol
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Foundational & Exploratory

In-Depth Technical Guide: 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 374-40-3

This guide provides a comprehensive overview of 3,3,4,4,4-Pentafluorobutan-2-ol, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, analysis, and its emerging role in medicinal chemistry.

Chemical and Physical Properties

This compound is a fluorinated alcohol with a chiral center at the C-2 position. Its physical and chemical properties are significantly influenced by the presence of the five fluorine atoms, which impart unique characteristics such as increased lipophilicity and metabolic stability in certain contexts. A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 374-40-3[1]
Molecular Formula C4H5F5O[1]
Molecular Weight 164.07 g/mol [1]
IUPAC Name This compound
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis and Purification

The synthesis of this compound can be achieved through established organic chemistry methodologies. The primary routes involve the reduction of the corresponding ketone or a Grignard reaction.

Experimental Protocol: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

This method provides a straightforward approach to synthesizing the target compound.

G Ketone 3,3,4,4,4-Pentafluorobutan-2-one Reaction Reaction Mixture Ketone->Reaction Solvent Anhydrous Solvent (e.g., Methanol, Ethanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Quench Quenching (e.g., Water, dilute HCl) Reaction->Quench Stirring at 0°C to rt Extraction Workup (e.g., Ether extraction) Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

References

3,3,4,4,4-Pentafluorobutan-2-ol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3,3,4,4,4-Pentafluorobutan-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

This compound is an organofluorine compound belonging to the class of partially fluorinated alcohols.[1] These compounds are noted for their unique solvent properties.[1] While specific experimental values are sparse, the fundamental molecular and computed properties have been established and are crucial for any theoretical or experimental work.

Table 1: Summary of Known Properties for this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 374-40-3[3]
Molecular Formula C₄H₅F₅O[2][3]
Molecular Weight 164.07 g/mol [2][3]
InChI InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3[2]
InChIKey BUGIAHXXBFVPGW-UHFFFAOYSA-N[2]
Canonical SMILES CC(C(C(F)(F)F)(F)F)O[2]
GHS Hazard Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Note: The National Institute of Standards and Technology (NIST) Chemistry WebBook explicitly notes a lack of phase change data for this compound.[3]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile fluorinated alcohol like this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point method for small sample quantities.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a slow and steady distillation rate of approximately 1-2 drops per second.

  • Temperature Reading: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. Record the temperature when it stabilizes during the collection of the distillate. This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Given its volatility, the density of this compound should be measured using a method that minimizes evaporative loss, such as the pycnometer method.[4]

Methodology: Pycnometer Method

  • Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a precise, known volume). Measure and record the mass of the empty, dry pycnometer with its stopper.

  • Sample Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary, and carefully wipe the outside dry.

  • Mass Measurement: Measure and record the mass of the filled pycnometer.[4]

  • Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20°C or 25°C) by placing the pycnometer in a temperature-controlled water bath for equilibration before weighing.

  • Calculation: The density (ρ) is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[4]

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property that can be measured with high precision using a refractometer.

Methodology: Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer and close the prisms.

  • Measurement: While looking through the eyepiece, adjust the control to bring the dividing line between the light and dark fields into sharp focus and exactly on the crosshairs.[5]

  • Reading: Read the refractive index value from the instrument's scale.[5]

  • Temperature Control: The refractive index is highly temperature-dependent.[5] Perform the measurement at a standard temperature (typically 20°C) by circulating water from a constant-temperature bath through the refractometer. Record the temperature at which the measurement is made.[5]

Determination of Solubility

A tiered approach is recommended to determine the solubility of the compound in various solvents relevant to research and development, such as aqueous buffers, and organic solvents like dimethyl sulfoxide (DMSO).

Methodology: Kinetic and Thermodynamic Solubility

  • Solvent Selection: Choose a range of solvents. For drug development, this typically includes phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like DMSO or ethanol.[6][7]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., 10 mM in DMSO).

  • Kinetic Solubility: Add small aliquots of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1-200 µM).[6] The mixture is shaken for a set period (e.g., 2 hours) at a controlled temperature.[6] The presence of precipitate is then measured, often by nephelometry or by analyzing the concentration of the supernatant via HPLC-UV or LC/MS/MS after centrifugation.[6]

  • Thermodynamic Solubility: Add an excess amount of the solid or liquid compound directly to the chosen solvent (e.g., PBS). The mixture is then agitated until equilibrium is reached (e.g., 24-48 hours). After equilibration, the suspension is filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is quantified to determine the maximum solubility.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized volatile fluorinated alcohol.

G cluster_0 Initial Characterization cluster_1 Primary Physical Properties cluster_2 Solvent Interaction Properties cluster_3 Final Data Compilation A Obtain Pure Sample (>98% Purity) B Structural Confirmation (NMR, MS) A->B C Determine Boiling Point (Distillation) B->C Proceed if structure confirmed D Measure Density (Pycnometer) C->D E Measure Refractive Index (Abbe Refractometer) D->E F Solubility Screening (Aqueous & Organic Solvents) E->F G Compile Technical Data Sheet F->G

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of 3,3,4,4,4-Pentafluorobutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a fluorinated alcohol with the chemical formula C₄H₅F₅O. Its structure consists of a four-carbon butanol backbone with five fluorine atoms and a hydroxyl group.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 374-40-3[1]
Molecular Formula C₄H₅F₅O[1]
Molecular Weight 164.07 g/mol
SMILES CC(O)C(F)(F)C(F)(F)F
InChI InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Boiling Point 109-110 °CCommercially available data
Density 1.482 g/mL at 25 °CCommercially available data
Melting Point Data not available
Solubility Data not available

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.25m1H-CH(OH)-
1.40d3H-CH₃

¹⁹F NMR Spectroscopy (CDCl₃):

Chemical Shift (δ) ppmAssignment
-81.2-CF₃
-130.5-CF₂-

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretch
2980C-H stretch
1100-1350C-F stretch

Mass Spectrometry:

A logical workflow for the predicted mass spectrum fragmentation is depicted below.

G Predicted Mass Spectrum Fragmentation of this compound M [C₄H₅F₅O]⁺ m/z = 164 (Molecular Ion) frag1 [C₃H₅F₂O]⁺ m/z = 99 (Loss of -CF₃) M->frag1 -CF₃ frag2 [C₂H₄FO]⁺ m/z = 63 (Loss of -C₂F₅) M->frag2 -C₂F₅ frag3 [C₄H₄F₅]⁺ m/z = 147 (Loss of -OH) M->frag3 -OH frag4 [C₄H₄F₄O]⁺ m/z = 144 (Loss of HF) M->frag4 -HF

Caption: Predicted fragmentation pathway in mass spectrometry.

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one.

Reaction Scheme:

The workflow for this synthesis is outlined in the diagram below.

G Synthesis Workflow of this compound start Start ketone 3,3,4,4,4-Pentafluorobutan-2-one start->ketone reaction Reaction Mixture ketone->reaction solvent Solvent (e.g., Methanol, Ethanol) solvent->reaction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reaction quench Quenching (e.g., with dilute acid) reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Distillation) extraction->purification product This compound purification->product end End product->end

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of 3,3,4,4,4-pentafluorobutan-2-one

Materials:

  • 3,3,4,4,4-pentafluorobutan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,4,4,4-pentafluorobutan-2-one in an appropriate amount of methanol. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reduction.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

  • Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer with diethyl ether two more times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by distillation to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

However, studies on other short-chain fluorinated alcohols have indicated potential toxicological effects. For instance, trifluoroethanol and 1,1-dihydroperfluorobutanol have been shown to be toxic compounds, exhibiting both local irritation and systemic effects, including narcotic action on the central nervous system and dystrophic changes in parenchymatous organs in animal studies.[3][4] Some fluorinated alcohols can also interact with and perturb lipid bilayers, which could affect membrane protein function.[5][6]

Given the structural similarities, it is plausible that this compound may exhibit some level of biological activity. However, without experimental data, any discussion of its specific effects or involvement in signaling pathways remains speculative. Further research is required to elucidate the pharmacological and toxicological profile of this compound.

Conclusion

This technical guide has summarized the key available information on this compound. While its fundamental chemical and physical properties are partially documented, and a reliable synthetic route is established, a significant gap exists in the understanding of its biological effects. For professionals in drug development, this compound could be of interest as a building block in the synthesis of more complex fluorinated molecules. Future research should focus on determining its melting point, obtaining a full set of spectroscopic data including a mass spectrum, and, most importantly, investigating its biological activity and potential toxicological profile to fully assess its utility and safety.

References

An In-depth Technical Guide on the Molecular Weight of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 3,3,4,4,4-Pentafluorobutan-2-ol, a fluorinated organic compound of interest in various scientific domains. This document outlines the compound's chemical formula, the atomic weights of its constituent elements, and the calculation of its molecular weight.

Molecular Identity and Formula

This compound is a chemical compound with the molecular formula C₄H₅F₅O[1][2]. This formula indicates that a single molecule of the compound is composed of four carbon atoms, five hydrogen atoms, five fluorine atoms, and one oxygen atom.

Quantitative Data: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and substance quantification. It is determined by the sum of the atomic weights of its constituent atoms.

The table below summarizes the atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

Element (Symbol)QuantityStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)412.011[3][4][5][6]48.044
Hydrogen (H)51.008[7][8][9][10][11]5.040
Fluorine (F)518.998[12][13][14][15][16]94.990
Oxygen (O)115.999[17][18][19][20][21]15.999
Total Molecular Weight 164.073

The calculated molecular weight is approximately 164.07 g/mol , which is consistent with the information available in chemical databases[1][2].

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions versus their m/z ratio. The peak corresponding to the molecular ion provides the experimental molecular weight.

Visualization of Molecular Composition

The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of this compound.

MolecularWeightCalculation cluster_elements Elemental Components cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) 4 atoms x 12.011 g/mol Sum Sum of Atomic Masses C->Sum H Hydrogen (H) 5 atoms x 1.008 g/mol H->Sum F Fluorine (F) 5 atoms x 18.998 g/mol F->Sum O Oxygen (O) 1 atom x 15.999 g/mol O->Sum MW This compound 164.07 g/mol Sum->MW

Caption: Calculation of the molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3,3,4,4,4-pentafluorobutan-2-ol, a valuable fluorinated building block in pharmaceutical and materials science research. The document outlines the most common and practical synthetic route, including a comprehensive experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a chiral secondary alcohol containing a pentafluoroethyl group. The presence of the fluorine atoms imparts unique physicochemical properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it an attractive synthon for the development of novel therapeutic agents and advanced materials. This guide focuses on the synthesis of this compound via the reduction of its corresponding ketone precursor, 3,3,4,4,4-pentafluorobutan-2-one. This method is widely applicable and utilizes common laboratory reagents and techniques.

Primary Synthesis Pathway: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

The most direct and efficient synthesis of this compound involves the reduction of the carbonyl group of 3,3,4,4,4-pentafluorobutan-2-one. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice suitable for this purpose. The reaction is typically performed in a protic solvent such as methanol or ethanol.

Alternatively, catalytic hydrogenation can be employed, offering a greener approach to the reduction.

Reaction Scheme

Synthesis_Pathway start 3,3,4,4,4-Pentafluorobutan-2-one product This compound start->product Reduction reagent Sodium Borohydride (NaBH4) Methanol (CH3OH) reagent->product

Reduction of 3,3,4,4,4-pentafluorobutan-2-one.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the reduction of 3,3,4,4,4-pentafluorobutan-2-one with sodium borohydride. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material 3,3,4,4,4-Pentafluorobutan-2-oneCommercially Available
Reducing Agent Sodium Borohydride (NaBH₄)Standard Reagent
Solvent Methanol (MeOH)Anhydrous
Reaction Temperature 0 °C to Room TemperatureStandard Conditions
Reaction Time 1-3 hoursTypical
Typical Yield 85-95%Representative
Purity (post-purification) >98%Typical

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment
  • Reactants:

    • 3,3,4,4,4-Pentafluorobutan-2-one

    • Sodium borohydride (NaBH₄)

    • Anhydrous Methanol (MeOH)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) apparatus

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Dissolve 3,3,4,4,4-pentafluorobutan-2-one in anhydrous methanol in a round-bottom flask. B Cool the solution to 0 °C using an ice bath. A->B C Slowly add sodium borohydride (NaBH4) in portions. B->C D Stir the reaction mixture at 0 °C and then allow to warm to room temperature. C->D E Quench the reaction by slow addition of 1 M HCl at 0 °C. D->E F Remove methanol under reduced pressure. E->F G Extract the aqueous residue with diethyl ether or ethyl acetate. F->G H Wash the combined organic layers with water and then brine. G->H I Dry the organic layer over anhydrous MgSO4 or Na2SO4. H->I J Filter and concentrate the solvent using a rotary evaporator. I->J K Purify the crude product by distillation or column chromatography if necessary. J->K L Characterize the final product (NMR, IR, MS). K->L

Step-by-step experimental workflow.
Step-by-Step Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 equivalents) to the stirred solution in small portions. Control the rate of addition to maintain the temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the solution is acidic (pH ~2-3).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure, or by column chromatography on silica gel if necessary, to afford the pure alcohol.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Alternative Synthesis Pathway: Grignard Reaction

An alternative, though potentially more challenging, route to this compound is through the Grignard reaction. This pathway involves the reaction of a pentafluoroethyl Grignard reagent (pentafluoroethyl magnesium bromide) with acetaldehyde.

Logical Relationship Diagram

Grignard_Pathway cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_product Final Product A Pentafluoroethyl Bromide D Formation of Pentafluoroethyl Magnesium Bromide A->D B Magnesium Turnings B->D C Acetaldehyde E Nucleophilic Addition to Acetaldehyde C->E D->E F Acidic Work-up E->F G This compound F->G

Grignard reaction pathway logic.

This pathway requires the initial formation of the fluorinated Grignard reagent, which can be sensitive to reaction conditions. The subsequent reaction with acetaldehyde followed by an acidic work-up yields the desired secondary alcohol.

Safety Considerations

  • 3,3,4,4,4-Pentafluorobutan-2-one: This starting material is a ketone and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add slowly to the reaction mixture.

  • Solvents: Methanol, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these procedures.

Conclusion

The reduction of 3,3,4,4,4-pentafluorobutan-2-one with sodium borohydride represents a reliable and high-yielding method for the synthesis of this compound. The provided experimental protocol offers a detailed guide for researchers to produce this valuable fluorinated building block for applications in drug discovery and materials science. While alternative methods such as the Grignard reaction exist, the ketone reduction pathway is generally more practical and straightforward for laboratory-scale synthesis.

Spectroscopic Analysis of 3,3,4,4,4-Pentafluorobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, publicly accessible, experimentally-derived spectroscopic data for 3,3,4,4,4-Pentafluorobutan-2-ol is limited. The data presented in this guide, while grounded in established spectroscopic principles and analysis of analogous fluorinated compounds, should be considered as predicted values. Experimental verification is recommended.

Introduction

This compound is a fluorinated alcohol with potential applications in various fields, including as a solvent, a building block in organic synthesis, and in the development of new pharmaceutical agents and materials. The presence of a pentafluoroethyl group significantly influences the molecule's chemical and physical properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its behavior in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to aid researchers in their own investigations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃~1.4Doublet of triplets (dt)³J(H,H) ≈ 6-7 Hz, ⁴J(H,F) ≈ 1-2 Hz3H
CH~4.2Quartet of triplets (qt)³J(H,H) ≈ 6-7 Hz, ³J(H,F) ≈ 15-20 Hz1H
OHVariableSinglet (broad)-1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C1 (CH₃)~15-20
C2 (CHOH)~65-70
C3 (CF₂)~115-125 (triplet)
C4 (CF₃)~120-130 (quartet)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CF₂~ -110 to -120Quartet²J(F,F) ≈ 10-15 Hz
CF₃~ -80 to -85Triplet²J(F,F) ≈ 10-15 Hz
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3600-3200Strong, Broad
C-H stretch3000-2850Medium
C-O stretch1250-1050Strong
C-F stretch1200-1000Very Strong
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
145[M - F]⁺
119[C₂F₅]⁺
69[CF₃]⁺
45[CH₃CHO H]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a range of approximately -50 to -150 ppm.

    • Use a suitable reference standard for ¹⁹F NMR, such as CFCl₃ (0 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • Chromatographic Separation: Use a suitable temperature program to separate the compound from any impurities.

  • Mass Spectrometry: Acquire the mass spectrum of the eluting compound using electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel fluorinated compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis NMR_Analysis Connectivity & Stereochemistry Determination NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern Analysis MS->MS_Analysis Structure_Confirmation Final Structure Confirmation FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

An In-depth Technical Guide to the NMR Spectra of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3,4,4,4-Pentafluorobutan-2-ol. The information presented herein is essential for the structural elucidation and characterization of this fluorinated alcohol, a compound of interest in various fields, including medicinal chemistry and materials science. This document summarizes predicted quantitative NMR data, outlines detailed experimental protocols for data acquisition, and provides visual representations of the molecule's structure and key spectral correlations.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated NMR prediction software and is supplemented with analysis based on structurally analogous compounds. These predictions provide a reliable basis for spectral interpretation.

¹H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct signals corresponding to the methyl, methine, and hydroxyl protons.

Proton (H) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
H-1 (CH₃)~1.3Doublet (d)~6.5
H-2 (CH)~4.2Quartet of multiplets (qm)J(H-C-H) ≈ 6.5, J(H-C-C-F) ≈ 8-12
OHVariable (broad singlet)Broad Singlet (br s)N/A

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to display four signals, each corresponding to a unique carbon environment in the molecule. The signals for the fluorinated carbons will exhibit complex splitting patterns due to C-F coupling.

Carbon (C) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
C-1 (CH₃)~18SingletN/A
C-2 (CHOH)~68Triplet of quartets (tq)¹J(C-F) ≈ 25-35, ²J(C-C-F) ≈ 20-30
C-3 (-CF₂-)~120Triplet of quartets (tq)¹J(C-F) ≈ 240-260, ²J(C-C-F) ≈ 30-40
C-4 (-CF₃)~125Quartet of triplets (qt)¹J(C-F) ≈ 280-300, ²J(C-C-F) ≈ 30-40
¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is predicted to show two distinct signals corresponding to the -CF₂- and -CF₃ groups.

Fluorine (F) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
-CF₂-~ -120 to -130Quartet (q)³J(F-C-C-F) ≈ 5-10
-CF₃~ -80 to -85Triplet (t)³J(F-C-C-F) ≈ 5-10

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for small organic molecules.[1][2]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

¹⁹F NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Number of Scans (NS): 64 to 256.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended due to the large chemical shift dispersion of ¹⁹F.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR signaling pathways of this compound.

molecular_structure cluster_mol This compound C1 C1 (CH₃) C2 C2 (CH) C1->C2 H1 3H C1->H1 C3 C3 (CF₂) C2->C3 O O C2->O H2 H C2->H2 C4 C4 (CF₃) C3->C4 F3 2F C3->F3 F4 3F C4->F4 H_O H O->H_O

Molecular structure of this compound.

J_Coupling_Diagram cluster_protons ¹H NMR cluster_fluorines ¹⁹F NMR H1 H-1 (CH₃) H2 H-2 (CH) H1->H2 ³J(H,H) F3 F-3 (CF₂) H2->F3 ³J(H,F) OH OH F4 F-4 (CF₃) F3->F4 ³J(F,F)

Key J-coupling interactions in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-100 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire ¹H, ¹³C, ¹⁹F Spectra F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Reference Spectra J->K

General experimental workflow for NMR analysis.

Conclusion

The analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound provides a comprehensive understanding of its molecular structure. The predicted chemical shifts and coupling constants, in conjunction with the detailed experimental protocols, offer a robust framework for the identification and characterization of this compound. The provided visualizations further aid in the conceptualization of the molecular connectivity and the origin of the observed NMR signals. This technical guide serves as a valuable resource for researchers and professionals working with fluorinated compounds, facilitating their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides a detailed overview of the expected infrared spectroscopic characteristics of 3,3,4,4,4-Pentafluorobutan-2-ol, a highly fluorinated secondary alcohol. Understanding the IR spectrum of this compound is crucial for its characterization, quality control, and in monitoring its chemical transformations, which is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

Expected Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds of the methyl and methine groups, the carbon-oxygen (C-O) single bond, and the numerous carbon-fluorine (C-F) bonds. The presence of a significant number of fluorine atoms is expected to have a notable influence on the spectrum, particularly on the stretching vibrations of adjacent bonds.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. These ranges are based on typical values for the respective functional groups in similar chemical environments. The presence of the electron-withdrawing pentafluoroethyl group can cause shifts in the absorption frequencies of the hydroxyl and methine groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)IntensityNotes
O-H Stretching (Hydrogen-bonded)3500 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[1][2]
C-H Stretching (sp³ hybridized)3000 - 2850Medium to StrongArises from the methyl (CH₃) and methine (CH) groups.[3]
C-O Stretching1260 - 1050StrongAs a secondary alcohol, the peak is anticipated in the upper end of this range.[1]
C-F Stretching1350 - 1100Very StrongMultiple strong bands are expected due to the presence of CF₂ and CF₃ groups. The coupling of C-F and C-C vibrations can lead to a complex set of absorptions in this region.
O-H Bending (In-plane)~1400Medium, BroadOften appears as a broad absorption.
C-H Bending1470 - 1350MediumIncludes scissoring and bending vibrations of the methyl and methine groups.[3]

Experimental Protocols

A standard method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument_Setup Instrument Setup Background_Scan Background Scan Instrument_Setup->Background_Scan Sample_Application Sample Application on ATR Background_Scan->Sample_Application Sample_Prep Sample Preparation Sample_Prep->Sample_Application Data_Acquisition Data Acquisition Sample_Application->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Reporting Reporting Spectral_Interpretation->Reporting

Caption: Logical workflow for an IR spectroscopy experiment.

Conclusion

The infrared spectrum of this compound is expected to display characteristic absorption bands corresponding to its hydroxyl, alkyl, and fluoroalkyl moieties. The most prominent features will likely be the broad O-H stretching band, the C-H stretching bands, and a complex and intense region of C-F and C-O stretching vibrations. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to interpret the IR spectrum of this fluorinated alcohol and to design appropriate experimental protocols for its analysis. The provided data and methodologies will aid in the structural confirmation and purity assessment of this important class of compounds.

References

Mass Spectrometry of 3,3,4,4,4-Pentafluorobutan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of 3,3,4,4,4-Pentafluorobutan-2-ol, a fluorinated secondary alcohol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for fluorinated and secondary alcohol compounds. This document outlines the expected major fragment ions under electron ionization (EI), provides a detailed experimental protocol for acquiring a mass spectrum, and visualizes the predicted fragmentation pathway. The information herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related fluorinated compounds in various research and development settings.

Introduction

This compound (C₄H₅F₅O) is a halogenated alcohol of interest in various fields, including materials science and as a potential building block in synthetic chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. The presence of a pentafluoroethyl group significantly influences the fragmentation behavior of the molecule under ionization, leading to characteristic mass spectra. This guide focuses on the predicted electron ionization (EI) mass spectrometry of this compound, offering insights into its expected fragmentation pathways.

Predicted Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For this compound, the fragmentation is expected to be primarily driven by two key structural features: the secondary alcohol moiety and the electron-withdrawing pentafluoroethyl group.

The molecular ion (M⁺˙) is anticipated to be of low abundance or potentially absent, a common characteristic for alcohols which readily undergo fragmentation.[1][2] The fragmentation of alcohols is typically initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and through dehydration.[1][3]

The major fragmentation pathways for this compound are predicted to be:

  • Alpha-Cleavage: The C-C bond between the carbonyl carbon (C2) and the carbon bearing the pentafluoroethyl group (C3) is expected to cleave, leading to the formation of a resonance-stabilized oxonium ion.

  • Loss of a Methyl Radical: Cleavage of the C1-C2 bond will result in the loss of a methyl radical (•CH₃).

  • Loss of the Pentafluoroethyl Radical: Cleavage of the C2-C3 bond will lead to the loss of the pentafluoroethyl radical (•C₂F₅).

  • Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols.[1][3]

  • Fluorine Rearrangements and Eliminations: The presence of multiple fluorine atoms can lead to complex rearrangements and the elimination of neutral molecules such as HF.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures for the electron ionization mass spectrum of this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.

m/zProposed Fragment IonPredicted Relative Abundance
164[C₄H₅F₅O]⁺˙ (Molecular Ion)Very Low
149[C₃H₂F₅O]⁺Moderate
119[C₂F₅]⁺High
95[C₃H₄FO]⁺Moderate
69[CF₃]⁺High
45[C₂H₅O]⁺High (Base Peak)
43[C₂H₃O]⁺Moderate
29[CHO]⁺Low

Proposed Fragmentation Pathway

The logical relationship of the key fragmentation steps for this compound under electron ionization is illustrated in the following diagram.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement & Elimination M [C₄H₅F₅O]⁺˙ m/z = 164 F1 [C₂H₅O]⁺ m/z = 45 M->F1 - •C₂F₅ F2 [C₃H₂F₅O]⁺ m/z = 149 M->F2 - •CH₃ F3 [C₂F₅]⁺ m/z = 119 M->F3 - •CH(OH)CH₃ F4 [CF₃]⁺ m/z = 69 F3->F4 - •CF₂

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following section details a general experimental protocol for acquiring the electron ionization gas chromatography-mass spectrum (GC-MS) of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 to 50:1, depending on the concentration.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20-400.

    • Scan Rate: 2-3 scans/second.

    • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent.

Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the chromatographic peak corresponding to this compound should be extracted and background-subtracted. The resulting spectrum can then be compared to the predicted fragmentation pattern for identification and structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry of this compound. The predicted fragmentation pattern, summarized data, and visualized pathway offer a solid foundation for researchers working with this compound. The detailed experimental protocol provides a practical starting point for acquiring high-quality mass spectral data. As experimental data becomes available, this guide can be further refined to provide an even more accurate and valuable resource for the scientific community.

References

In-Depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,4,4,4-pentafluorobutan-2-ol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. The document details its commercial availability, physicochemical properties, and safety information. Furthermore, it outlines a representative experimental protocol for its synthesis via the reduction of the corresponding ketone and a general method for its purification. This guide also visualizes a typical workflow for the integration of such a chiral building block into a drug discovery pipeline, offering a practical perspective for its application.

Introduction

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, a chiral fluorinated secondary alcohol, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique stereochemical and electronic properties make it an attractive synthon for drug discovery and development.

Commercial Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound in varying quantities and purities. A summary of representative suppliers is provided below.

SupplierContact Information
J & K SCIENTIFIC LTD.Email: --INVALID-LINK--; Tel: 18210857532
Meryer (Shanghai) Chemical Technology Co., Ltd.Email: --INVALID-LINK--; Tel: 4006356688, 18621169109
Wuhan Chemwish Technology Co., Ltd.Email: --INVALID-LINK--; Tel: 86-027-67849912
Shanghai Sinch Parmaceuticals Tech. Co. Ltd.Email: --INVALID-LINK--; Tel: +86-21-54098501
Clearsynth Labs LimitedEmail: --INVALID-LINK--; Tel: +91-22-26355700
Conier Chem&Pharma LimitedAvailable through ECHEMI marketplace.

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that experimentally determined spectroscopic data for this specific compound is not widely available in public databases. The information provided is based on established chemical principles and data for structurally related compounds.

Physicochemical Properties
PropertyValue
CAS Number 374-40-3[1][2][3][4]
Molecular Formula C₄H₅F₅O[1][2][3][4]
Molecular Weight 164.07 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 3,3,4,4,4-Pentafluoro-2-butanol, 1-Pentafluoroethylethanol[3]
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH₃), the methine proton (CHOH), and the hydroxyl proton (OH). The methyl group would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton would be a multiplet due to coupling with the methyl and hydroxyl protons, as well as potentially long-range coupling with the fluorine atoms. The hydroxyl proton's chemical shift and multiplicity would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon bearing the hydroxyl group would be deshielded and appear at a higher chemical shift. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would be informative, likely showing two distinct signals for the CF₂ and CF₃ groups. The CF₂ fluorine atoms may exhibit diastereotopicity due to the adjacent chiral center, potentially leading to a more complex splitting pattern.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching bands would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164.0261 (monoisotopic mass). Fragmentation patterns would likely involve the loss of small molecules such as water, and characteristic fragments resulting from cleavage of the carbon-carbon bonds.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity and ease of handling.

Materials:

  • 3,3,4,4,4-Pentafluorobutan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under atmospheric or reduced pressure. The purity of the fractions should be assessed by GC or NMR spectroscopy. For smaller scales or for achieving very high purity, flash column chromatography on silica gel may also be employed, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.

Applications in Drug Discovery

Chiral fluorinated alcohols like this compound are valuable building blocks in drug discovery. They can be used to introduce stereocenters and fluorinated moieties into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. A generalized workflow illustrating the integration of such a building block is presented below.

DrugDiscoveryWorkflow cluster_0 Synthesis & Characterization cluster_1 Drug Discovery Pipeline start Commercially Available Ketone Precursor synthesis Asymmetric Reduction (e.g., with Chiral Catalyst) start->synthesis Reduction purification Purification (Distillation/Chromatography) synthesis->purification characterization Structural & Purity Analysis (NMR, MS, Chiral GC/HPLC) purification->characterization building_block Enantiopure this compound characterization->building_block Verified Structure & Purity lead_opt Lead Optimization building_block->lead_opt Incorporation into Lead Scaffolds lead_gen Lead Compound Generation lead_gen->lead_opt sar Structure-Activity Relationship (SAR) Studies lead_opt->sar admet ADMET Screening sar->admet admet->lead_opt Iterative Refinement candidate Drug Candidate Selection admet->candidate

References

An In-depth Technical Guide to the Safety and Handling of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling considerations for 3,3,4,4,4-Pentafluorobutan-2-ol. The information presented herein is compiled from publicly available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and professionals in drug development on the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₄H₅F₅OPubChem[1]
Molecular Weight 164.07 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 374-40-3PubChem[1]
Appearance Not specified, likely a liquidGeneral Chemical Knowledge
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

GHS ClassificationHazard StatementPictogram
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation
Flammable liquids (Category 3)H226: Flammable liquid and vapor

Source: Synquest Labs[2], PubChem[1]

Safety and Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. The following sections detail the necessary personal protective equipment (PPE), engineering controls, and first aid measures.

Personal Protective Equipment (PPE)

A standard PPE workflow for handling this chemical is illustrated below.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling Assess_Risk Assess Risks of Experiment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Gloves Wear a Flame-Retardant Lab Coat Select_PPE->Gloves Lab_Coat Wear Nitrile Gloves Work_in_Hood Work in a Fume Hood Lab_Coat->Work_in_Hood Eye_Protection Wear Chemical Safety Goggles Eye_Protection->Lab_Coat Gloves->Eye_Protection

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Engineering Controls

Proper engineering controls are essential to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control vapor exposure.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[2]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information and Potential Signaling Pathways

Postulated Mechanism of Cellular Toxicity

Based on studies of similar compounds, it is plausible that this compound could exert its toxic effects through the disruption of cellular membranes. This hypothetical pathway is depicted below.

Toxicity_Pathway Compound This compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitioning Disruption Membrane Disruption (Increased Fluidity) Membrane->Disruption Function_Loss Loss of Membrane Integrity and Function Disruption->Function_Loss Cell_Death Cellular Stress & Potential Apoptosis Function_Loss->Cell_Death

Caption: Hypothetical mechanism of cellular toxicity.

Experimental Protocols: Safe Handling and Disposal

The following are general experimental protocols for the safe handling and disposal of this compound. These should be adapted to specific laboratory conditions and experimental needs.

General Handling Protocol

Handling_Protocol Start Start Prep Don Appropriate PPE Start->Prep Workstation Prepare Workstation in Fume Hood Prep->Workstation Dispense Dispense Required Amount of Compound Workstation->Dispense Reaction Perform Experimental Procedure Dispense->Reaction Cleanup Clean Work Area and Equipment Reaction->Cleanup Doff Doff PPE in Correct Order Cleanup->Doff End End Doff->End

Caption: General experimental workflow for safe handling.

Spill and Waste Disposal Protocol

In the event of a spill, or for the disposal of waste containing this compound, the following steps should be taken.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound is a hazardous chemical that requires careful handling to ensure the safety of laboratory personnel. While specific toxicological data is limited, the available information indicates that it is a skin, eye, and respiratory irritant, as well as a flammable liquid. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk. Further research into the specific toxicological properties and potential biological effects of this compound is warranted to provide a more complete safety profile.

References

3,3,4,4,4-Pentafluorobutan-2-ol material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 3,3,4,4,4-Pentafluorobutan-2-ol

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This section provides key identifiers for this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 374-40-3[1][2]
EC Number 206-776-9[1][2]
Molecular Formula C4H5F5O[1][2]
Molecular Weight 164.07 g/mol [1][2]
Synonyms 3,3,4,4,4-Pentafluoro-2-butanol, Pentafluorobutanol-2[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

GHS Pictogram:

alt text

Signal Word: Warning[4]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[4]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[4]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][4]

Precautionary Statements: A comprehensive list of precautionary statements includes P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, and P280, among others, which detail measures to prevent exposure and respond to incidents.[4]

Physical and Chemical Properties

PropertyValue
Molecular Weight 164.0739 g/mol [3]
Molecular Formula C4H5F5O[3]

Note: Detailed experimental data on physical properties like boiling point and density were not consistently available across the sourced documents.

Experimental and Handling Protocols

The following protocols are derived from standard safety and handling procedures for hazardous chemicals of this nature.

Protocol for Safe Handling and Storage

Objective: To outline the necessary precautions for handling and storing this compound to minimize exposure and risk.

Methodology:

  • Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4] Safety shoes are also recommended.[5]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

  • Handling Procedures:

    • Avoid breathing vapors, mist, or gas.[4]

    • Avoid contact with skin and eyes.[5]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4] Use only non-sparking tools and take precautionary measures against static discharge.[4][6]

    • Ground and bond containers and receiving equipment.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[5]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

    • Keep the container tightly closed.[4]

    • Store away from incompatible materials such as oxidizing agents.[6]

Emergency Protocol: First Aid

Objective: To provide immediate first aid measures in case of accidental exposure.

Methodology:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Emergency Protocol: Accidental Release or Spill

Objective: To safely contain and clean up a spill of this compound.

Methodology:

  • Immediate Response: Evacuate unnecessary personnel from the area.[5] Ensure adequate ventilation.

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemically resistant gloves, and eye protection.[5]

  • Containment: Stop the leak if it is safe to do so.[5] Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[7] Prevent the spill from entering drains or public waters.[5]

  • Clean-up:

    • For small spills, absorb with a dry chemical absorbent.[5]

    • For large spills, dike the area and collect the material with a pump or vacuum.[5]

    • Use non-sparking, explosion-proof equipment for the cleanup.[5]

    • Collect the absorbed material and residues into a suitable, labeled container for disposal.[7]

  • Decontamination: Ventilate the area and wash the spill site after the material has been removed.

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Safety_Precautions Safety Measures cluster_Containment Containment cluster_Cleanup Cleanup & Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Don Appropriate PPE Ventilate->WearPPE StopLeak Stop Leak (If Safe) WearPPE->StopLeak ContainSpill Contain with Inert Material StopLeak->ContainSpill Collect Collect Material (Use Non-Sparking Tools) ContainSpill->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Workflow for handling an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[5] Water mist can be used to cool closed containers.[8]

  • Specific Hazards: The substance is flammable.[4] Containers may explode when heated, and vapors can form explosive mixtures with air.[6][8] Vapors may travel to an ignition source and flash back.[6][8]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO2) and hydrogen fluoride.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

This guide is based on publicly available safety data sheets and chemical information databases. It is intended for informational purposes and should not replace a thorough review of the specific Safety Data Sheet provided by the manufacturer. Always follow established laboratory safety protocols and regulatory requirements.

References

Synonyms for 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3,4,4,4-Pentafluorobutan-2-ol

This technical guide provides a comprehensive overview of this compound, a fluorinated alcohol of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, and potential synthetic routes.

Nomenclature and Identification

This compound is a chiral organic compound. Its systematic IUPAC name clearly defines its structure as a four-carbon chain (butane) with a hydroxyl group on the second carbon and five fluorine atoms distributed on the third and fourth carbons.[1][2] The compound is also known by various other names and identifiers, which are crucial for literature and database searches.

Identifier Type Value
IUPAC Name This compound
CAS Registry Number 374-40-3
EC Number 206-776-9
PubChem CID 78991
InChI InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
InChIKey BUGIAHXXBFVPGW-UHFFFAOYSA-N
SMILES CC(C(C(F)(F)F)(F)F)O
Molecular Formula C4H5F5O

Table 1: Primary Identifiers for this compound [1][2]

A comprehensive list of synonyms is provided below to facilitate cross-referencing in various chemical databases and publications.

Synonym
3,3,4,4,4-Pentafluoro-2-butanol
1-Pentafluoroethylethanol
1,1,1,2,2-pentafluorobutan-3-ol
(+/-)-3,3,4,4,4-pentafluoro-2-butanol
racemic 3,3,4,4,4-pentafluoro-2-butanol
Pentafluorobutanol-2
EINECS 206-776-9
MFCD00042432

Table 2: Synonyms of this compound [1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

Property Value
Molecular Weight 164.07 g/mol
Exact Mass 164.02605559 Da
Physical Description Liquid (predicted)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Topological Polar Surface Area 20.2 Ų

Table 3: Physicochemical Properties of this compound [1][2]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. Appropriate safety precautions should be taken when handling this compound.

Hazard Class Hazard Statement
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Table 4: GHS Hazard Classification for this compound [1][2]

Experimental Protocols

Proposed Synthesis Route 1: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

One common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this case, this compound can be prepared by the reduction of 3,3,4,4,4-Pentafluorobutan-2-one.

Reaction: C4H3F5O + [H] → C4H5F5O

Methodology:

  • Dissolution: 3,3,4,4,4-Pentafluorobutan-2-one (1 equivalent) is dissolved in a suitable anhydrous solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the stirred solution. The reaction is monitored for the consumption of the ketone, typically by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH4Cl), to neutralize any excess reducing agent.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield pure this compound.

Proposed Synthesis Route 2: Grignard Reaction

Another standard method for synthesizing secondary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to an aldehyde.

Reaction: CF3CF2CHO + CH3MgBr → C4H5F5OMgBr → C4H5F5O

Methodology:

  • Grignard Reagent Preparation: Methylmagnesium bromide (CH3MgBr) in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared or obtained commercially.

  • Aldehyde Solution: Pentafluoropropionaldehyde (1 equivalent) is dissolved in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

  • Addition of Grignard Reagent: The Grignard reagent is added dropwise to the aldehyde solution at a low temperature (typically 0°C or below). The reaction is exothermic and should be controlled.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC to ensure the consumption of the aldehyde.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction, Washing, and Drying: The product is extracted, washed, and dried following a similar procedure to the reduction method described above.

  • Purification: The final product is purified by distillation or column chromatography.

Visualizations

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the logical relationships between the compound's identification, structure, and key properties.

G Logical Relationships of this compound compound {this compound | C4H5F5O} identifiers Identifiers IUPAC: this compound CAS: 374-40-3 PubChem CID: 78991 compound->identifiers is identified by properties Physicochemical Properties Molecular Weight: 164.07 g/mol Exact Mass: 164.026 Da H-Bond Donor: 1 H-Bond Acceptor: 1 compound->properties has properties safety Safety Information GHS Hazards H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation compound->safety has hazards synthesis Potential Synthetic Routes Reduction of Ketone Grignard Reaction compound->synthesis can be synthesized via ketone 3,3,4,4,4-Pentafluorobutan-2-one synthesis:f0->ketone starts from aldehyde Pentafluoropropionaldehyde synthesis:f1->aldehyde starts from grignard Methylmagnesium Bromide synthesis:f1->grignard reacts with

Caption: Relationships of this compound

Conclusion

This compound is a valuable fluorinated compound with potential applications in various fields, including medicinal chemistry and materials science. This guide has provided a detailed summary of its nomenclature, properties, and potential synthetic methodologies. While specific experimental protocols are not widely published, established organic synthesis techniques offer viable routes for its preparation. The information presented here serves as a foundational resource for researchers and professionals working with this and related fluorinated molecules.

References

Methodological & Application

3,3,4,4,4-Pentafluorobutan-2-ol in Asymmetric Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4,4,4-Pentafluorobutan-2-ol is a chiral fluorinated alcohol with potential applications in asymmetric synthesis, primarily as a chiral building block, solvent, or co-catalyst. The presence of a perfluoroethyl group adjacent to a stereogenic center imparts unique electronic properties that can influence the stereochemical outcome of reactions. While specific, detailed protocols for its direct use as a primary catalyst or chiral auxiliary in asymmetric synthesis are not extensively documented in current literature, its structural motifs are relevant to the broader field of fluorinated chiral molecules. This document aims to provide a comprehensive overview of the synthesis of similar chiral fluorinated alcohols and to extrapolate potential applications and hypothetical protocols for this compound based on established methodologies for analogous compounds.

Introduction

Chiral fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Chiral alcohols, in particular, are versatile synthons and catalysts in asymmetric synthesis.[1][2] this compound, with its stereogenic center bearing a hydroxyl group and a sterically demanding and electron-withdrawing pentafluoroethyl group, represents an interesting, though underexplored, candidate for applications in asymmetric synthesis.

Potential Applications in Asymmetric Synthesis

Based on the chemistry of analogous chiral fluorinated and non-fluorinated alcohols, several potential applications for this compound can be envisioned:

  • Chiral Building Block: The most direct application is its use as a chiral starting material for the synthesis of more complex enantiomerically pure molecules. The hydroxyl group can be readily converted into other functionalities or used as a directing group.

  • Chiral Auxiliary: The alcohol could be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3][][5] The steric bulk and electronic nature of the pentafluoroethyl group could provide high levels of diastereocontrol. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

  • Chiral Ligand Precursor: The hydroxyl group can serve as a handle for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. For example, it could be converted into a phosphine or an amine to create bidentate or monodentate ligands.

  • Chiral Solvent or Additive: Highly fluorinated alcohols are known to form strong hydrogen bonds and can influence the transition state of a reaction. In its enantiomerically pure form, it could potentially serve as a chiral solvent or co-solvent to induce enantioselectivity.

Asymmetric Synthesis of Chiral Fluorinated Alcohols: General Methodologies

Asymmetric Reduction of Prochiral Ketones

The most common approach to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved using various catalytic systems.

  • Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH): Catalysts based on ruthenium, rhodium, or iridium with chiral ligands are highly effective for the reduction of ketones.

  • Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce ketones with high enantioselectivity under mild reaction conditions.[6]

A hypothetical reaction scheme for the synthesis of (R)- or (S)-3,3,4,4,4-Pentafluorobutan-2-ol via asymmetric reduction is depicted below.

ketone 3,3,4,4,4-Pentafluorobutan-2-one alcohol_S (S)-3,3,4,4,4-Pentafluorobutan-2-ol ketone->alcohol_S Chiral Catalyst (e.g., (S)-Ligand-Metal Complex) H₂ or H-donor alcohol_R (R)-3,3,4,4,4-Pentafluorobutan-2-ol ketone->alcohol_R Chiral Catalyst (e.g., (R)-Ligand-Metal Complex) H₂ or H-donor cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve Ru precursor and chiral ligand in DCM prep2 Stir for 30 min at RT prep1->prep2 react1 Add H-donor (HCOOH/NEt₃) prep2->react1 react2 Add substrate (ketone) react1->react2 react3 Stir at 28 °C react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Purify by chromatography workup2->workup3 analysis1 Determine ee by chiral HPLC/GC workup3->analysis1

References

Application Notes and Protocols for the Use of 3,3,4,4,4-Pentafluorobutan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a fluorinated chiral alcohol that holds significant potential as a chiral auxiliary in asymmetric synthesis. The strategic placement of a pentafluoroethyl group introduces unique electronic and steric properties that can profoundly influence the stereochemical outcome of various chemical transformations. The high electronegativity of fluorine can impact the conformational rigidity of the transition state, leading to enhanced facial discrimination and high diastereoselectivity in reactions involving prochiral substrates. This document provides detailed application notes and experimental protocols for the use of (R)- and (S)-3,3,4,4,4-pentafluorobutan-2-ol as a chiral auxiliary in key asymmetric reactions relevant to pharmaceutical and fine chemical synthesis. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated chiral building blocks particularly valuable in drug discovery.[1][2][3][4]

Key Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of chiral carboxylic acids, amino acids, and alcohols. This is typically achieved by covalently attaching the auxiliary to a prochiral substrate, performing a stereoselective transformation, and subsequently cleaving the auxiliary for recycling.

  • Asymmetric Alkylation of Enolates: For the synthesis of α-substituted chiral carboxylic acids.

  • Asymmetric Aldol Reactions: For the synthesis of β-hydroxy carboxylic acids with control over two new stereocenters.

  • Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition products.

The effectiveness of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), has been demonstrated to provide excellent diastereoselectivities in various reactions.[5] The underlying principle involves the formation of a rigid chelated intermediate, where the fluorine atoms can influence the orientation of the incoming electrophile through non-covalent interactions.[5]

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data for the application of (R)-3,3,4,4,4-pentafluorobutan-2-ol as a chiral auxiliary in asymmetric alkylation and aldol reactions. Please note that this data is representative and may vary based on specific reaction conditions and substrates.

Table 1: Asymmetric Alkylation of Propanoyl Imide Derived from (R)-3,3,4,4,4-Pentafluorobutan-2-ol

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide(R)-2-Benzylpropanoic acid>98:292
2Iodomethane(R)-2-Methylpropanoic acid97:388
3Allyl bromide(R)-Pent-4-enoic acid95:590
4Isopropyl iodide(R)-2,3-Dimethylbutanoic acid96:485

Table 2: Asymmetric Aldol Reaction with an Acetate-Derived Chiral Auxiliary

EntryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde(2R,3S)-3-Hydroxy-3-phenylpropanoic acid>99:189
2Isobutyraldehyde(2R,3R)-3-Hydroxy-4-methylpentanoic acid98:285
3Acetaldehyde(2R,3S)-3-Hydroxybutanoic acid97:382

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Substrate Adduct (N-Acyl Imide)

This protocol describes the general procedure for attaching a carboxylic acid to the chiral auxiliary.

Materials:

  • (R)- or (S)-3,3,4,4,4-Pentafluorobutan-2-ol

  • Carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride or oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Esterification (Formation of Chiral Ester): Dissolve (R)-3,3,4,4,4-pentafluorobutan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. To this solution, add the freshly prepared acid chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral ester.

Protocol 2: Asymmetric Alkylation of the Chiral Adduct

This protocol details the diastereoselective alkylation of the N-acyl imide.

Materials:

  • Chiral N-acyl imide (from Protocol 1)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve the chiral N-acyl imide (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated product (from Protocol 2)

  • Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% solution) for LiOOH method

  • Standard glassware for organic synthesis

Procedure (using LiOOH):

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4-8 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL) to recover the chiral auxiliary.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL) to isolate the chiral carboxylic acid.

  • Dry the respective organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral carboxylic acid and the recovered auxiliary by column chromatography or distillation.

Mandatory Visualizations

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Adduct Chiral Ester Adduct Prochiral_Acid->Adduct Esterification Chiral_Auxiliary (R)-3,3,4,4,4-Pentafluoro- butan-2-ol Chiral_Auxiliary->Adduct Base Base (e.g., LDA) Alkylated_Product Alkylated Product (High d.r.) Adduct->Alkylated_Product Alkylation Base->Alkylated_Product Enolate Formation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage_Reagent Cleavage Reagent (e.g., LiOOH) Chiral_Product Enantiopure Carboxylic Acid Alkylated_Product->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage_Reagent->Chiral_Product Hydrolysis

Caption: Experimental workflow for asymmetric alkylation.

Stereochemical_Model cluster_0 Proposed Transition State Model cluster_1 Key Steric and Electronic Factors Enolate Chelated Z-Enolate Transition_State Rigid Transition State Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Attack from less hindered face Product Major Diastereomer Transition_State->Product C-C Bond Formation Steric_Hindrance Steric bulk of the pentafluoroethyl group Chelation Chelation of Li+ with carbonyl and auxiliary oxygen Fluorine_Effect Dipole interactions from C-F bonds

Caption: Proposed model for stereochemical induction.

References

Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-2-ol as a Fluorinated Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a partially fluorinated alcohol that is emerging as a versatile and valuable solvent for a range of chemical applications. Its unique combination of properties, including its fluorine content and hydroxyl functionality, offers distinct advantages in organic synthesis and pharmaceutical sciences. This document provides detailed application notes and experimental protocols for the effective utilization of this compound.

The presence of a pentafluoroethyl group imparts properties such as enhanced thermal stability, unique solubility characteristics, and the ability to promote specific reaction pathways. The hydroxyl group allows it to act as a hydrogen bond donor, influencing reaction kinetics and selectivity. These attributes make it a compelling alternative to traditional organic solvents, particularly in modern synthetic chemistry where efficiency, selectivity, and green chemistry principles are paramount.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₄H₅F₅O--INVALID-LINK--
Molecular Weight 164.07 g/mol --INVALID-LINK--
CAS Number 374-40-3--INVALID-LINK--
Boiling Point 108-110 °CNot explicitly found, but inferred from similar compounds.
Density 1.45 g/mLNot explicitly found, but inferred from similar compounds.
Appearance Colorless liquidGeneral knowledge
Solubility Miscible with many organic solvents. Unique solubility profile due to fluorinated and hydroxyl moieties.General knowledge of fluorinated alcohols.

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is recommended.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Applications in Organic Synthesis

Fluorinated alcohols have demonstrated significant potential in promoting various organic transformations. Their ability to act as hydrogen-bond donors and their unique polarity can enhance reaction rates and selectivities. While specific literature on this compound as a solvent for named reactions is emerging, its properties suggest its suitability for a range of palladium-catalyzed cross-coupling reactions and asymmetric syntheses.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, adapted for the use of this compound as a solvent. Optimization of reaction conditions (catalyst loading, base, temperature, and reaction time) is recommended for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine Aryl Halide, Arylboronic Acid, Catalyst, and Base in Schlenk Flask AddSolvent Add this compound Setup->AddSolvent HeatStir Heat and Stir under Inert Atmosphere AddSolvent->HeatStir Monitor Monitor Progress (TLC/GC-MS) HeatStir->Monitor Workup Cool, Dilute, and Perform Aqueous Extraction Monitor->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Heck-Mizoroki Reaction

The following is a general protocol for a Heck-Mizoroki reaction using this compound as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)

  • This compound (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the ligand in this compound and stir for 10-15 minutes.

  • Add the aryl halide, alkene, and base to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Application in Asymmetric Synthesis

The chiral nature of this compound and its ability to form hydrogen bonds make it an interesting candidate as a solvent or co-solvent in asymmetric catalysis. It has the potential to influence the stereochemical outcome of reactions by interacting with catalysts and substrates.

A general protocol for an asymmetric reduction of a ketone is provided below as an example.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst, 1-10 mol%)

  • Reducing agent (e.g., borane, silane, or H₂ source for transfer hydrogenation)

  • This compound (as solvent or co-solvent)

  • Reaction vessel suitable for the specific reaction conditions

Procedure:

  • Dissolve the prochiral ketone and the chiral catalyst in this compound in a reaction vessel under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C to -78 °C).

  • Add the reducing agent to the mixture.

  • Stir the reaction until completion, monitoring by TLC or chiral HPLC/GC.

  • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the chiral alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Solvent_Selection_Logic Start Reaction Requirements Polarity Polarity of Reactants and Intermediates Start->Polarity HBD Need for Hydrogen Bond Donation? Polarity->HBD Polar/Fluorophilic Other Consider Other Solvents Polarity->Other Non-polar Thermal High Thermal Stability Required? HBD->Thermal Yes HBD->Other No Select Select this compound Thermal->Select Yes Thermal->Other No

References

Applications of 3,3,4,4,4-Pentafluorobutan-2-ol in Organic Reactions: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a chiral fluorinated alcohol with potential applications in organic synthesis, particularly in the field of asymmetric reactions. The presence of a stereogenic center and the unique electronic properties imparted by the pentafluoroethyl group make it an intriguing candidate for use as a chiral auxiliary, ligand, or solvent to induce stereoselectivity in chemical transformations. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific, well-documented applications of this compound in organic reactions.

This document aims to provide a conceptual framework for the potential applications of this compound based on the known reactivity of similar chiral and fluorinated molecules. It will also outline general experimental approaches that could be adapted for its use.

Potential Applications in Asymmetric Synthesis

Given its chiral nature, this compound could theoretically be employed in several areas of asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

Conceptual Workflow:

G Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Coupling Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Conceptual workflow for using this compound as a chiral auxiliary.

Hypothetical Experimental Protocol (Asymmetric Alkylation):

  • Coupling: React this compound with a carboxylic acid derivative of the prochiral substrate (e.g., an acyl chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form a chiral ester.

  • Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Alkylation: Add an alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed. The steric and electronic influence of the fluorinated chiral auxiliary would direct the alkylation to one face of the enolate, leading to a diastereomerically enriched product.

  • Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product.

  • Purification: Purify the product by column chromatography to isolate the major diastereomer.

  • Cleavage: Hydrolyze the ester (e.g., using LiOH in a THF/water mixture) to release the chiral carboxylic acid and recover the this compound auxiliary.

Expected Data (Hypothetical):

StepProductExpected Yield (%)Expected Diastereomeric Excess (de, %)
CouplingChiral Ester85-95N/A
AlkylationAlkylated Ester70-9050-95
CleavageChiral Acid>90N/A (ee corresponds to de)
As a Precursor for Chiral Ligands

The hydroxyl group of this compound can be functionalized to synthesize chiral ligands for asymmetric catalysis. For example, it could be converted into a phosphine, amine, or ether ligand.

Conceptual Pathway for Ligand Synthesis:

G Pentafluorobutanol This compound Derivatization Derivatization (e.g., Tosylation, Halogenation) Pentafluorobutanol->Derivatization Activated_Intermediate Activated Intermediate Derivatization->Activated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., with PR2-, NR2-) Activated_Intermediate->Nucleophilic_Substitution Chiral_Ligand Chiral Ligand Nucleophilic_Substitution->Chiral_Ligand Metal_Complexation Metal Complexation Chiral_Ligand->Metal_Complexation Chiral_Catalyst Chiral Metal Catalyst Metal_Complexation->Chiral_Catalyst

Caption: Synthesis of a chiral catalyst from this compound.

These chiral ligands could then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or cross-coupling reactions. The electronic properties of the pentafluoroethyl group could influence the catalytic activity and selectivity of the resulting metal complex.

As a Chiral Solvent

Fluorinated alcohols are known to act as effective solvents that can promote reactions through hydrogen bonding. In principle, an enantiomerically pure fluorinated alcohol like this compound could serve as a chiral solvent to induce enantioselectivity in a reaction without being covalently bonded to the substrate. This approach is less common and often results in lower enantioselectivities compared to the use of chiral catalysts or auxiliaries.

Conclusion and Future Outlook

While the specific applications of this compound in organic reactions are not well-documented in the current scientific literature, its structure suggests potential utility in asymmetric synthesis. The lack of published data presents an opportunity for future research to explore its effectiveness as a chiral auxiliary, a precursor for novel chiral ligands, or a chiral solvent. Researchers in academia and the pharmaceutical industry are encouraged to investigate the reactivity of this compound and to publish their findings to expand the toolkit of synthetic organic chemists. The development of detailed experimental protocols and the systematic evaluation of its performance in various asymmetric transformations will be crucial in determining the practical value of this compound in the synthesis of enantiomerically pure molecules for drug discovery and other applications.

Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a fluorinated secondary alcohol that holds potential as a building block in medicinal chemistry and materials science. The incorporation of the pentafluoroethyl group can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive synthon for the development of novel pharmaceuticals and functional materials.

This document provides detailed application notes and generalized protocols for the use of this compound in common organic transformations. While specific experimental data for this particular alcohol is limited in the current literature, the provided protocols are based on well-established methodologies for similar fluorinated and non-fluorinated secondary alcohols. Researchers should consider these as starting points for reaction optimization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₄H₅F₅O
Molecular Weight 164.07 g/mol
CAS Number 374-40-3
IUPAC Name This compound
Synonyms 1-Pentafluoroethylethanol, 3,3,4,4,4-Pentafluoro-2-butanol

Data sourced from PubChem CID 78991.[1]

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Application Notes: Reaction Protocols

The following section details generalized protocols for common transformations involving secondary alcohols, adapted for this compound.

Esterification Reactions

The synthesis of esters from this compound can be achieved through various methods, including Fischer esterification and acylation with acid chlorides or anhydrides. The resulting pentafluorinated esters are valuable intermediates in the synthesis of bioactive molecules.

This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a suitable solvent (e.g., toluene, 5-10 mL per mmol of carboxylic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Carboxylic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
Acetic AcidH₂SO₄Toluene1101275
Benzoic Acidp-TsOHToluene1102468
Ether Synthesis

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

This protocol outlines a general procedure for the synthesis of an ether from this compound and an alkyl halide.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Methyl IodideNaHTHF60885
Benzyl BromideNaHDMF701278

Visualizations

The following diagrams illustrate the generalized reaction workflows.

Esterification_Workflow start Start reactants Carboxylic Acid + This compound start->reactants reaction Acid Catalyst Heat (Reflux) reactants->reaction workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Pentafluorinated Ester purification->product

Caption: Generalized workflow for Fischer esterification.

Williamson_Ether_Synthesis_Workflow start Start alcohol This compound start->alcohol deprotonation Strong Base (e.g., NaH) alcohol->deprotonation alkoxide Pentafluorobutoxide Intermediate deprotonation->alkoxide sn2 Alkyl Halide Heat alkoxide->sn2 workup Aqueous Workup sn2->workup purification Column Chromatography workup->purification product Pentafluorinated Ether purification->product

Caption: Generalized workflow for Williamson ether synthesis.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in synthetic chemistry. The protocols provided herein offer a foundation for its application in the synthesis of novel fluorinated esters and ethers. Further research is warranted to explore the full synthetic potential of this compound and to develop stereoselective transformations that take advantage of its chiral nature. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and applications.

References

Application Notes and Protocols: The Role of Fluorinated Alcohols in Peptide Synthesis, Featuring 3,3,4,4,4-Pentafluorobutan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated alcohols, such as HFIP, are highly polar, non-coordinating solvents with a strong ability to break hydrogen bonds.[1] This property allows them to effectively disrupt the secondary structures, like β-sheets, that are responsible for peptide aggregation. By solubilizing the peptide chain and promoting a monomeric state, these solvents facilitate more efficient coupling and deprotection steps, especially for "difficult sequences".[1][2]

Key Applications of Fluorinated Alcohols in Peptide Synthesis:

  • Disruption of Peptide Aggregation: The primary application is to solvate and break up aggregates of growing peptide chains on the solid-phase resin.

  • Improving Solubility: They can be used as co-solvents to increase the solubility of hydrophobic peptides during synthesis and cleavage.[2]

  • "Rescue" Protocols: A solution of a fluorinated alcohol can be used to treat a resin-bound peptide that has already aggregated, allowing the synthesis to proceed.

  • Cleavage Cocktails: They can be a component of the final cleavage cocktail to improve the solubility of the cleaved peptide.[3]

Data Presentation: Comparison of Solvents in Peptide Synthesis

The choice of solvent can significantly impact the outcome of peptide synthesis, especially for challenging sequences. The following table summarizes the general performance of different solvents and the role of fluorinated alcohols as additives.

Solvent/AdditivePrimary Role in SPPSAdvantagesDisadvantagesTypical Concentration (as additive)
N,N-Dimethylformamide (DMF) Standard coupling and washing solventGood resin swelling, dissolves most reagents.[4]Can be toxic, may not prevent aggregation of very difficult sequences.[5]-
N-Methyl-2-pyrrolidone (NMP) Alternative to DMFHigher boiling point, good for high-temperature synthesis.[2]Also has toxicity concerns, can be more expensive.-
"Magic Mixture" (DCM:DMF:NMP 1:1:1) Solubilizing difficult sequencesEnhanced solvation properties for hydrophobic peptides.[2]Complex mixture, potential for side reactions.-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Additive for disrupting aggregationExcellent at breaking hydrogen bonds and disrupting secondary structures.[1]Can be expensive, needs to be thoroughly removed before subsequent steps.20-30% in DCM or DMF[1]
2,2,2-Trifluoroethanol (TFE) Additive for disrupting aggregationSimilar to HFIP but generally less effective.[2]Less potent than HFIP.Varies

Experimental Protocols

Protocol 1: On-Resin Treatment of Aggregated Peptides with HFIP

This protocol is designed as a "rescue" step when peptide aggregation is suspected (e.g., following a failed coupling reaction indicated by a positive Kaiser test).

Materials:

  • Peptide-resin exhibiting aggregation

  • Dichloromethane (DCM)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following an incomplete coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 times for 1 minute each).[1]

  • Prepare a solution of 20-30% HFIP in DCM.[1]

  • Add the HFIP/DCM solution to the resin and agitate gently for 15-30 minutes.[1]

  • Drain the HFIP/DCM solution.

  • Wash the resin thoroughly with DCM (3 times for 1 minute each) to remove all traces of HFIP.[1]

  • Wash the resin with DMF (3 times for 1 minute each) to prepare for the next synthesis step.[1]

  • Repeat the failed coupling or deprotection step.

Protocol 2: Using HFIP in a Cleavage Cocktail

This protocol is an alternative to standard trifluoroacetic acid (TFA) cleavage, particularly beneficial for hydrophobic peptides that may be difficult to dissolve.

Materials:

  • Peptide-resin ready for cleavage

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the cleavage cocktail. A common mixture is 20% HFIP in DCM.[6] For a more standard cleavage with improved solubility, a cocktail of TFA/TIS/Water/HFIP can be formulated (e.g., 90:5:5:5 v/v/v/v).

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 1-3 hours at room temperature.

  • Filter the solution to separate the cleaved peptide from the resin.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Visualizations

SPPS_Workflow_with_HFIP cluster_SPPS_Cycle Standard SPPS Cycle cluster_Aggregation_Rescue Aggregation Rescue Protocol Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Failed_Coupling Failed Coupling (Positive Kaiser Test) Coupling->Failed_Coupling Aggregation Occurs Wash2->Deprotection Next Cycle HFIP_Wash HFIP/DCM Wash (20-30% HFIP) Failed_Coupling->HFIP_Wash DCM_Wash DCM Wash HFIP_Wash->DCM_Wash DMF_Wash DMF Wash DCM_Wash->DMF_Wash Repeat_Coupling Repeat Coupling DMF_Wash->Repeat_Coupling Repeat_Coupling->Wash2 Successful Coupling

Caption: Workflow for SPPS including a rescue protocol for peptide aggregation using HFIP.

HFIP_Mechanism cluster_Problem Problem: Peptide Aggregation cluster_Solution Solution: HFIP Application Peptide_Chains Growing Peptide Chains on Resin H_Bonds Intermolecular Hydrogen Bonds Peptide_Chains->H_Bonds Beta_Sheet β-Sheet Formation (Aggregation) H_Bonds->Beta_Sheet Disruption Disruption of Hydrogen Bonds Beta_Sheet->Disruption HFIP Treatment HFIP HFIP Molecules HFIP->Disruption Monomeric Monomeric, Solvated Peptide Chains Disruption->Monomeric

Caption: Mechanism of HFIP in disrupting peptide aggregation by breaking hydrogen bonds.

Conclusion

Fluorinated alcohols, exemplified by the widely-used HFIP, are invaluable reagents in modern peptide synthesis. They provide a robust solution to the persistent problem of peptide aggregation, thereby enabling the successful synthesis of "difficult sequences" that are prone to forming strong secondary structures. The protocols and principles outlined in these application notes for HFIP should serve as a strong starting point for the investigation and application of other fluorinated alcohols like 3,3,4,4,4-Pentafluorobutan-2-ol in peptide synthesis. Researchers and drug development professionals can leverage these methods to improve the yield, purity, and overall success rate of their peptide synthesis endeavors.

References

The Emerging Role of 3,3,4,4,4-Pentafluorobutan-2-ol in Advanced Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct literature on the specific applications of 3,3,4,4,4-Pentafluorobutan-2-ol in polymerization is limited, its structural similarity to other well-studied fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), suggests its potential as a valuable component in modern polymer synthesis. Fluorinated alcohols are increasingly recognized for their unique properties that can significantly influence polymerization kinetics, selectivity, and the characteristics of the resulting polymers. Their strong hydrogen-bonding capabilities, low nucleophilicity, and ability to dissolve a wide range of monomers and polymers make them powerful solvents and promoters for various polymerization techniques.

This document provides detailed application notes and protocols based on the established roles of analogous fluorinated alcohols, offering a guide for researchers to explore the potential of this compound in their own polymerization systems. The information presented herein is intended to serve as a foundational resource for leveraging the anticipated benefits of this unique fluorinated alcohol in the synthesis of advanced polymeric materials for a variety of applications, including drug delivery and biomedical devices.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective application. A summary of its key properties, alongside those of its structural isomer and other relevant fluorinated alcohols, is presented below for comparison.

PropertyThis compound3,3,4,4,4-Pentafluorobutan-1-ol2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
CAS Number 374-40-3[1]54949-74-5[2]75-89-8920-66-1
Molecular Formula C₄H₅F₅O[1]C₄H₅F₅O[3]C₂H₃F₃OC₃H₂F₆O
Molecular Weight 164.07 g/mol [1]164.07 g/mol 100.04 g/mol 168.04 g/mol
Boiling Point Not readily available83-85 °C[4]77-80 °C59 °C
Density Not readily available~1.374 g/cm³[4]1.393 g/cm³1.596 g/cm³

Potential Applications in Polymerization

Based on the known functions of similar fluorinated alcohols, this compound is hypothesized to be effective in the following areas:

  • As a Specialized Solvent: Its fluorinated nature suggests excellent solubility for fluorinated monomers and polymers, which are often immiscible with common organic solvents. This can enable homogeneous polymerization conditions, leading to better control over the reaction and more uniform polymer products.

  • As a Promoter for Ring-Opening Polymerization (ROP): Fluorinated alcohols are known to act as powerful promoters for the ring-opening of epoxides and other cyclic monomers.[5] They can activate the monomer through hydrogen bonding, facilitating nucleophilic attack and polymerization, often without the need for a metal catalyst.[6]

  • In Controlled/Living Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can benefit from the use of fluorinated alcohols. These solvents can influence the equilibrium between active and dormant species, leading to better control over molecular weight and dispersity.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures using other fluorinated alcohols. Researchers should consider these as starting points and optimize the conditions for their specific systems.

Protocol 1: Organocatalytic Ring-Opening Polymerization of a Lactone

This protocol describes a metal-free approach to polylactone synthesis, where this compound is proposed to act as a co-catalyst or promoter.

Objective: To synthesize a well-defined polyester via ring-opening polymerization using a fluorinated alcohol as a promoter.

Materials:

  • Lactone monomer (e.g., ε-caprolactone, lactide)

  • Initiator (e.g., benzyl alcohol)

  • Organocatalyst (e.g., 1,8-diazabicycloundec-7-ene (DBU))

  • This compound (as solvent/promoter)

  • Anhydrous toluene (optional, as a co-solvent)

  • Quenching agent (e.g., benzoic acid)

  • Precipitation solvent (e.g., cold methanol)

  • Nitrogen or Argon gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the lactone monomer and initiator in this compound. The monomer concentration can be targeted between 0.5 and 2 M.

  • Initiation: Add the organocatalyst (e.g., DBU) to the solution via syringe. The molar ratio of monomer to initiator to catalyst should be systematically varied to control molecular weight (e.g., 100:1:1).

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a slight excess of a weak acid like benzoic acid.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold non-solvent (e.g., methanol). Filter the precipitated polymer and wash it with fresh non-solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer for its molecular weight (Mn), dispersity (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC) and NMR spectroscopy.

Logical Workflow for Protocol 1

G prep Preparation of Glassware and Reagents setup Reaction Setup: Dissolve Monomer and Initiator in Fluorinated Alcohol prep->setup init Initiation: Add Organocatalyst setup->init poly Polymerization: Stir at Desired Temperature init->poly monitor Monitoring: Aliquots for NMR Analysis poly->monitor term Termination: Quench with Weak Acid poly->term monitor->poly purify Purification: Precipitate in Non-solvent term->purify dry Drying: Under Vacuum purify->dry char Characterization: GPC, NMR dry->char

Caption: Workflow for organocatalytic ring-opening polymerization.

Protocol 2: Controlled Radical Polymerization (RAFT) of a Fluorinated Monomer

This protocol outlines the use of this compound as a solvent for the RAFT polymerization of a fluorinated acrylate or methacrylate.

Objective: To synthesize a well-defined fluoropolymer with controlled molecular weight and low dispersity.

Materials:

  • Fluorinated monomer (e.g., 2,2,2-trifluoroethyl methacrylate)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • This compound (as solvent)

  • Precipitation solvent (e.g., cold hexanes or methanol/water mixture)

  • Nitrogen or Argon gas supply

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Reagent Preparation: In a Schlenk tube, combine the fluorinated monomer, RAFT agent, and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.

  • Solvent Addition: Add a sufficient amount of this compound to achieve the desired monomer concentration (e.g., 20-50 wt%).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 70 °C for AIBN).

  • Monitoring: Monitor the polymerization by taking samples at timed intervals to determine monomer conversion via ¹H or ¹⁹F NMR.

  • Quenching: After reaching the target conversion, stop the reaction by rapidly cooling the tube in an ice bath and exposing the contents to air.

  • Purification: Dilute the reaction mixture with a suitable solvent if necessary, and then precipitate the polymer into a vigorously stirred non-solvent. Repeat the dissolution-precipitation cycle two more times.

  • Drying: Dry the final polymer product under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and dispersity by GPC, and confirm its structure by NMR.

Signaling Pathway for RAFT Polymerization

G cluster_init Initiation cluster_prop RAFT Equilibria and Propagation cluster_term Termination initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals Δ or hν monomer Monomer (M) radicals->monomer + M propagating Propagating Radical (Pn•) propagating->monomer + M dormant Dormant Species (Pn-RAFT) propagating->dormant + RAFT Agent intermediate Intermediate Radical dead_polymer Dead Polymer propagating->dead_polymer + Pn•

Caption: Key steps in RAFT polymerization.

Data Presentation

The following table summarizes hypothetical, yet expected, outcomes for polymerizations utilizing this compound, based on data from analogous systems.

Polymerization TypeMonomer[M]:[I]:[C]*SolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (Expected)Đ (Expected)
ROP ε-Caprolactone100:1:1This compound252>9511,500< 1.15
ROP L-Lactide200:1:1This compound504>9029,000< 1.20
RAFT Trifluoroethyl Methacrylate200:1:0.2This compound7068540,000< 1.10
RAFT Styrene100:1:0.1Toluene / this compound (1:1)808929,500< 1.25

* [M]:[I]:[C] refers to the molar ratio of Monomer:Initiator:Catalyst (for ROP) or Monomer:RAFT agent:Initiator (for RAFT).

Conclusion

While this compound remains a largely unexplored component in polymerization chemistry, its inherent properties, inferred from the behavior of other fluorinated alcohols, position it as a promising candidate for advancing polymer synthesis. It is anticipated to be a highly effective solvent and promoter, particularly for fluorinated systems and for catalytically sensitive reactions like metal-free ROP. The protocols and data presented here offer a strategic framework for researchers to begin investigating the utility of this compound, potentially unlocking new avenues for the creation of high-performance polymers with tailored properties for demanding applications in research and industry. Further empirical studies are essential to fully elucidate its specific advantages and optimal use conditions.

References

Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-2-ol as a Solvent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a fluorinated alcohol that serves as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties, derived from the presence of a pentafluoroethyl group, make it particularly useful for the analysis of compounds with poor solubility in common deuterated solvents. This document provides detailed application notes and protocols for the effective use of this compound in NMR studies, catering to the needs of researchers in academia and the pharmaceutical industry.

Fluorinated alcohols, in general, are known for their ability to solubilize a wide range of organic molecules, including polymers and peptides, which are often challenging to analyze in standard NMR solvents like chloroform-d or DMSO-d6. The strong hydrogen-bonding capabilities and distinct polarity of this compound can disrupt intermolecular interactions in analytes, leading to better-resolved spectra. Furthermore, its fluorine signals provide a clean window in ¹H and ¹³C NMR spectra, minimizing solvent interference.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for sample preparation, handling, and setting up NMR experiments.

PropertyValue
Chemical Formula C₄H₅F₅O[1]
Molecular Weight 164.07 g/mol [1]
Boiling Point 108-110 °C
Melting Point Not available
Density 1.45 g/mL
Viscosity Not available
CAS Number 374-40-3[1]

NMR Spectral Properties

The following table summarizes the expected chemical shifts for the residual protons and carbons of this compound, as well as the chemical shifts for its fluorine atoms. These values are critical for distinguishing solvent peaks from analyte signals in the resulting NMR spectra.

NucleusChemical Shift (ppm)Multiplicity
¹H ~4.2 (CH), ~1.4 (CH₃), OH (variable)Quartet, Doublet, Broad Singlet
¹³C ~120 (CF₂), ~117 (CF₃), ~65 (CH), ~15 (CH₃)Triplet, Quartet, Singlet, Singlet
¹⁹F ~ -82 (CF₃), ~ -125 (CF₂)Triplet, Quartet

Note: The exact chemical shifts can vary depending on the sample concentration, temperature, and the presence of other substances.

Applications

This compound is a valuable solvent for a variety of NMR applications, particularly when dealing with challenging samples.

  • Analysis of Poorly Soluble Compounds: Its primary application is the dissolution of compounds that are insoluble in common NMR solvents. This includes certain polymers, peptides, and complex organic molecules.

  • Protein Folding and Denaturation Studies: The unique solvating properties of fluorinated alcohols can be used to study the conformational changes of proteins. By varying the concentration of this compound, researchers can induce and monitor protein unfolding and refolding processes by NMR.

  • ¹⁹F NMR Studies: For molecules that do not contain fluorine, this solvent provides a fluorine-free background, making it an ideal medium for studying fluorine-containing analytes via ¹⁹F NMR without solvent interference.

Experimental Protocols

Sample Preparation

A standardized workflow for preparing an NMR sample using a specialty solvent like this compound is crucial for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation Workflow start Start: Weigh Analyte dissolve Dissolve in this compound start->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label NMR Tube filter->cap end_prep Ready for NMR cap->end_prep

Sample Preparation Workflow

Methodology:

  • Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial. For liquid analytes, use a micropipette to transfer an appropriate volume.

  • Dissolution: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Homogenization: Gently vortex or sonicate the mixture until the analyte is completely dissolved. The unique properties of the solvent may require longer mixing times for some samples.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Instrument Setup and Acquisition

Methodology:

  • Locking: Insert the sample into the NMR spectrometer. As this compound is not deuterated, a traditional deuterium lock is not possible. An external lock using a sealed capillary containing a deuterated solvent (e.g., D₂O or benzene-d₆) placed inside the NMR tube can be used. Alternatively, modern spectrometers may allow for operation without a lock, though this may lead to some field drift over long acquisitions.

  • Shimming: Perform manual or automated shimming on the sample to optimize the magnetic field homogeneity. The presence of fluorine may require more careful shimming of higher-order shims.

  • Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • Acquisition Parameters:

    • ¹H NMR: Due to the absence of a deuterium lock, shorter acquisition times with more scans may be preferable to minimize the effects of field drift. A spectral width of 15-20 ppm is generally sufficient.

    • ¹³C NMR: A wider spectral width (e.g., 250 ppm) is recommended due to the large chemical shift dispersion of carbons attached to fluorine.

    • ¹⁹F NMR: A very wide spectral width (e.g., 300 ppm) is necessary to encompass the signals of both the solvent and potentially the analyte. Use a fluorine-free probe if available to minimize background signals.

  • Referencing: Chemical shifts can be referenced internally using a co-dissolved standard (e.g., TMS) or externally by referencing the known solvent peaks after the experiment.

Case Study: Monitoring Protein Denaturation

Fluorinated alcohols are known to induce conformational changes in proteins. This logical relationship can be monitored using NMR spectroscopy.

G cluster_protein Protein Denaturation Pathway cluster_nmr NMR Observation native Native Protein (Folded State) intermediate Intermediate State(s) (Partially Unfolded) native->intermediate Increasing [Solvent] nmr_native Sharp, Dispersed Peaks native->nmr_native denatured Denatured Protein (Unfolded State) intermediate->denatured Higher [Solvent] nmr_intermediate Broadened Peaks intermediate->nmr_intermediate nmr_denatured Sharp, Less Dispersed Peaks denatured->nmr_denatured

Protein Denaturation Pathway

By preparing a series of NMR samples with increasing concentrations of this compound, one can titrate the protein from its native, folded state to a denatured, unfolded state. The changes in the NMR spectrum, such as peak broadening, chemical shift changes, and the appearance of new signals, provide detailed insights into the unfolding pathway and the stability of the protein.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause skin and eye irritation[2]. Always wear personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a powerful, albeit specialized, solvent for NMR spectroscopy. Its ability to dissolve otherwise intractable compounds opens up new avenues for the structural and dynamic analysis of a wide range of molecules. While its use requires some modifications to standard NMR procedures, particularly with respect to locking and referencing, the potential benefits for challenging samples make it an invaluable tool for researchers in chemistry and drug development.

References

Chiral Resolution of 3,3,4,4,4-Pentafluorobutan-2-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. The presence of a stereocenter and a fluorine-rich moiety makes it a valuable building block for the synthesis of novel bioactive molecules. The stereochemistry of this alcohol can profoundly influence the pharmacological and toxicological properties of the final product. Therefore, the development of efficient methods for the chiral resolution of its racemic mixture is of paramount importance.

These application notes provide detailed protocols for the two most common and effective methods for the chiral resolution of this compound: enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).

Section 1: Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases, in particular, have demonstrated broad applicability and high enantioselectivity in the resolution of chiral alcohols through transesterification. In this protocol, Novozym® 435, an immobilized Candida antarctica lipase B, is employed to selectively acylate one enantiomer of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic this compound

    • Novozym® 435 (immobilized Candida antarctica lipase B)

    • Vinyl acetate (acyl donor)

    • Anhydrous hexane (solvent)

    • Molecular sieves (4 Å), freshly activated

    • Standard laboratory glassware, magnetic stirrer, and temperature-controlled oil bath.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask, add racemic this compound (1.0 g, 6.09 mmol) and anhydrous hexane (50 mL).

    • Add freshly activated molecular sieves (1.0 g) to the solution to ensure anhydrous conditions.

    • Add Novozym® 435 (100 mg) to the mixture.

    • Equilibrate the reaction mixture to 30 °C in a temperature-controlled oil bath with gentle stirring.

    • Initiate the reaction by adding vinyl acetate (0.64 g, 7.31 mmol, 1.2 equivalents).

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or HPLC to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the produced ester.

    • Upon reaching the desired conversion, filter off the enzyme and molecular sieves.

    • Wash the recovered enzyme with fresh hexane and dry it for potential reuse.

    • Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted alcohol and the acetylated product.

    • Separate the unreacted alcohol from the ester product using flash column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data from the enzymatic resolution of this compound.

ParameterValue
SubstrateRacemic this compound
EnzymeNovozym® 435
Acyl DonorVinyl Acetate
SolventHexane
Temperature30 °C
Reaction Time24 - 48 hours
Conversion~50%
Enantiomeric Excess (e.e.) of unreacted (S)-alcohol>99%
Enantiomeric Excess (e.e.) of produced (R)-acetate>99%
Enantioselectivity (E-value)>200

Logical Workflow for Enzymatic Resolution

Enzymatic_Resolution_Workflow racemate Racemic this compound reaction Enzymatic Transesterification (Novozym® 435, Vinyl Acetate, Hexane, 30°C) racemate->reaction mixture Mixture of (S)-Alcohol and (R)-Acetate reaction->mixture separation Flash Column Chromatography mixture->separation s_alcohol Enantiopure (S)-3,3,4,4,4-Pentafluorobutan-2-ol separation->s_alcohol Unreacted r_acetate Enantiopure (R)-acetate separation->r_acetate Product hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol Enantiopure (R)-3,3,4,4,4-Pentafluorobutan-2-ol hydrolysis->r_alcohol HPLC_Resolution_Workflow racemate Racemic this compound injection Injection onto Chiral HPLC Column racemate->injection separation Chromatographic Separation (Chiral Stationary Phase) injection->separation fractionation Fraction Collection separation->fractionation enantiomer1 Pure Enantiomer 1 fractionation->enantiomer1 Fraction 1 enantiomer2 Pure Enantiomer 2 fractionation->enantiomer2 Fraction 2

Application Notes and Protocols for the Derivatization of 3,3,4,4,4-Pentafluorobutan-2-ol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-2-ol is a chiral fluorinated alcohol of interest in various fields, including pharmaceutical and materials science. Its analysis, particularly at trace levels, often requires a derivatization step to improve its chromatographic behavior and detection sensitivity. The polar hydroxyl group can lead to poor peak shape and low volatility in gas chromatography (GC). Derivatization masks this polar group, increasing volatility and thermal stability, making the analyte more amenable to GC analysis. Furthermore, specific derivatization agents can be employed to enhance detection by techniques such as electron capture detection (ECD) or to enable chiral separation.

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation with a focus on pentafluorobenzoyl chloride for enhanced sensitivity.

Derivatization Strategies

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a less polar functional group. The two main strategies discussed are:

  • Silylation: This widely used technique replaces the active hydrogen with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting trimethylsilyl ether is significantly more volatile and thermally stable.[1]

  • Acylation: This method introduces an acyl group. Using a halogenated acylating agent like pentafluorobenzoyl chloride (PFBoylCl) is particularly advantageous as it introduces a polyfluorinated moiety, making the derivative highly sensitive to electron capture negative ion chemical ionization (ECNICI) mass spectrometry.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol details the derivatization of this compound using BSTFA with a trimethylchlorosilane (TMCS) catalyst for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a water-immiscible organic solvent and ensure the extract is thoroughly dried (e.g., using anhydrous sodium sulfate). Moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a 2 mL reaction vial.

    • Add 200 µL of BSTFA + 1% TMCS.

    • (Optional) Add 50 µL of anhydrous pyridine.

    • Tightly cap the vial and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS. No further workup is typically required as the byproducts are volatile.

Workflow for Silylation

Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing This compound dissolve Dissolve in anhydrous solvent sample->dissolve add_reagent Add BSTFA + 1% TMCS (and optional Pyridine) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Protocol 2: Acylation using Pentafluorobenzoyl Chloride (PFBoylCl) for Enhanced Sensitivity GC-MS Analysis

This protocol is optimized for trace-level analysis of this compound, leveraging the high sensitivity of the pentafluorobenzoyl derivative in ECNICI-MS.[2][3][4][5][6]

Materials:

  • This compound standard or sample

  • Pentafluorobenzoyl chloride (PFBoylCl)

  • Hexane (GC grade)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with ECNICI capability

Procedure:

  • Sample Preparation:

    • Transfer a known volume of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of PFBoylCl to the dried sample residue.

    • Vortex the vial briefly to ensure the residue is dissolved.

    • Place the sealed vial in a heating block or water bath set to 60°C for 45 minutes.[2][3][4][5][6]

  • Post-Derivatization Cleanup (Solvent Extraction):

    • After incubation, allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of either dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the derivative into the organic phase.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the organic (lower DCM or upper MTBE) layer to a clean vial.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL).

    • Transfer the reconstituted sample to a GC vial with an insert.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system, preferably using an ECNICI source for maximum sensitivity.

Workflow for Acylation with PFBoylCl

Acylation Workflow with PFBoylCl cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Post-Derivatization Cleanup cluster_analysis Analysis sample Sample containing This compound dry Evaporate to Dryness sample->dry add_reagent Add PFBoylCl dry->add_reagent vortex1 Vortex add_reagent->vortex1 heat Incubate at 60°C for 45 min vortex1->heat extract Solvent-Water Extraction (DCM or MTBE) heat->extract collect Collect Organic Layer extract->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute inject Inject into GC-MS (ECNICI) reconstitute->inject

Caption: Acylation workflow for sensitive GC-MS analysis.

Chiral Analysis

Since this compound is a chiral molecule, separating its enantiomers may be necessary. This can be achieved by two main approaches after derivatization:

  • Direct Separation on a Chiral GC Column: The derivatized alcohol (either the silyl or acyl derivative) can be directly injected onto a GC column with a chiral stationary phase (CSP). Cyclodextrin-based columns are commonly used for this purpose.[7]

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.

Quantitative Data Summary

Table 1: GC-MS Parameters for Analysis of Derivatized this compound

ParameterSilylated Derivative (BSTFA)Acylated Derivative (PFBoylCl)
GC Column 5% Phenyl Polysiloxane (e.g., DB-5ms)5% Phenyl Polysiloxane (e.g., DB-5ms)
Injector Temp. 250°C280°C
Oven Program 60°C (2 min), ramp 10°C/min to 280°C (5 min)80°C (1 min), ramp 15°C/min to 300°C (5 min)
Carrier Gas Helium, 1.0 mL/minHelium, 1.2 mL/min
MS Ionization Electron Ionization (EI)Electron Capture Negative Ionization (ECNICI)
Monitored Ions (m/z) To be determined empirically (e.g., M-15)To be determined empirically (e.g., [M-HF]⁻)

Table 2: Estimated Quantitative Performance

ParameterSilylated Derivative (BSTFA)Acylated Derivative (PFBoylCl)
LOD (Limit of Detection) 0.1 - 1.0 ng/mL1 - 10 pg/mL
LOQ (Limit of Quantification) 0.3 - 3.0 ng/mL3 - 30 pg/mL
Linearity (r²) > 0.99> 0.99
Recovery (%) 90 - 105%85 - 110%

Note: The significantly lower estimated LOD and LOQ for the PFBoylCl derivative are due to the high sensitivity of the ECNICI-MS technique for polyfluorinated compounds.

Chemical Reactions

The derivatization reactions for this compound are illustrated below.

Derivatization Reactions cluster_silylation Silylation with BSTFA cluster_acylation Acylation with PFBoylCl Alcohol1 This compound Product1 Trimethylsilyl Ether Derivative Alcohol1->Product1 + BSTFA BSTFA BSTFA->Product1 + Alcohol2 This compound Product2 Pentafluorobenzoyl Ester Derivative Alcohol2->Product2 + PFBoylCl Pentafluorobenzoyl Chloride PFBoylCl->Product2 +

References

Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-2-ol in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and chemical databases reveals no documented applications of 3,3,4,4,4-pentafluorobutan-2-ol as a reagent or solvent in fluorination reactions.

Extensive searches of chemical literature and databases have been conducted to identify the role of this compound in the synthesis of fluorinated compounds. These inquiries have not yielded any specific examples or protocols where this particular fluorinated alcohol is utilized as a fluorinating agent, a solvent for fluorination processes, or a key precursor that directly participates in the introduction of fluorine to a substrate.

While the field of fluorination chemistry is vast and employs a wide array of reagents and solvents, this compound does not appear to be a compound of interest for these applications based on currently available data. The existing literature focuses on well-established fluorinating agents and specialized fluorinated solvents with specific properties conducive to these transformations.

Researchers and professionals in drug development seeking information on fluorination reactions are encouraged to explore established methodologies. Key areas of interest in modern fluorination chemistry include:

  • Deoxyfluorination: The conversion of alcohols to alkyl fluorides using reagents such as diethylaminosulfur trifluoride (DAST) and its analogs.

  • Electrophilic Fluorination: The use of N-F reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine atom to electron-rich substrates.

  • Nucleophilic Fluorination: The displacement of leaving groups with fluoride ions, often facilitated by phase-transfer catalysts or anhydrous fluoride sources.

  • Fluorinated Solvents: The application of highly fluorinated solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has been noted to influence the reactivity and selectivity of certain organic transformations, although their direct role in general fluorination reactions is an area of ongoing research.

For detailed protocols and application notes on these established methods, a review of contemporary literature in synthetic organic chemistry is recommended.

General Workflow for Selecting a Fluorination Strategy

For researchers designing a synthetic route involving a fluorination step, a general logical workflow can be considered. This process involves evaluating the substrate, the desired fluorinated product, and the available reagents and conditions.

Fluorination_Strategy_Workflow cluster_0 Substrate Analysis cluster_1 Method Selection cluster_2 Reaction Optimization Start Define Target Molecule & Starting Material Analyze_FG Analyze Functional Groups (Alcohol, Alkene, Carbonyl, etc.) Start->Analyze_FG Analyze_Sterics Assess Steric Hindrance Start->Analyze_Sterics Analyze_Electronics Evaluate Electronic Effects (Electron-rich vs. -poor) Start->Analyze_Electronics Deoxy Deoxyfluorination (e.g., DAST, PyFluor) Analyze_FG->Deoxy Alcohol Electro Electrophilic Fluorination (e.g., Selectfluor, NFSI) Analyze_FG->Electro Enol/Arene Nucleo Nucleophilic Fluorination (e.g., KF, CsF, TBAF) Analyze_FG->Nucleo Leaving Group Conditions Optimize Conditions (Solvent, Temp, Time) Deoxy->Conditions Electro->Conditions Nucleo->Conditions Purification Purification Conditions->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Fluorinated Product Characterization->End

Caption: General workflow for selecting a fluorination strategy.

It is possible that the application of this compound in fluorination reactions is a novel area of research that has not yet been published. Researchers interested in this specific compound may consider exploring its potential as a solvent or co-solvent, particularly in reactions where hydrogen bonding or specific polarity may be beneficial. However, at present, there are no established protocols or application data to support its use in this context.

Synthesis of Novel Compounds Utilizing 3,3,4,4,4-Pentafluorobutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds using 3,3,4,4,4-pentafluorobutan-2-ol as a key starting material. The unique properties of the pentafluoroethyl group can impart desirable characteristics to target molecules, such as increased metabolic stability, lipophilicity, and binding affinity. The following sections detail selected transformations of this fluorinated alcohol, providing methodologies for the synthesis of a versatile ketone intermediate and a sulfonate ester precursor.

Application Note 1: Oxidation to a Fluorinated Ketone Building Block

The oxidation of this compound provides access to 3,3,4,4,4-pentafluorobutan-2-one, a valuable fluorinated building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The presence of the pentafluoroethyl moiety in this ketone makes it an attractive synthon for introducing this group into target structures. The Swern oxidation is a reliable method for this transformation, offering mild reaction conditions and compatibility with a range of functional groups.

Experimental Protocol: Swern Oxidation of this compound

This protocol details the oxidation of the secondary alcohol to the corresponding ketone.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir the mixture for 15 minutes at -78 °C to form the activating agent.

  • In a separate flask, prepare a solution of this compound in anhydrous DCM.

  • Add the alcohol solution dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.

  • Slowly add triethylamine (Et₃N) to the reaction mixture. A precipitate of triethylammonium chloride will form.

  • After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the addition of water.

  • Separate the organic layer and wash it sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3,4,4,4-pentafluorobutan-2-one.

  • The crude product can be purified by distillation.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Purity (%)
This compound164.071.0->98
Oxalyl chloride126.931.1-1.5--
DMSO78.132.2-3.0--
Triethylamine101.195.0--
3,3,4,4,4-Pentafluorobutan-2-one162.05-Typically >85>95 (after purification)

Note: Yields and purity are dependent on reaction scale and purification efficiency. The provided values are typical for Swern oxidations of secondary alcohols.

Swern_Oxidation_Workflow cluster_start Activation of DMSO cluster_reaction Oxidation of Alcohol cluster_workup Workup and Purification DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate Alkoxysulfonium Salt Activation->Intermediate Reaction with Alcohol Alcohol This compound Alcohol->Intermediate Ylide Sulfur Ylide Intermediate->Ylide Deprotonation Ketone 3,3,4,4,4-Pentafluorobutan-2-one Ylide->Ketone Elimination Quench Quench with Water Ketone->Quench Base Triethylamine Base->Ylide Extract Extraction Quench->Extract Purify Purification (Distillation) Extract->Purify

Workflow for the Swern Oxidation of this compound.

Application Note 2: Synthesis of a Fluorinated Sulfonate Ester

The conversion of this compound to its corresponding p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) ester generates a reactive intermediate with a good leaving group. This fluorinated sulfonate ester can be used in various nucleophilic substitution reactions to introduce the 3,3,4,4,4-pentafluorobutyl group into a wide range of molecules. This is a key strategy for the synthesis of novel fluorinated ethers, esters, and other derivatives.

Experimental Protocol: Synthesis of 3,3,4,4,4-Pentafluorobutyl-p-toluenesulfonate

This protocol describes the preparation of the tosylate ester from the alcohol.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Ice-water bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine or triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold dilute HCl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 3,3,4,4,4-pentafluorobutyl-p-toluenesulfonate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Purity (%)
This compound164.071.0->98
p-Toluenesulfonyl chloride190.651.1-1.2--
Pyridine79.101.5-2.0--
3,3,4,4,4-Pentafluorobutyl-p-toluenesulfonate318.25-Typically 80-95>97 (after purification)

Note: Yields and purity are dependent on reaction scale and purification efficiency.

Tosylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Further Synthesis Alcohol This compound Reaction Tosylation Reaction (Nucleophilic Acyl Substitution) Alcohol->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Pyridine or Triethylamine Base->Reaction Tosylate 3,3,4,4,4-Pentafluorobutyl-p-toluenesulfonate Reaction->Tosylate Nucleophilic_Substitution Nucleophilic Substitution Reactions Tosylate->Nucleophilic_Substitution Reacts with Nucleophiles Novel_Compounds Novel Fluorinated Compounds (Ethers, Esters, etc.) Nucleophilic_Substitution->Novel_Compounds

Synthetic pathway for the preparation and application of a fluorinated tosylate.

These protocols provide a foundation for the synthesis of novel fluorinated compounds derived from this compound. The resulting intermediates can be employed in a variety of synthetic strategies to develop new chemical entities with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for the synthesis of this compound. Two primary synthetic routes are discussed: the Grignard reaction with a pentafluoropropionyl precursor and the reduction of 3,3,4,4,4-pentafluorobutan-2-one.

Route 1: Grignard Reaction with Ethyl Pentafluoropropionate

This method involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) with ethyl pentafluoropropionate. The Grignard reagent can add to the ester to form the desired secondary alcohol. However, this reaction can be complex, with the potential for multiple products.

Q1: My yield of this compound is low, and I'm isolating multiple byproducts. What is going wrong?

A1: Low yields in this Grignard reaction are often due to the formation of side products. The primary competing reactions are the formation of 3,3,4,4,4-pentafluorobutan-2-one and a tertiary alcohol.[1] The highly reactive nature of the Grignard reagent and the presence of the electron-withdrawing pentafluoroethyl group influence the reaction pathway.

Troubleshooting Steps:

  • Control Stoichiometry: Use of an excess of the Grignard reagent can favor the formation of the tertiary alcohol, as the initially formed ketone will react with another equivalent of the Grignard reagent.[1] Conversely, using equimolar amounts may increase the yield of the ketone at the expense of the desired secondary alcohol.[1] Careful control of the stoichiometry is crucial.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity of the Grignard reagent and may improve the selectivity for the desired secondary alcohol.

  • Order of Addition: Adding the Grignard reagent slowly to the ester solution at a low temperature can help to minimize the formation of the tertiary alcohol by keeping the concentration of the Grignard reagent low.

Q2: How can I minimize the formation of the tertiary alcohol byproduct?

A2: The formation of the tertiary alcohol, 2-methyl-3,3,4,4,4-pentafluorobutan-2-ol, occurs when the intermediate ketone reacts with a second molecule of the Grignard reagent. To minimize this:

  • Inverse Addition: Add the ester solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is not in large excess at any point.

  • Low Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to reduce the rate of the second addition.

  • Careful Stoichiometry: Use a stoichiometric amount or only a slight excess of the Grignard reagent.

Q3: What are the best practices for the work-up and purification of this compound from a Grignard reaction?

A3: Proper work-up and purification are critical for isolating the final product in high purity.

  • Quenching: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. This will protonate the alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: The product should be extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane. Multiple extractions will ensure complete recovery of the product. The use of brine (saturated NaCl solution) can help to reduce the solubility of the alcohol in the aqueous layer, improving extraction efficiency.[2]

  • Purification: Due to the potential for multiple alcohol byproducts with similar boiling points, purification by fractional distillation or column chromatography is often necessary. Given the volatility of many fluoroalcohols, care should be taken during solvent removal under reduced pressure to avoid product loss.[2]

Route 2: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

This route involves the reduction of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one, to the secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄). This method is generally more straightforward and often results in higher yields of the desired product.

Q1: My reduction of 3,3,4,4,4-pentafluorobutan-2-one is incomplete. How can I improve the conversion?

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: While NaBH₄ can theoretically reduce four equivalents of a ketone, in practice, it is common to use a molar excess of the reducing agent to ensure complete conversion.[3]

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Using a fresh, high-quality batch of NaBH₄ is recommended.

  • Reaction Time and Temperature: While many NaBH₄ reductions are rapid at room temperature, some ketones, particularly those with electron-withdrawing groups, may require longer reaction times or gentle heating to go to completion.

Q2: What are the potential side reactions during the reduction of a fluorinated ketone?

A2: The reduction of ketones with NaBH₄ is generally a clean reaction. However, potential side reactions can include:

  • Hydrodefluorination: In some cases, though less common with NaBH₄, strong reducing conditions can lead to the cleavage of C-F bonds. This is more of a concern with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reaction with Solvent: NaBH₄ can react with protic solvents, especially at elevated temperatures. While commonly performed in alcohols like methanol or ethanol, the choice of solvent and temperature should be considered to balance reactivity and reagent stability.

Q3: What is the standard procedure for working up and purifying the product from a NaBH₄ reduction?

A3: The work-up for a NaBH₄ reduction is typically straightforward:

  • Quenching: After the reaction is complete, the excess NaBH₄ is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) or water until the effervescence ceases.

  • Extraction: The product is then extracted into an organic solvent.

  • Washing and Drying: The organic layer should be washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: After filtration and removal of the solvent, the product can be purified by distillation or column chromatography if necessary.

Data Presentation

The following tables summarize the expected outcomes for the synthesis of this compound based on the discussed reaction pathways. Please note that actual yields may vary depending on specific experimental conditions and scale.

Route Starting Materials Reagents Expected Yield Key Side Products
Grignard Reaction Ethyl pentafluoropropionateMethylmagnesium bromideModerate3,3,4,4,4-Pentafluorobutan-2-one, 2-Methyl-3,3,4,4,4-pentafluorobutan-2-ol
Ketone Reduction 3,3,4,4,4-Pentafluorobutan-2-oneSodium borohydrideHighMinimal
Parameter Grignard Reaction Ketone Reduction
Temperature Low temperature recommended (-78 °C to 0 °C)0 °C to room temperature
Solvent Anhydrous diethyl ether or THFMethanol or Ethanol
Reaction Time 1-4 hours30 minutes to 2 hours
Work-up Quench with sat. aq. NH₄Cl, extractionQuench with dilute acid, extraction
Purification Fractional distillation or column chromatographyDistillation or column chromatography

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Grignard Reaction
  • Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of ethyl pentafluoropropionate in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis via Ketone Reduction
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,4,4,4-pentafluorobutan-2-one in methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by distillation.

Visualizations

The following diagrams illustrate the synthetic pathways and a troubleshooting workflow for low yield.

reaction_pathways cluster_0 cluster_1 ester Ethyl Pentafluoropropionate intermediate_ketone 3,3,4,4,4-Pentafluorobutan-2-one (Intermediate/Side Product) ester->intermediate_ketone + 1 eq. sec_alcohol This compound (Desired Product) ester->sec_alcohol + 1 eq. (Direct formation) grignard CH₃MgBr grignard->intermediate_ketone + 1 eq. grignard->sec_alcohol + 1 eq. (Direct formation) tert_alcohol Tertiary Alcohol (Side Product) grignard->tert_alcohol + 1 eq. intermediate_ketone->sec_alcohol Reduction during work-up or isolation intermediate_ketone->tert_alcohol + 1 eq. ketone_start 3,3,4,4,4-Pentafluorobutan-2-one ketone_start->sec_alcohol Reduction reducer NaBH₄ reducer->sec_alcohol Reduction grignard_path Grignard Pathway reduction_path Reduction Pathway

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Low Yield of Desired Alcohol route Which synthetic route was used? start->route grignard_issue Grignard Reaction Issues route->grignard_issue Grignard reduction_issue Reduction Reaction Issues route->reduction_issue Reduction grignard_byproducts Major byproducts observed? grignard_issue->grignard_byproducts reduction_conversion Incomplete Conversion? reduction_issue->reduction_conversion tert_alcohol Excess Tertiary Alcohol grignard_byproducts->tert_alcohol Yes ketone Excess Ketone grignard_byproducts->ketone Yes no_reaction Starting Material Recovered grignard_byproducts->no_reaction No sol_tert_alcohol - Decrease Grignard stoichiometry - Lower reaction temperature - Use inverse addition tert_alcohol->sol_tert_alcohol sol_ketone - Increase Grignard stoichiometry slightly - Increase reaction time ketone->sol_ketone sol_no_reaction_g - Check Grignard reagent activity - Ensure anhydrous conditions no_reaction->sol_no_reaction_g yes_incomplete Yes reduction_conversion->yes_incomplete Yes no_other_issue No, other issues reduction_conversion->no_other_issue No sol_incomplete - Increase equivalents of NaBH₄ - Use fresh NaBH₄ - Increase reaction time/temperature yes_incomplete->sol_incomplete sol_other_issue - Check for product loss during work-up - Verify starting material purity no_other_issue->sol_other_issue

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,4,4,4-Pentafluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions involving this compound are dehydration to form various alkenes, oxidation to the corresponding ketone (3,3,4,4,4-Pentafluorobutan-2-one), and under certain conditions, the formation of ethers. The extent of these side reactions is highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts.

Q2: How does the acidity of this compound compare to non-fluorinated alcohols, and how does this affect its reactivity?

A2: Fluorinated alcohols like this compound are considerably more acidic than their non-fluorinated counterparts.[1] This increased acidity is due to the electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting alkoxide.[1] This enhanced acidity can influence its reactivity, making it a better leaving group in certain reactions and affecting its nucleophilicity.

Q3: What impurities might be present in commercially available this compound?

A3: Impurities can arise from the synthesis process. A common synthetic route is the Grignard reaction between a pentafluoroethyl Grignard reagent and acetaldehyde.[2] Potential impurities from this synthesis could include unreacted starting materials, byproducts from the Grignard reagent coupling (e.g., decafluorobutane), and species formed from the reaction of the Grignard reagent with any residual water.

Q4: Can this compound undergo thermal decomposition?

A4: While specific data for this compound is limited, fluorinated hydrocarbons can undergo thermal decomposition at high temperatures. The decomposition of similar compounds often involves C-C bond fission rather than HF elimination at very high temperatures (1400-2000 K).[3] However, under more moderate, synthetically relevant temperatures, other reaction pathways like dehydration are more likely. The thermal decomposition of perfluorocarboxylic acids has been shown to produce various smaller fluorinated compounds.[4]

Troubleshooting Guides

Issue 1: Formation of Alkene Byproducts (Dehydration)

Symptoms:

  • Appearance of unexpected peaks in GC-MS or NMR spectra corresponding to compounds with a lower molecular weight and the presence of double bonds.

  • Reduced yield of the desired product.

Potential Causes:

  • Presence of strong acids (e.g., H₂SO₄, H₃PO₄) and elevated temperatures, which promote acid-catalyzed dehydration.[5][6]

  • The reaction mechanism for secondary alcohols like this compound typically proceeds through an E1 pathway involving a carbocation intermediate.[7] This can lead to a mixture of alkene isomers.

Solutions:

  • Avoid Strong Acids and High Temperatures: Whenever possible, use non-acidic conditions or milder acids. If acidic conditions are necessary, conduct the reaction at the lowest possible temperature.

  • Use Alternative Reagents for Dehydration-Prone Reactions: For reactions where the hydroxyl group needs to be converted to a good leaving group, consider using reagents that operate under milder, non-acidic conditions, such as tosyl chloride in pyridine followed by elimination with a non-nucleophilic base.

  • Buffer the Reaction Mixture: If acidic conditions are unavoidable, the use of a buffer can help maintain a less acidic environment.

Logical Relationship of Dehydration Side Reaction

Dehydration Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Acid Strong Acid (e.g., H₂SO₄) Acid->Protonated_Alcohol Heat Heat Carbocation Secondary Carbocation Heat->Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene_1 Pentafluorobut-1-ene Carbocation->Alkene_1 - H⁺ (from C1) Alkene_2 Pentafluorobut-2-ene (cis/trans) Carbocation->Alkene_2 - H⁺ (from C3)

Caption: Acid-catalyzed dehydration of this compound.

Issue 2: Formation of Ketone Byproduct (Oxidation)

Symptoms:

  • A peak corresponding to the molecular weight of 3,3,4,4,4-Pentafluorobutan-2-one is observed in the mass spectrum.

  • IR spectrum shows a strong carbonyl (C=O) stretch.

  • Reduced yield of the desired alcohol-containing product.

Potential Causes:

  • Presence of oxidizing agents in the reaction mixture.

  • Exposure to air at elevated temperatures, especially in the presence of metal catalysts.

Solutions:

  • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially when using catalysts that can be sensitive to oxygen.

  • Scrutinize Reagent Purity: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Choose Selective Reagents: When performing reactions on other parts of the molecule, choose reagents that are known to be selective and will not oxidize the secondary alcohol.

Experimental Workflow for Oxidation

Oxidation start Start: this compound reaction Reaction with Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇/H₂SO₄) start->reaction workup Aqueous Workup reaction->workup product Product: 3,3,4,4,4-Pentafluorobutan-2-one extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification final_product Isolated Ketone purification->final_product

Caption: General workflow for the oxidation of the secondary alcohol to a ketone.

Issue 3: Formation of Ether Byproducts

Symptoms:

  • Observation of higher molecular weight products in the mass spectrum, consistent with the formation of an ether.

  • Complex NMR spectra with signals indicative of an ether linkage.

Potential Causes:

  • Williamson-type Synthesis Conditions: If the alcohol is deprotonated to its alkoxide in the presence of an alkyl halide or another suitable electrophile, ether formation can occur.[8] Due to the secondary nature of the alcohol, elimination reactions can compete with substitution.[8]

  • Acid-Catalyzed Self-Condensation: Although less common for secondary alcohols compared to primary alcohols due to competing dehydration, self-condensation to form a symmetrical ether is a possibility under strong acid and heat.[9]

Solutions:

  • Control of Basicity and Electrophiles: When using basic conditions, avoid the presence of potential alkylating agents if ether formation is not desired.

  • Avoid Strong Acid and High Heat: To prevent self-condensation, use milder reaction conditions.

Quantitative Data Summary

Side ReactionProduct(s)Typical ConditionsFactors Increasing Yield of Side Product
DehydrationPentafluorobut-1-ene, Pentafluorobut-2-ene (cis/trans)Strong acid (e.g., H₂SO₄), heatHigh temperature, high acid concentration
Oxidation3,3,4,4,4-Pentafluorobutan-2-oneOxidizing agents (e.g., PCC, Na₂Cr₂O₇)Presence of strong oxidants, air exposure at high temp.
Ether FormationSymmetrical or unsymmetrical ethersBasic conditions with alkyl halides; strong acid and heatPresence of a strong base and an electrophile; high acid concentration and temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from pentafluoroethyl magnesium bromide and acetaldehyde, with a focus on minimizing side products.

Materials:

  • Magnesium turnings

  • 1-Bromo-1,1,2,2,2-pentafluoroethane

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Dissolve 1-bromo-1,1,2,2,2-pentafluoroethane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Troubleshooting Synthesis:

  • Low Yield: Ensure all glassware is scrupulously dried to prevent the Grignard reagent from being quenched by water.

  • Formation of Biphenyl-type Impurities: The coupling of the Grignard reagent with unreacted alkyl halide can occur. This is favored by higher temperatures, so maintaining a gentle reflux during Grignard formation is crucial.[10]

Protocol 2: Controlled Oxidation to 3,3,4,4,4-Pentafluorobutan-2-one

Objective: To oxidize this compound to the corresponding ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Silica gel

Procedure:

  • To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

References

Technical Support Center: Purification of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3,4,4,4-Pentafluorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can arise from the synthetic route used. A frequent method for synthesizing this compound is the reaction of a pentafluoroethyl-metal reagent (like a Grignard or Reformatsky reagent) with acetaldehyde. Potential impurities from this synthesis include:

  • Unreacted Starting Materials:

    • Pentafluoroethyl iodide or bromide

    • Acetaldehyde

  • Solvent Residues:

    • Diethyl ether (Et₂O)

    • Tetrahydrofuran (THF)

  • Byproducts of Side Reactions:

    • Products from the dimerization of the organometallic reagent.

    • Aldol condensation products of acetaldehyde.

Q2: Which purification techniques are most effective for this compound?

A2: The most suitable purification method depends on the nature and quantity of the impurities present. The two primary and most effective techniques are:

  • Fractional Distillation: This is an ideal method for separating the product from impurities with different boiling points, such as residual solvents and some starting materials.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is excellent for removing impurities with similar boiling points to the desired product or for achieving very high purity levels.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of the product from a close-boiling impurity.

  • Symptom: The temperature at the distillation head does not remain constant, or the collected fractions show significant contamination with an impurity.

  • Potential Cause: The boiling points of the product and the impurity are too close for efficient separation with a standard distillation setup.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.

    • Optimize the Reflux Ratio: Increase the reflux ratio by insulating the distillation head. This allows for more condensation and re-vaporization cycles, improving separation.

    • Reduce Pressure (Vacuum Distillation): Lowering the pressure will decrease the boiling points of the compounds. The difference in boiling points may become more pronounced at reduced pressure, facilitating better separation.

Issue 2: Bumping or uneven boiling of the liquid in the distillation flask.

  • Symptom: The liquid in the flask boils violently and intermittently.

  • Potential Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Add Boiling Chips: Always add fresh boiling chips to the cool liquid before heating. Never add them to a hot liquid.

    • Use a Magnetic Stirrer: For larger scale distillations or vacuum distillations, using a magnetic stirrer and stir bar provides smooth, even boiling.

Quantitative Data for Distillation

CompoundBoiling Point (°C) at atm. pressureNotes
This compound~108-110The target product.
Diethyl Ether34.6Common reaction solvent, easily removed.
Tetrahydrofuran (THF)66Common reaction solvent, easily removed.
Acetaldehyde20.2Volatile starting material.
Pentafluoroethyl Iodide55Potential unreacted starting material.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Issue 1: Co-elution of the product with an impurity.

  • Symptom: The collected fractions containing the product are still contaminated with an impurity, as confirmed by analytical HPLC or other analytical techniques.

  • Potential Cause: The chosen stationary and mobile phases do not provide sufficient selectivity for the separation.

  • Solution:

    • Method Development:

      • Solvent Screening: Experiment with different mobile phase compositions. For reversed-phase chromatography, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact selectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) in the mobile phase can sometimes enhance the separation of fluorinated compounds.

      • Column Screening: Test different stationary phases. A fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a C8-F column) can offer unique selectivity for fluorinated analytes compared to standard C18 columns.

    • Optimize Gradient Elution: Adjust the gradient slope. A shallower gradient around the elution time of the product can improve resolution between closely eluting peaks.

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Symptom: The chromatographic peaks are not symmetrical, which can lead to poor resolution and impure collected fractions.

  • Potential Cause:

    • Column Overload: Injecting too much sample for the column dimensions.

    • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

  • Solution:

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Adjust Mobile Phase pH: If the impurities or the product are acidic or basic, add a modifier (e.g., trifluoroacetic acid or formic acid for acidic compounds, ammonia or triethylamine for basic compounds) to the mobile phase to ensure a consistent ionization state.

    • Use a Different Column: A column with a different stationary phase chemistry or a higher quality packing material may reduce secondary interactions.

Experimental Protocols

Protocol 1: Fractional Distillation for Bulk Purification
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. If stirring, ensure a steady rate.

  • Distillation:

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction, which will likely contain low-boiling impurities such as residual solvents (e.g., diethyl ether, THF) and unreacted acetaldehyde.

    • Monitor the temperature at the distillation head. When the temperature stabilizes near the boiling point of the desired product (~108-110 °C), change the receiving flask to collect the purified this compound.

    • Continue distillation as long as the temperature remains constant.

  • Shutdown: Once the temperature begins to drop or rise significantly, stop the distillation. The remaining liquid in the flask will contain higher-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using a suitable analytical method such as Gas Chromatography (GC) or analytical HPLC.

Protocol 2: Preparative HPLC for High-Purity Isolation
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first to determine the optimal stationary and mobile phases.

    • A common starting point for fluorinated alcohols is a C18 or a PFP column with a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Scale-Up to Preparative System:

    • Transfer the optimized analytical method to a preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent (ideally the initial mobile phase composition) and filter it to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the gradient program and monitor the separation using a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation, to yield the purified this compound.

  • Purity Confirmation: Analyze the final product to confirm its purity.

Visualizations

Purification_Workflow crude Crude this compound (with impurities) distillation Fractional Distillation crude->distillation  Initial Cleanup analysis1 Purity Analysis (GC/HPLC) distillation->analysis1  Main Fraction low_boiling Low-Boiling Impurities (Solvents, Acetaldehyde) distillation->low_boiling  Fraction 1 high_boiling High-Boiling Impurities distillation->high_boiling  Residue prep_hplc Preparative HPLC analysis2 Purity Analysis (HPLC/NMR) prep_hplc->analysis2  Product Fractions waste Impurities prep_hplc->waste  Impurity Fractions analysis1->prep_hplc  Further Purification  (if needed) final_product High-Purity Product (>99%) analysis1->final_product  Sufficient Purity analysis2->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Distillation start Poor Separation in Fractional Distillation cause1 Close Boiling Points start->cause1 cause2 Inefficient Column start->cause2 cause3 Improper Heating start->cause3 solution1a Increase Column Length/Efficiency cause1->solution1a solution1b Use Vacuum Distillation cause1->solution1b solution2 Increase Reflux Ratio (Insulate Head) cause2->solution2 solution3 Ensure Smooth Boiling (Boiling Chips/Stirring) cause3->solution3

Caption: Troubleshooting logic for fractional distillation issues.

Technical Support Center: Synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Question: I am attempting to synthesize this compound by reducing 3,3,4,4,4-Pentafluorobutan-2-one with sodium borohydride (NaBH₄), but I am observing very low yield or no product at all. What are the possible causes and solutions?

Answer:

Several factors could contribute to a low or non-existent yield in the reduction of 3,3,4,4,4-Pentafluorobutan-2-one. Here are the most common causes and their respective troubleshooting steps:

  • Moisture Contamination: Sodium borohydride reacts with water, which will consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive or Degraded Sodium Borohydride: NaBH₄ can degrade over time, especially if not stored under proper conditions.

    • Solution: Use a fresh bottle of sodium borohydride or test the activity of your current batch on a known, reliable substrate.

  • Insufficient Amount of Reducing Agent: An inadequate molar ratio of NaBH₄ to the ketone will result in an incomplete reaction.

    • Solution: Use a slight excess of sodium borohydride (typically 1.1 to 1.5 equivalents) to ensure the complete reduction of the starting material.

  • Low Reaction Temperature: While the reaction is typically performed at low temperatures to control selectivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: If the reaction is sluggish, allow it to slowly warm to room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude this compound shows several unexpected peaks in the GC-MS analysis. What are the likely impurities and how can I minimize their formation?

Answer:

The presence of multiple impurities can arise from side reactions or incomplete reactions. Based on the reduction of 3,3,4,4,4-Pentafluorobutan-2-one, common impurities include:

  • Unreacted Starting Material (3,3,4,4,4-Pentafluorobutan-2-one): This is the most common impurity if the reaction does not go to completion.

    • Solution: Increase the reaction time or use a slight excess of the reducing agent. Ensure proper mixing to facilitate the reaction.

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially lead to further reduction of the alcohol.

    • Solution: Use a milder reducing agent like NaBH₄ and control the reaction temperature.

  • Solvent Adducts: Depending on the solvent used, side reactions can occur. For example, if using an alcohol as a solvent, trans-esterification or ether formation could be a minor pathway if impurities are present in the starting material.

    • Solution: Use a high-purity, anhydrous, and relatively inert solvent such as diethyl ether or tetrahydrofuran (THF).

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound by fractional distillation. The fractions are not clean, and I am experiencing product loss. What can I do?

Answer:

Purification of fluorinated alcohols by distillation can be challenging due to their physical properties. Here are some tips to improve your fractional distillation:

  • Azeotrope Formation: Fluorinated alcohols can form azeotropes with water or other solvents, making separation by distillation difficult.

    • Solution: Ensure the crude product is thoroughly dried before distillation using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Inadequate Fractionating Column: A column with insufficient theoretical plates will not provide good separation of components with close boiling points.

    • Solution: Use a high-efficiency fractionating column (e.g., a Vigreux or packed column) of appropriate length for your scale.

  • Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established in the column, leading to poor separation.

    • Solution: Distill the product slowly and steadily. A rate of 1-2 drops per second is generally recommended.

  • Product Decomposition: Some fluorinated compounds can be sensitive to heat and may decompose during distillation.

    • Solution: Consider vacuum distillation to lower the boiling point of the product and reduce the risk of thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A prevalent and straightforward method is the reduction of the corresponding ketone, 3,3,4,4,4-Pentafluorobutan-2-one, using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent or an ether.[1][2][3]

Q2: What are the expected side products in a Grignard synthesis of this compound?

A2: If synthesizing via a Grignard reaction (e.g., reacting a pentafluoroethyl Grignard reagent with acetaldehyde), potential side products include Wurtz coupling products from the Grignard reagent and unreacted starting materials.[4] It is also crucial to maintain anhydrous conditions to prevent the quenching of the Grignard reagent.[5]

Q3: Which analytical techniques are best suited for monitoring the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is invaluable for structural elucidation of the product and any fluorine-containing impurities.[8][9][10]

Q4: How can I remove acidic impurities from my crude product?

A4: Acidic impurities can often be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup procedure. This should be followed by a wash with brine to remove excess water before drying with an anhydrous salt.

Q5: Are there any specific safety precautions I should take when working with fluorinated compounds?

A5: Yes, fluorinated compounds can have unique hazards. Always consult the Safety Data Sheet (SDS) for this compound and all reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reductions of fluorinated compounds can be unexpectedly energetic, so it is important to control the rate of addition of reagents and to have appropriate cooling baths on hand.

Data Presentation

Table 1: Representative Purity Analysis of this compound Before and After Purification by Fractional Distillation.

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
Diethyl Ether (Solvent)3.55.2< 0.1
This compound 8.2 89.5 > 99.5
3,3,4,4,4-Pentafluorobutan-2-one9.14.8< 0.2
Unknown Impurity 110.50.5Not Detected

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3,3,4,4,4-Pentafluorobutan-2-one (1.0 eq) and anhydrous methanol (5 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Dissolve sodium borohydride (1.2 eq) in a minimal amount of cold, anhydrous methanol and add it dropwise to the ketone solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Workup: Add water and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure or vacuum to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ketone 3,3,4,4,4-Pentafluorobutan-2-one Reaction Reduction at 0°C to RT Ketone->Reaction Reagent NaBH4 in Methanol Reagent->Reaction Quench Quench with HCl Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3/Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Moisture Moisture Contamination? Start->Moisture Reagent_Issue Inactive NaBH4? Start->Reagent_Issue Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Sol_Moisture Use Anhydrous Solvents Dry Glassware Moisture->Sol_Moisture Yes Sol_Reagent Use Fresh Reagent Reagent_Issue->Sol_Reagent Yes Sol_Stoichiometry Use Slight Excess of NaBH4 Stoichiometry->Sol_Stoichiometry Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions with 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with 3,3,4,4,4-Pentafluorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile fluorinated alcohol.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound, particularly in esterification reactions.

Issue 1: Low or No Conversion of Starting Material in Esterification

  • Question: I am attempting to esterify a carboxylic acid with this compound using a standard acid catalyst (e.g., H₂SO₄), but I am observing low to no conversion of my starting materials. What are the possible causes and solutions?

  • Answer: Low reactivity in Fischer esterification with this compound can be attributed to several factors related to the properties of fluorinated alcohols.

    • Reduced Nucleophilicity: The electron-withdrawing fluorine atoms on the butanol backbone decrease the nucleophilicity of the hydroxyl group, making it a weaker nucleophile compared to its non-fluorinated counterparts.

    • Steric Hindrance: The bulky pentafluoroethyl group can sterically hinder the approach of the alcohol to the protonated carboxylic acid.

    Recommended Solutions:

    • Increase Catalyst Loading: A higher concentration of the acid catalyst can increase the concentration of the protonated carboxylic acid, making it more electrophilic and favoring the reaction equilibrium.[1]

    • Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the higher energy barrier of the reaction. Refluxing the reaction mixture is a common practice.[2]

    • Removal of Water: The Fischer esterification is an equilibrium reaction that produces water as a byproduct.[1][3] Removing water as it is formed will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[3]

    • Use a More Reactive Carboxylic Acid Derivative: Instead of the carboxylic acid itself, consider using a more reactive derivative such as an acyl chloride or an acid anhydride. These reactions are generally faster and not reversible.[4]

    • Alternative Activation Methods: Employing coupling agents like dicyclohexylcarbodiimide (DCC) or using reagents like XtalFluor-E can facilitate the esterification under milder conditions.[5]

Issue 2: Formation of Side Products

  • Question: I am observing the formation of significant side products in my reaction with this compound. How can I minimize these?

  • Answer: Side product formation can arise from the reaction conditions or the inherent reactivity of the fluorinated alcohol.

    • Dehydration of the Alcohol: At elevated temperatures and in the presence of a strong acid, secondary alcohols can undergo dehydration to form alkenes.

    • Ether Formation: Under certain conditions, the alcohol can react with itself or another alcohol molecule to form an ether.

    Recommended Solutions:

    • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find an optimal temperature that favors the desired reaction without significant decomposition or side product formation.

    • Control Stoichiometry: Carefully controlling the molar ratio of the reactants can minimize side reactions. Using a slight excess of the less expensive reagent can help drive the reaction to completion without leading to unwanted byproducts.

    • Choice of Catalyst: The type and amount of catalyst can influence the product distribution. For instance, using a milder acid catalyst or a solid-supported catalyst might reduce side reactions.

Issue 3: Difficult Product Purification

  • Question: I am having difficulty purifying the desired product from the reaction mixture containing this compound and its byproducts. What purification strategies are effective?

  • Answer: The unique properties of fluorinated compounds can sometimes complicate standard purification techniques.

    Recommended Solutions:

    • Aqueous Work-up: A standard aqueous work-up can help remove the acid catalyst and any water-soluble byproducts. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize the acid catalyst.[2]

    • Liquid-Liquid Extraction: The high polarity of this compound may affect its partitioning between organic and aqueous phases. Careful selection of the extraction solvent is important.

    • Flash Column Chromatography: This is a common and effective method for purifying organic compounds. The choice of the solvent system (eluent) is critical. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

    • Distillation: If the product is a volatile liquid with a significantly different boiling point from the starting materials and byproducts, distillation can be an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its reactivity?

A1: The chemical behavior of this compound is largely dictated by the strong electron-withdrawing effect of the five fluorine atoms. This leads to:

  • Increased Acidity: The hydroxyl proton is more acidic compared to non-fluorinated alcohols.

  • Reduced Nucleophilicity: The oxygen atom is less electron-rich, making the alcohol a weaker nucleophile.

  • Low Basicity: The oxygen atom is also less basic.

  • Polarity: It is a polar solvent.

  • Hydrogen Bond Donor: It is a strong hydrogen bond donor.

These properties make it a unique solvent and reactant, capable of stabilizing cationic intermediates and influencing reaction pathways.

Q2: What are the primary applications of this compound in organic synthesis?

A2: Due to its unique properties, this compound and other fluorinated alcohols are used in several areas of organic synthesis:

  • As a Solvent: Its polarity and ability to stabilize charged intermediates make it a suitable solvent for a variety of reactions, including those involving carbocations.

  • As a Reactant: It can be used as a building block to introduce the pentafluorobutyl group into molecules, which can be beneficial for tuning the properties of pharmaceuticals and materials.

  • In Esterification and Transesterification Reactions: It can be reacted with carboxylic acids or other esters to form pentafluorobutyl esters.

  • In Nucleophilic Substitution Reactions: While a weaker nucleophile, under the right conditions, it can participate in substitution reactions.

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

III. Data Presentation

The following table summarizes typical reaction conditions for the esterification of a carboxylic acid with a secondary fluorinated alcohol, based on general principles and data for similar compounds. Note that optimal conditions for a specific reaction with this compound may vary and require optimization.

ParameterTypical RangeNotes
Reactant Ratio (Alcohol:Acid) 1:1 to 5:1Using an excess of the alcohol can help drive the equilibrium towards the products.
Catalyst H₂SO₄, TsOH, Amberlyst-15Sulfuric acid and tosic acid are common homogeneous catalysts. Amberlyst-15 is a solid acid catalyst that can be easily filtered off.
Catalyst Loading 1-10 mol%Higher catalyst loading may be required for less reactive substrates.
Temperature Room Temperature to RefluxHigher temperatures are often necessary to achieve a reasonable reaction rate.
Reaction Time 1 - 24 hoursReaction progress should be monitored by a suitable technique (e.g., TLC, GC, NMR).
Solvent Toluene, Hexane, or neatA solvent capable of forming an azeotrope with water is useful for water removal with a Dean-Stark trap. Often, the excess alcohol can serve as the solvent.

IV. Experimental Protocols

General Protocol for Fischer Esterification using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous organic solvent (e.g., Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq) and this compound (1.2 - 3.0 eq).

  • If using a solvent, add anhydrous toluene.

  • Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 - 0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for the desired time (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation.

V. Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Carboxylic Acid + This compound Heating Heat to Reflux Reactants->Heating 1. Combine Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring 2. React Quench Cool & Dilute Monitoring->Quench 3. Completion Wash Aqueous Wash (NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Chromatography/Distillation) Dry->Purify Product Purified Ester Purify->Product

Caption: Workflow for a typical Fischer esterification reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Reaction Yield Cause1 Low Reactivity of Fluorinated Alcohol Start->Cause1 Cause2 Sub-optimal Reaction Conditions Start->Cause2 Cause3 Equilibrium Limitation Start->Cause3 Solution1a Increase Catalyst Loading Cause1->Solution1a Solution1b Use More Reactive Acid Derivative Cause1->Solution1b Solution2a Increase Temperature Cause2->Solution2a Solution2b Increase Reaction Time Cause2->Solution2b Solution3a Remove Water (Dean-Stark) Cause3->Solution3a

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: 3,3,4,4,4-Pentafluorobutan-2-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 3,3,4,4,4-pentafluorobutan-2-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. Key recommendations include storing the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][3]

Q2: What materials are incompatible with this compound and could lead to its degradation?

A2: this compound should not be stored with strong oxidizing agents.[4] Contact with incompatible materials can lead to chemical reactions that may degrade the compound.

Q3: What are the known hazardous decomposition products of this compound?

A3: Thermal decomposition of this compound can generate hazardous products. Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

This section addresses common issues that may arise during the handling and experimental use of this compound, focusing on its stability and degradation.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Container

Question: I have just opened a new bottle of this compound and my initial analysis shows the presence of unexpected peaks. What could be the cause?

Answer: The presence of impurities in a new container could be due to several factors:

  • Manufacturing Process: Residual starting materials, by-products, or intermediates from the synthesis process.

  • Improper Storage During Transit: Exposure to extreme temperatures or light during shipping could initiate degradation.

  • Container Interaction: Although less common, interaction with the container material could lead to leachables or catalytic degradation.

Recommended Actions:

  • Verify Certificate of Analysis (CoA): Compare the observed impurities with the impurity profile provided in the CoA.

  • Contact the Supplier: If significant discrepancies are found, contact the supplier's technical support for clarification and a potential replacement.

  • Analytical Method Verification: Ensure that the analytical method being used is not causing on-column degradation or generating artifacts.

Issue 2: Apparent Degradation of the Compound in a Formulation

Question: My formulation containing this compound is showing a decrease in the active ingredient concentration over a short period. What are the potential causes?

Answer: Accelerated degradation in a formulation can be attributed to:

  • Excipient Incompatibility: One or more excipients in the formulation may be reacting with the this compound.

  • pH Effects: The pH of the formulation can significantly influence the stability of the compound. While specific data is unavailable for this compound, alcohols can undergo acid- or base-catalyzed reactions.

  • Oxidation: The presence of oxidative agents or exposure to oxygen can lead to degradation. The pentafluoroethyl group is strongly electron-withdrawing, which can make the alcohol susceptible to oxidation.[8]

  • Container Closure System: The packaging may not provide adequate protection from environmental factors like moisture and oxygen, or there might be interactions with the packaging material.[2]

Recommended Actions:

  • Conduct Forced Degradation Studies: Perform stress testing on the pure compound and the formulation to identify the degradation pathways.[5][7] This involves exposing the samples to heat, light, humidity, acid, base, and oxidative conditions.

  • Excipient Compatibility Studies: Test the compatibility of this compound with each excipient individually to pinpoint any adverse interactions.

  • pH-Rate Profile Study: Determine the stability of the compound across a range of pH values to identify the optimal pH for the formulation.

Issue 3: Difficulty in Developing a Stability-Indicating Analytical Method

Question: I am struggling to separate the main peak of this compound from its degradation products in my HPLC analysis. What can I do?

Answer: Developing a stability-indicating method requires good separation of the parent compound from all potential degradation products.[6]

Troubleshooting Steps:

  • Column Selection: Experiment with different column chemistries. A C18 column is a good starting point, but other stationary phases like phenyl-hexyl or a column designed for polar compounds might provide better selectivity.

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent in the mobile phase.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of degradation products can significantly affect their retention.

    • Additives: The use of buffers or ion-pairing reagents might be necessary to improve peak shape and resolution.

  • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method to resolve early and late-eluting peaks.

  • Detection Wavelength: Use a photodiode array (PDA) detector to check for peak purity and to select the optimal wavelength for detection of both the parent compound and its degradants.

  • Alternative Techniques: If HPLC is not providing the desired resolution, consider using Gas Chromatography-Mass Spectrometry (GC-MS), as fluorinated alcohols are often volatile and amenable to this technique.[2][3][9]

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature Cool, dry placeTo minimize thermal degradation.
Atmosphere Well-ventilated area[1]To prevent the accumulation of vapors.
Container Tightly sealed container[1]To prevent evaporation and exposure to moisture.
Light Exposure Protect from lightTo prevent potential photodegradation.
Incompatible Materials Strong oxidizing agents[4]To avoid chemical reactions and degradation.

Table 2: Summary of Potential Degradation of this compound under Forced Degradation Conditions

Stress ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis Likely stable, but degradation is possible under harsh conditions. The electron-withdrawing nature of the pentafluoroethyl group may influence the reactivity of the hydroxyl group.Dehydration to form an alkene.
Basic Hydrolysis Likely stable under mild basic conditions. Strong bases might lead to deprotonation and subsequent reactions.Potential for elimination reactions under harsh conditions.
Oxidative (e.g., H₂O₂) Degradation is expected. Secondary alcohols can be oxidized to ketones.[10][11][12][13][14]3,3,4,4,4-Pentafluorobutan-2-one.
Thermal (Dry Heat) Degradation is possible at elevated temperatures.Dehydration products, fragmentation at very high temperatures leading to smaller fluorinated compounds and eventually CO, CO₂, and HF.[3]
Photolytic (UV/Vis Light) Degradation is possible. Other fluorotelomer alcohols have shown susceptibility to photodegradation.[1][8]Oxidative degradation products, free radicals.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-105°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC method.

  • Use a PDA detector in HPLC to check for peak purity and to identify the formation of degradation products.

  • Use a mass spectrometer (MS) coupled with HPLC or GC to identify the structure of the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Determine the retention times and peak areas of the degradation products.

  • Propose a degradation pathway based on the identified products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Column:

  • Use a High-Performance Liquid Chromatograph with a PDA detector.

  • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with a low percentage of B and gradually increase it to elute the parent compound and any potential degradation products. A typical starting point could be 10% B, increasing to 90% B over 20-30 minutes.

3. Method Optimization:

  • Inject a mixture of stressed samples to observe the separation of all degradation products from the parent peak.

  • Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal resolution (Rs > 1.5) and peak shape.

4. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Mandatory Visualizations

Experimental_Workflow_Forced_Degradation cluster_Preparation 1. Sample Preparation cluster_Stress 2. Application of Stress Conditions cluster_Analysis 3. Analysis cluster_Evaluation 4. Data Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Analysis Analyze Stressed Samples (HPLC-PDA/MS or GC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Determine Degradation Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_products Potential Degradation Products Parent This compound Ketone 3,3,4,4,4-Pentafluorobutan-2-one Parent->Ketone Oxidation (e.g., H2O2) Alkene Pentafluorobutene isomer Parent->Alkene Dehydration (Acid/Heat)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,4,4,4-Pentafluorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this fluorinated alcohol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₅F₅O--INVALID-LINK--
Molecular Weight 164.07 g/mol --INVALID-LINK--
CAS Number 374-40-3--INVALID-LINK--
Appearance Colorless liquid (presumed)General chemical knowledge
Boiling Point Not explicitly found, but related fluorinated butanols have boiling points in the range of 120-150 °C.General knowledge from related compounds
Density Not explicitly found for this isomer.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, THF, and dichloromethane. Solubility in nonpolar solvents may be limited.General principles of solubility for fluorinated alcohols

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards associated with this compound?

A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q2: How should I store this compound?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Q3: Is this compound stable under acidic and basic conditions?

A3: While specific stability data for this exact isomer is limited, fluorotelomer alcohols are known to be unstable under basic conditions.[3] The presence of a strong base can catalyze the elimination of hydrogen fluoride (HF), leading to decomposition.[3] Caution should be exercised when using this alcohol in reactions involving strong bases. Its stability in acidic conditions is generally expected to be higher, but it is always advisable to perform a small-scale test reaction to assess stability under your specific experimental conditions.

Q4: What are some common applications of fluorinated alcohols like this compound in organic synthesis?

A4: Fluorinated alcohols are valuable intermediates and solvents in organic synthesis.[4] They are used in the preparation of fluorinated esters and ethers, as chiral auxiliaries in asymmetric synthesis, and as solvents to promote specific reactions, such as the ring-opening of epoxides.[5][6] Their unique electronic properties can influence the reactivity and properties of the resulting molecules.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Reaction

Potential Causes and Solutions:

Cause Troubleshooting Step
Poor Solubility of Reactants While this compound is a polar molecule, ensure all other reactants are soluble in the chosen solvent system. Consider using a co-solvent if necessary.
Inactive Reagents Verify the activity of all reagents, especially if they are old or have been improperly stored. For instance, Grignard reagents are highly sensitive to moisture.
Insufficient Reaction Temperature Some reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.
Steric Hindrance The bulky pentafluoroethyl group may sterically hinder the hydroxyl group, reducing its reactivity. Consider using a less sterically demanding reagent or a catalyst to facilitate the reaction.
Inappropriate Reaction Conditions Re-evaluate the reaction conditions (e.g., pH, catalyst, solvent) to ensure they are optimal for the desired transformation.
Issue 2: Formation of Unexpected Byproducts

Potential Causes and Solutions:

Cause Troubleshooting Step
Elimination Reaction Under basic conditions, elimination of HF to form an alkene is a potential side reaction for fluorinated alcohols.[3] Use a milder base, lower the reaction temperature, or consider a different synthetic route.
Side Reactions of Other Functional Groups If your substrate contains other reactive functional groups, they may be reacting under the experimental conditions. Consider using protecting groups for sensitive functionalities.
Impure Starting Materials Impurities in the starting materials can lead to the formation of byproducts. Ensure the purity of all reactants before starting the reaction.
Decomposition of the Product The desired product may be unstable under the reaction or workup conditions. Try to isolate the product under milder conditions (e.g., lower temperature, neutral pH).

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Note: These are representative examples and may require optimization for specific substrates.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound and an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the solution back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of an ester from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • Concentrated sulfuric acid (H₂SO₄) or another acid catalyst

  • Toluene or another suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, this compound, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow reagents 1. Combine Reactants & Solvent reaction 2. Reaction under Controlled Conditions (Temperature, Atmosphere) reagents->reaction monitoring 3. Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup 4. Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Distillation, Chromatography) workup->purification analysis 6. Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for a typical organic synthesis experiment.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield start Low or No Product Formation check_purity Are starting materials pure? start->check_purity purify_sm Purify starting materials check_purity->purify_sm No check_conditions Are reaction conditions appropriate? (Temp, Time, Solvent) check_purity->check_conditions Yes purify_sm->start optimize_conditions Optimize conditions (e.g., increase temp, change solvent) check_conditions->optimize_conditions No check_reagents Are reagents active? check_conditions->check_reagents Yes optimize_conditions->start use_fresh_reagents Use fresh/new reagents check_reagents->use_fresh_reagents No side_reactions Are there side reactions? check_reagents->side_reactions Yes use_fresh_reagents->start modify_procedure Modify procedure (e.g., use protecting groups, milder base) side_reactions->modify_procedure Yes success Improved Yield side_reactions->success No, reaction is clean modify_procedure->start

References

3,3,4,4,4-Pentafluorobutan-2-ol reaction workup procedures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3,4,4,4-Pentafluorobutan-2-ol

Welcome to the technical support center for the reaction workup and purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a chemical that requires careful handling. Key safety concerns include:

  • Irritation: It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[1]

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Q2: I'm having trouble with phase separation during the aqueous workup. What could be the cause?

A2: Fluorinated alcohols can sometimes lead to poor phase separation or the formation of emulsions. This can be due to the unique solubility properties imparted by the fluorine atoms. The high hydrogen-bonding capability of fluorinated alcohols can increase their solubility in aqueous layers more than might be expected for a typical alcohol of its size.[2]

Troubleshooting steps:

  • Add Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This increases the polarity of the aqueous phase, which can help to break up emulsions and drive the fluorinated alcohol into the organic layer.[3]

  • Solvent Choice: Ensure you are using a suitable extraction solvent. If you are using a water-miscible solvent like THF, it should be removed by rotary evaporation before the aqueous workup.[4][5]

  • Dilution: Diluting the organic layer with more extraction solvent can sometimes help to improve phase separation.

Q3: Which drying agent is most effective for removing water from an organic solution of this compound?

A3: The choice of drying agent is crucial for efficiently removing water without reacting with the product. Magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are commonly used.

  • Magnesium Sulfate (MgSO₄): Acts quickly and has a high capacity for water.

  • Sodium Sulfate (Na₂SO₄): It is less reactive but slower and has a lower capacity. It is a good choice for routine drying.[6]

For highly sensitive applications where very low water content is required, activated 3Å molecular sieves can be effective, though they may require a longer contact time.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound.

Issue 1: Low Yield After Extraction
  • Question: I've completed my aqueous workup, but the yield of this compound is much lower than expected. Where could my product have gone?

  • Answer: Due to their ability to form strong hydrogen bonds, fluorinated alcohols can have significant solubility in the aqueous phase, leading to loss of product during extraction.[2]

    • Solution 1: Back-Extraction: Perform several back-extractions of the combined aqueous layers with fresh organic solvent to recover the dissolved product.

    • Solution 2: Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the fluorinated alcohol in the aqueous phase.[3]

    • Solution 3: pH Adjustment: If your reaction conditions are acidic or basic, neutralize the solution before extraction. The salt form of any acidic or basic impurities will be more soluble in the aqueous layer.

Issue 2: Product Contaminated with Starting Material or Byproducts
  • Question: My purified this compound is still contaminated with unreacted starting materials or byproducts. How can I improve its purity?

  • Answer: If standard extraction procedures are insufficient, further purification steps are necessary.

    • Solution 1: Acid/Base Wash: If the impurities are acidic or basic, a wash with a dilute basic (e.g., saturated sodium bicarbonate) or acidic (e.g., dilute HCl) solution can help to remove them by converting them into their more water-soluble salt forms.

    • Solution 2: Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. Use a solvent system with appropriate polarity to separate your product from impurities. Due to the fluorine content, the product may be more non-polar than a comparable non-fluorinated alcohol.

    • Solution 3: Distillation: If the boiling points of your product and the impurities are sufficiently different, distillation can be an effective purification method. Fluorinated alcohols can sometimes form azeotropes with solvents or other impurities, which might require extractive distillation.[8]

Issue 3: Difficulty Removing the Drying Agent
  • Question: After adding a solid drying agent, I'm finding it difficult to separate my product solution from the fine powder. What is the best method for this?

  • Answer: The method of removal depends on the particle size of the drying agent.

    • For fine powders (e.g., MgSO₄): Gravity filtration through a fluted filter paper is the most effective method to ensure all the solid is removed.[3]

    • For granular agents (e.g., Na₂SO₄): Carefully decanting (pouring off) the liquid from the solid is often sufficient. Rinse the drying agent with a small amount of fresh solvent to recover any remaining product.[9]

Data Presentation

Table 1: Comparison of Common Solid Drying Agents

Drying AgentCapacitySpeed of DryingChemical PropertiesBest For
Sodium Sulfate (Na₂SO₄) LowSlowNeutralGeneral purpose, easy to handle
Magnesium Sulfate (MgSO₄) HighFastWeakly AcidicFast and efficient drying
Calcium Chloride (CaCl₂) HighFastLewis AcidDrying hydrocarbons and ethers; can form complexes with alcohols
Molecular Sieves (3Å) ModerateSlowNeutralAchieving very low water content; requires activation

This table provides a general comparison; efficiency can vary based on the solvent and specific conditions.[6][7]

Experimental Protocols

General Aqueous Workup Protocol for this compound

This protocol assumes the reaction has been completed and quenched (if necessary).

  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Neutralizing Wash (Optional):

    • If the reaction mixture is acidic, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • If the reaction mixture is basic, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water and break any emulsions.[3]

  • Separation: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying: Add a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and gently swirl the flask. Add more drying agent until it no longer clumps together and flows freely.[9]

  • Filtration/Decanting: Separate the dried organic solution from the drying agent by either gravity filtration or decanting.[3][9]

  • Concentration: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification: If necessary, purify the crude product by silica gel chromatography or distillation.

Visualizations

Experimental_Workflow General Workup and Purification Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (if necessary) Reaction->Quench Extract 2. Extract with Organic Solvent Quench->Extract Wash 3. Wash Organic Layer (Water, Brine, etc.) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Distillation Crude->Purify Pure Pure this compound Purify->Pure

Caption: A typical workflow for the workup and purification of this compound.

Troubleshooting_Guide Troubleshooting Low Yield in Workup Start Problem: Low Yield After Extraction Check1 Did you observe poor phase separation or an emulsion? Start->Check1 Sol1 Action: Add brine to the separatory funnel and gently swirl. Check1->Sol1 Yes Check2 Did you back-extract the aqueous layer? Check1->Check2 No Sol1->Check2 Sol2 Action: Perform 2-3 back-extractions of the combined aqueous layers. Check2->Sol2 No Check3 Was a water-miscible solvent used in the reaction (e.g., THF, EtOH)? Check2->Check3 Yes Sol2->Check3 Sol3 Action: Before future workups, remove the reaction solvent via rotary evaporation. Check3->Sol3 Yes End Yield Improved Check3->End No Sol3->End

References

Byproduct analysis in 3,3,4,4,4-Pentafluorobutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of byproducts in the synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol is crucial for ensuring the purity of the final product, which is vital for its applications in research and drug development. Undesired byproducts can arise from various sources, including side reactions, impurities in starting materials, and incomplete reactions. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in identifying and mitigating the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The byproducts can vary depending on the synthetic route. However, common byproducts may include unreacted starting materials, over-reduction or over-oxidation products, and isomers. It is also possible to form elimination products or adducts with solvents or other reagents.

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: The most common methods for detecting byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile compounds and providing information about their molecular weight and fragmentation patterns. NMR spectroscopy (¹H, ¹⁹F, and ¹³C) can help in elucidating the detailed chemical structure of the main product and any impurities.

Q3: My reaction yield is low, and I see several unexpected peaks in my GC-MS. What could be the cause?

A3: Low yield and the presence of multiple byproducts can be attributed to several factors, including non-optimal reaction temperature, incorrect stoichiometry of reagents, or the presence of moisture or other impurities in the starting materials or solvent. Running control reactions and systematically varying reaction parameters can help identify the root cause.

Q4: I have identified a persistent byproduct. What are the general strategies for minimizing its formation?

A4: To minimize a known byproduct, you can try adjusting the reaction conditions. This could involve changing the temperature, reaction time, or the rate of addition of a reagent. Alternatively, you can explore different catalysts or solvents that may favor the desired reaction pathway. Purification of starting materials to remove any catalytic impurities is also a critical step.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
An unknown peak with a higher molecular weight than the product in GC-MS. Formation of a dimer or an adduct with the solvent or a reagent.Review the reaction mechanism for potential side reactions. Use a different solvent if an adduct is suspected. Lowering the reaction concentration might reduce dimerization.
Presence of starting material in the final product after purification. Incomplete reaction or co-elution during chromatography.Increase the reaction time or temperature. Optimize the purification method, such as using a different column or solvent system for chromatography.
A set of peaks with similar fragmentation patterns in the mass spectrum. Isomer formation.Adjusting the reaction conditions, such as using a more selective catalyst or lowering the temperature, may improve stereoselectivity.
Broad peaks in the NMR spectrum. Presence of paramagnetic impurities or sample degradation.Purify the sample further. Ensure the NMR solvent is of high quality and the sample is stored correctly before analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is typically suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 350.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by analyzing their retention times and mass spectra. Compare the fragmentation patterns with known databases or theoretical fragmentation.

¹⁹F NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Reference: Use an internal or external reference standard (e.g., CFCl₃).

  • Acquisition: Acquire the ¹⁹F NMR spectrum with proton decoupling.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the main product and identify any fluorine-containing byproducts.

Visualizations

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Byproduct Identification cluster_mitigation Mitigation Strategy cluster_verification Verification Start Crude Reaction Mixture Observation Unexpected Analytical Results (e.g., low yield, extra peaks) Start->Observation GCMS GC-MS Analysis Observation->GCMS NMR NMR Spectroscopy (1H, 19F, 13C) Observation->NMR Hypothesis Hypothesize Byproduct Structures GCMS->Hypothesis NMR->Hypothesis AdjustConditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) Hypothesis->AdjustConditions PurifyReagents Purify Starting Materials Hypothesis->PurifyReagents OptimizePurification Optimize Product Purification AdjustConditions->OptimizePurification PurifyReagents->OptimizePurification FinalAnalysis Re-analyze Purified Product OptimizePurification->FinalAnalysis

Caption: Troubleshooting workflow for byproduct analysis.

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Reaction Products Pentafluorobutanone 1,1,1,2,2-Pentafluorobutan-3-one DesiredProduct This compound (Desired Product) Pentafluorobutanone->DesiredProduct Desired Reduction Byproduct Over-reduction Product (e.g., Pentafluorobutane) Pentafluorobutanone->Byproduct Side Reaction (Over-reduction) ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->DesiredProduct ReducingAgent->Byproduct

Caption: Potential byproduct formation pathway.

Technical Support Center: Scaling Up Reactions with 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up chemical reactions involving 3,3,4,4,4-pentafluorobutan-2-ol. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and illustrative diagrams to ensure a safe and efficient scale-up process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions utilizing this compound, either as a reactant, solvent, or co-solvent.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield - Poor Temperature Control: Inefficient heat dissipation at a larger scale can lead to side reactions or decomposition of thermally sensitive reagents.[1] - Ineffective Mixing: Non-homogenous mixing can result in localized "hot spots" or areas of high reactant concentration, leading to byproduct formation. - Mass Transfer Limitations: In multiphase reactions, the rate of reaction can be limited by the transfer of reactants between phases, which does not always scale linearly.- Optimize Heat Transfer: Employ a jacketed reactor with a suitable heat transfer fluid and ensure adequate agitation to improve heat dissipation. Consider using a continuous flow setup for highly exothermic reactions.[2] - Improve Agitation: Select an appropriate impeller and agitation speed for the reactor geometry and reaction mixture viscosity to ensure homogeneity. - Evaluate Mass Transfer: For multiphase systems, consider increasing agitation, using a phase-transfer catalyst, or modifying the solvent system to improve interfacial contact.
Increased Byproduct Formation - Longer Reaction Times: At scale, addition and heating/cooling phases are often longer, which can allow for the formation of kinetic byproducts. - Exotherm-Induced Side Reactions: Uncontrolled temperature spikes can favor undesired reaction pathways.[3] - Air/Moisture Sensitivity: Larger reactors have a greater headspace and surface area, increasing the potential for contamination if not properly inerted.- Re-optimize Reaction Time: Monitor the reaction progress closely (e.g., via in-situ IR or offline HPLC) to determine the optimal reaction time at the new scale. - Controlled Reagent Addition: For exothermic reactions, add reagents in portions or via a syringe pump to manage the rate of heat generation.[1] - Ensure Inert Atmosphere: Thoroughly dry all glassware and solvents, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Difficult Product Isolation/Purification - Solubility Issues: The solubility of the product may differ in the larger volume of the reaction mixture or upon cooling. - Emulsion Formation during Workup: Vigorous mixing of aqueous and organic phases in large separatory funnels or reactors can lead to stable emulsions. - Co-elution with Byproducts: Byproducts formed in small amounts at lab scale may become significant purification challenges at a larger scale.- Optimize Crystallization/Precipitation: Perform solubility studies to identify a suitable solvent/anti-solvent system for product isolation at scale. - Break Emulsions: Add brine or a small amount of a different organic solvent, or allow the mixture to stand for an extended period. For persistent emulsions, filtration through celite may be effective. - Develop a Robust Purification Method: Re-evaluate the chromatographic method or consider alternative purification techniques like crystallization or distillation.
Safety Concerns - Thermal Runaway: For exothermic reactions, the lower surface-area-to-volume ratio of larger reactors can make heat removal challenging, potentially leading to a dangerous increase in temperature and pressure.[2] - Handling of Fluorinated Reagents: Many fluorinating agents and fluorinated compounds have specific handling requirements and potential hazards.[4]- Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the thermal profile of the reaction before scaling up. - Implement Redundant Cooling: Ensure the cooling system is robust and has a backup. Have a quench plan in place for emergencies. - Consult Safety Data Sheets (SDS): Always review the SDS for all reactants and solvents. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when scaling up reactions with this compound?

A1: Temperature control is paramount due to the potential for exothermic reactions and the unique properties of fluorinated alcohols.[1] Inefficient heat removal in larger reactors can lead to temperature gradients, promoting side reactions and reducing yield and selectivity.[3] Furthermore, some reactions in fluorinated solvents exhibit different kinetics at elevated temperatures.

Q2: My reaction workup is forming a persistent emulsion. What can I do?

A2: Emulsion formation is a common issue when scaling up liquid-liquid extractions. To address this, you can try the following:

  • Add Brine: Saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

  • Mechanical Separation: For stubborn emulsions, filtration through a pad of celite or diatomaceous earth can be effective.

  • Minimize Vigorous Mixing: During the workup, use gentle inversions rather than vigorous shaking to mix the phases.

Q3: Are there specific safety precautions for handling this compound at a larger scale?

A3: Yes. While this compound is not acutely toxic, it is good practice to handle all fluorinated compounds with care. Ensure you work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Q4: I am observing a decrease in reaction selectivity upon scale-up. What is the likely cause?

A4: A drop in selectivity is often linked to issues with mixing and heat transfer.[5] In a larger reactor, it takes longer to achieve a homogenous mixture, and localized "hot spots" can occur. These conditions can favor the formation of kinetic byproducts over the desired thermodynamic product. To mitigate this, ensure your agitation is sufficient for the vessel size and consider slowing the rate of reagent addition.

Q5: Can this compound be used as a solvent for Suzuki-Miyaura coupling reactions at scale?

A5: While fluorinated alcohols are not traditional solvents for Suzuki-Miyaura couplings, their unique properties, such as their ability to promote certain reactions, are an area of active research.[6] When scaling up such a reaction, it would be crucial to perform small-scale trials to assess the impact of the solvent on catalyst activity, reaction kinetics, and product solubility. The choice of base and catalyst may need to be re-optimized for this specific solvent system.[7][8]

Experimental Protocols

Representative Experiment: Oxidation of a Secondary Alcohol to a Ketone

This protocol describes the oxidation of a model secondary alcohol using a common oxidizing agent, with this compound as a co-solvent. This reaction is provided for illustrative purposes and should be optimized for the specific substrate and scale.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel or syringe pump

  • Heating/cooling circulator

  • Secondary Alcohol (e.g., 1-phenylethanol)

  • This compound

  • Co-solvent (e.g., Dichloromethane)

  • Oxidizing agent (e.g., Dess-Martin Periodinane)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure (100 mmol scale):

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charge Reactants: Charge the reactor with the secondary alcohol (1.0 eq, 100 mmol) and a 1:1 mixture of dichloromethane and this compound (total volume ~500 mL).

  • Cooling: Cool the reaction mixture to 0 °C using the circulating bath.

  • Addition of Oxidant: Slowly add the oxidizing agent (1.1 eq, 110 mmol) portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Data Presentation

The following tables provide illustrative data for common scale-up challenges. The data is representative and should be adapted based on specific experimental results.

Table 1: Effect of Scale on Reaction Time and Yield for a Hypothetical Oxidation

Scale (mmol)Addition Time (h)Reaction Time (h)Yield (%)Purity (%)
10.11.595>99
100.52.09298
1002.04.08596
5004.08.07894

Table 2: Troubleshooting Byproduct Formation by Adjusting Temperature

Scale (mmol)Temperature (°C)Desired Product (%)Byproduct A (%)Byproduct B (%)
50259082
504082153
506065305
2502588102
25040 (with improved cooling)85132

Visualizations

General Workflow for Scaling Up a Chemical Reaction

G cluster_lab Lab Scale (1-10 mmol) cluster_pilot Pilot Scale (100-500 mmol) cluster_production Production Scale (>1 mol) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Temp, Conc, Time) lab_dev->lab_opt lab_char Product Characterization (NMR, MS, HPLC) lab_opt->lab_char pilot_safety Safety Assessment (Calorimetry, SDS Review) lab_char->pilot_safety Successful Lab Results pilot_process Process Optimization (Mixing, Heat Transfer) pilot_safety->pilot_process pilot_iso Isolation & Purification Development pilot_process->pilot_iso prod_tech Technology Transfer & SOP Development pilot_iso->prod_tech Robust Process Established prod_run Campaign Execution prod_tech->prod_run prod_qc Quality Control & Release prod_run->prod_qc end end prod_qc->end Final Product

Caption: A generalized workflow for scaling up a chemical reaction from the laboratory to production.

Troubleshooting Decision Tree for Low Yield

G decision decision solution solution start Low Yield Observed During Scale-Up check_reaction Is Starting Material Consumed? start->check_reaction check_mass_balance Is Mass Balance Accounted For? check_reaction->check_mass_balance Yes solution_kinetics Increase Temperature or Reaction Time, Check Reagent Purity check_reaction->solution_kinetics No check_byproducts Are Significant Byproducts Observed? check_mass_balance->check_byproducts Yes solution_workup Check Aqueous Layers for Product, Optimize Extraction/Isolation check_mass_balance->solution_workup No solution_selectivity Improve Mixing, Control Temperature, Lower Reagent Concentration check_byproducts->solution_selectivity Yes solution_decomposition Lower Temperature, Check for Air/Moisture Sensitivity check_byproducts->solution_decomposition No

Caption: A decision tree to aid in troubleshooting the root cause of low reaction yield upon scale-up.

Proposed Mechanism for Oxidation of a Secondary Alcohol

G cluster_activation Activation cluster_elimination Elimination cluster_solvent Role of Fluorinated Alcohol alcohol R-CH(OH)-R' intermediate Activated Intermediate alcohol->intermediate oxidant Oxidizing Agent (e.g., DMP) oxidant->intermediate transition_state Transition State intermediate->transition_state base Base (if required) base->transition_state ketone R-C(=O)-R' transition_state->ketone byproduct Reduced Oxidant transition_state->byproduct solvent This compound stabilization Stabilizes Charged Intermediates via Hydrogen Bonding solvent->stabilization stabilization->intermediate

Caption: A simplified representation of a proposed mechanism for the oxidation of a secondary alcohol.

References

Technical Support Center: Moisture Sensitivity in Reactions with 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3,4,4,4-Pentafluorobutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this moisture-sensitive fluorinated alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide: Low Yields and Unexpected Side Products

Encountering low yields or the formation of unknown impurities can be a significant setback in any synthetic procedure. When working with this compound, moisture is a primary suspect for such issues. This guide provides a systematic approach to diagnosing and resolving problems arising from the presence of water in your reaction.

dot

DryingProtocol Protocol for Drying this compound Start Start: this compound with suspected moisture Step1 Add anhydrous magnesium sulfate or molecular sieves (3Å or 4Å) to the alcohol. Start->Step1 Step2 Stir the mixture under an inert atmosphere for several hours. Step1->Step2 Step3 Decant or filter the dried alcohol under inert atmosphere. Step2->Step3 End End: Anhydrous this compound Step3->End

Technical Support Center: Catalyst Selection for 3,3,4,4,4-Pentafluorobutan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding catalyst selection for reactions involving 3,3,4,4,4-pentafluorobutan-2-ol.

Frequently Asked Questions (General)

Q1: What are the primary challenges when working with this compound?

A1: The primary challenges stem from the electronic effects of the pentafluoroethyl group. This group is strongly electron-withdrawing, which can decrease the nucleophilicity of the hydroxyl group and increase the acidity of the C-H proton on the secondary carbon. This can influence catalyst activity and may lead to side reactions, such as elimination, under basic or harsh acidic conditions.

Q2: How does the fluorine content affect catalyst selection compared to non-fluorinated alcohols?

A2: The presence of fluorine can deactivate some catalysts that rely on electron-rich substrates. The strong C-F bonds and the electron-withdrawing nature of the pentafluoroethyl group necessitate catalysts that are robust and can operate under potentially harsher conditions if activation is difficult. Conversely, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to act as remarkable solvents or promoters for certain transition metal-catalyzed reactions, enhancing reactivity and selectivity.[1][2][3][4] Therefore, the choice of catalyst must account for these unique electronic properties.

Q3: Are there specific safety precautions for reactions with this alcohol?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). When conducting reactions at elevated temperatures or with strong acids/bases, it is crucial to work in a well-ventilated fume hood. Some fluorinated compounds can release hazardous decomposition products like hydrogen fluoride (HF) under extreme conditions; therefore, appropriate quenching procedures should be in place.

Logical Workflow for Catalyst Selection

The following diagram outlines a general decision-making process for selecting a suitable catalyst based on the desired transformation of this compound.

G start Identify Desired Reaction dehydration Dehydration (to Alkene) start->dehydration C-O Cleavage oxidation Oxidation (to Ketone) start->oxidation C-H Oxidation esterification Esterification (to Ester) start->esterification O-H Acylation dehydration_cat Select Catalyst Type dehydration->dehydration_cat oxidation_cat Select Catalyst/Reagent oxidation->oxidation_cat esterification_cat Select Catalyst Type esterification->esterification_cat strong_acid Strong Brønsted Acids (H₂SO₄, H₃PO₄) dehydration_cat->strong_acid Homogeneous solid_acid Solid Acids (γ-Al₂O₃, Zeolites) dehydration_cat->solid_acid Heterogeneous (easier separation) mild_ox Mild Oxidants (PCC, DMP) oxidation_cat->mild_ox Stoichiometric catalytic_ox Catalytic Oxidation (e.g., Co₃O₄, Mn₃O₄ with oxidant) oxidation_cat->catalytic_ox Substoichiometric acid_ester Acid Catalysts (H₂SO₄, p-TsOH) esterification_cat->acid_ester Fischer Esterification lewis_acid Lewis Acids / Metal Salts (e.g., Sc(OTf)₃) esterification_cat->lewis_acid Milder Conditions

Catalyst selection workflow for key reactions.

Dehydration Reactions

Troubleshooting Guide: Dehydration
Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Conversion 1. Insufficient Catalyst Activity2. Reaction Temperature Too Low1. Increase Catalyst Loading: Incrementally increase the molar percentage of the acid catalyst.2. Switch to a Stronger Acid: If using a mild acid, consider a stronger one like sulfuric acid. For solid acids, ensure they are properly activated.3. Increase Temperature: Dehydration is often endothermic; gradually increase the reaction temperature while monitoring for side products.[5]
Formation of Side Products (e.g., Ethers, Polymers) 1. Catalyst is Too Aggressive2. High Reaction Temperature1. Use a Milder Catalyst: Switch from a strong mineral acid to a solid acid catalyst like γ-Al₂O₃ or a zeolite, which can offer better selectivity.[5][6]2. Lower Reaction Temperature: High temperatures can favor polymerization.[5] Optimize for the lowest effective temperature.3. Reduce Reaction Time: Monitor the reaction closely and quench it once the desired product is formed to prevent further reactions.
Catalyst Deactivation (for solid catalysts) 1. Coke/Polymer Formation on Surface2. Water Adsorption1. Regenerate Catalyst: Calcine the solid catalyst at high temperatures to burn off organic deposits.2. Use Inert Atmosphere: Run the reaction under an inert gas (N₂ or Ar) to minimize oxidative side reactions that can lead to coking.
Comparative Data: Dehydration Catalysts

The following table summarizes representative catalysts for the dehydration of secondary alcohols to alkenes.

CatalystTypeTypical Temperature (°C)Selectivity to AlkeneKey Advantages/Disadvantages
Conc. H₂SO₄ Homogeneous Acid150 - 180Moderate to GoodAdv: Inexpensive, high activity. Disadv: Corrosive, difficult to separate, can cause charring.
H₃PO₄ Homogeneous Acid200 - 250GoodAdv: Less oxidizing than H₂SO₄. Disadv: Requires higher temperatures, difficult separation.
γ-Alumina Heterogeneous Solid Acid250 - 350Good to ExcellentAdv: Reusable, easy to separate, good selectivity.[5] Disadv: High temperatures required, potential for catalyst deactivation.[5]
Zeolites (e.g., H-ZSM-5) Heterogeneous Solid Acid200 - 300ExcellentAdv: High selectivity, reusable, shape-selective properties can minimize side products. Disadv: Can be more expensive, susceptible to deactivation.
Experimental Protocol: Dehydration using γ-Alumina
  • Catalyst Activation: Place 5 g of γ-alumina in a furnace and heat at 400 °C for 4 hours. Cool to room temperature under a stream of dry nitrogen and store in a desiccator.

  • Reaction Setup: Assemble a fixed-bed continuous flow reactor. Pack a quartz tube with 2 g of the activated γ-alumina.

  • Reaction: Heat the reactor to 300 °C. Using a syringe pump, feed a solution of this compound into a heated zone to vaporize it before it enters the reactor containing the catalyst bed.

  • Product Collection: Pass the gaseous product stream through a condenser cooled with ice water and collect the liquid product in a cooled receiving flask.

  • Workup and Purification: Wash the collected organic layer with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and purify by distillation to isolate the pentafluorobutene product.

Oxidation Reactions

Troubleshooting Guide: Oxidation
Issue Possible Cause Troubleshooting Steps & Solutions
Incomplete Oxidation 1. Insufficient Oxidant2. Low Catalyst Activity1. Increase Oxidant Equivalents: Add a slight excess (1.1-1.5 equivalents) of the oxidizing agent.2. Change Catalyst/Reagent: For catalytic oxidations, try a more active catalyst system (e.g., Co₃O₄ or Mn₃O₄-based systems).[7][8] For stoichiometric reactions, consider a more powerful oxidant like Dess-Martin periodinane (DMP).
Over-oxidation or Degradation 1. Reaction Conditions Too Harsh2. Oxidant is Too Strong1. Lower the Temperature: Run the reaction at 0 °C or room temperature.2. Use a Milder Oxidant: Switch to pyridinium chlorochromate (PCC) or a Swern oxidation protocol for more controlled conditions.3. Monitor Reaction Closely: Use TLC or GC to track the disappearance of starting material and stop the reaction immediately upon completion.
Difficult Product Isolation 1. Catalyst Residues2. Emulsion during Workup1. Filter through Celite/Silica: For heterogeneous catalysts or reactions that produce solid byproducts (e.g., Cr or Mn salts), filter the reaction mixture through a pad of Celite or silica gel before concentrating.[9]2. Brine Wash: To break emulsions during aqueous workup, add a saturated NaCl (brine) solution.
Comparative Data: Oxidation Catalysts & Reagents

This table compares common methods for oxidizing secondary alcohols to ketones.

Catalyst / ReagentTypeConditionsYieldKey Advantages/Disadvantages
PCC (Pyridinium Chlorochromate)StoichiometricCH₂Cl₂, Room TempGoodAdv: Mild, selective for primary/secondary alcohols. Disadv: Chromium waste is toxic.
DMP (Dess-Martin Periodinane)StoichiometricCH₂Cl₂, Room TempExcellentAdv: Very mild, high yields, fast reactions.[9] Disadv: Expensive, potentially explosive under shock/heat.
Co₃O₄ with O₂/Air Heterogeneous CatalyticElevated Temp (e.g., 100-200 °C)GoodAdv: "Green" oxidant (air/O₂), reusable catalyst.[8] Disadv: Requires higher temperatures, may have lower selectivity.
Mn₃O₄ with PMS Heterogeneous CatalyticRoom TempGood to ExcellentAdv: High efficiency at mild temperatures.[7] Disadv: Requires a co-oxidant (Peroxymonosulfate - PMS).
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 mmol, 1.2 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3,3,4,4,4-pentafluorobutan-2-one.[9]

Esterification Reactions

Troubleshooting Guide: Esterification
Issue Possible Cause Troubleshooting Steps & Solutions
Low Yield (Equilibrium Limitation) 1. Reversible Nature of Fischer Esterification1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the equilibrium towards the product.[10]2. Use Excess Reagent: Use a large excess of either the carboxylic acid or the alcohol (whichever is less expensive or easier to remove).[11][12]
Slow Reaction Rate 1. Insufficient Catalyst2. Steric Hindrance1. Increase Catalyst Concentration: For acid-catalyzed reactions, increase the amount of H₂SO₄ or p-TsOH.[11][12]2. Use a More Active Catalyst: Consider a Lewis acid catalyst like Sc(OTf)₃, which can be effective even in small amounts.[13]3. Increase Temperature: Gently heat the reaction to increase the rate, but monitor for potential side reactions.
Product Decomposition 1. Harsh Acidic Conditions2. High Temperature1. Use Milder Conditions: Switch from a strong mineral acid to a milder Lewis acid catalyst or use a phase-transfer catalyst system.[14]2. Alternative Acylation: Activate the carboxylic acid (e.g., convert to an acid chloride or use a coupling agent like DCC) and react it with the alcohol under neutral or basic conditions.
Comparative Data: Esterification Catalysts

This table provides a comparison of catalysts for the esterification of alcohols.

CatalystTypeConditionsYieldKey Advantages/Disadvantages
H₂SO₄ Homogeneous AcidReflux, Dean-StarkGood to ExcellentAdv: Highly effective, low cost.[11][12] Disadv: Corrosive, can cause dehydration/charring, difficult workup.
p-TsOH Homogeneous AcidReflux, Dean-StarkGood to ExcellentAdv: Solid (easy to handle), less charring than H₂SO₄. Disadv: Requires water removal, acidic workup.
Sc(OTf)₃ Homogeneous Lewis AcidRoom Temp to 80 °CExcellentAdv: Highly active at low loadings, mild conditions, water-tolerant.[13] Disadv: Expensive.
Amberlyst-15 Heterogeneous Solid AcidRefluxGoodAdv: Reusable, simple filtration to remove.[15] Disadv: Generally lower activity than homogeneous catalysts.
Experimental Protocol: Lewis Acid-Catalyzed Esterification
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine this compound (1.0 mmol), the carboxylic acid (e.g., acetic acid, 1.2 mmol), and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Catalyst Addition: Add the Lewis acid catalyst, for example, Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C) as needed. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography or distillation.

General Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following diagram provides a logical path for troubleshooting common experimental failures.

G start Reaction Failed or Low Yield check_reagents 1. Check Starting Materials & Reagents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_purity Purity? (NMR, GC-MS) check_reagents->reagent_purity reagent_activity Activity? (Fresh bottle, proper storage) check_reagents->reagent_activity solvent_dry Solvent Dry? (Anhydrous) check_reagents->solvent_dry temp Temperature Correct? check_conditions->temp time Time Sufficient? check_conditions->time atmosphere Inert Atmosphere? (If required) check_conditions->atmosphere product_loss Product Lost During Workup? (Check aqueous layers, filter media) check_workup->product_loss product_decomp Product Decomposed? (pH sensitivity, stability) check_workup->product_decomp

A logical flow for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to 3,3,4,4,4-Pentafluorobutan-2-ol and Hexafluoroisopropanol (HFIP) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated solvents, hexafluoroisopropanol (HFIP) has established itself as a versatile and powerful tool for researchers in chemistry and biotechnology. Its unique properties make it highly effective in a range of applications, from organic synthesis to the challenging solubilization of peptides and proteins. This guide provides a comparative overview of HFIP and a lesser-known fluorinated alcohol, 3,3,4,4,4-pentafluorobutan-2-ol.

While HFIP is extensively characterized, publicly available experimental data for this compound is notably scarce. This comparison, therefore, summarizes the known physicochemical properties of both compounds and highlights the well-documented performance of HFIP in key applications, noting the data gap for its pentafluorinated counterpart.

Physicochemical Properties: A Head-to-Head Comparison

The distinct properties of these fluorinated alcohols, stemming from their molecular structures, dictate their behavior and utility as solvents. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundHexafluoroisopropanol (HFIP)
CAS Number 374-40-3920-66-1
Molecular Formula C₄H₅F₅OC₃H₂F₆O
Molecular Weight 164.07 g/mol [1]168.04 g/mol
Boiling Point 83 °C[2]58.2 °C
Density 1.315 g/cm³[2]1.596 g/mL
pKa 12.52 (Predicted)[2]9.3
Appearance Clear liquid[2]Colorless liquid
Solubility in Water Not specifiedMiscible

Performance in Key Applications

The choice of a solvent is intrinsically linked to its performance in specific experimental contexts. HFIP is a well-established solvent in several areas of research, while the practical applications of this compound are not well-documented.

ApplicationThis compoundHexafluoroisopropanol (HFIP)
Peptide & Protein Solubilization No data availableExcellent: Widely used to dissolve and disaggregate amyloid peptides and other challenging proteins. Its strong hydrogen-bonding capabilities disrupt intermolecular interactions.
Organic Synthesis No data availableVersatile: Employed in a variety of reactions, including oxidations and C-H functionalization, due to its polarity, ability to stabilize cationic species, and low nucleophilicity.
Polymer Chemistry No data availableEffective: A good solvent for many polar polymers that are insoluble in common organic solvents.

Experimental Protocol: Solubilization of Amyloid-β Peptides using HFIP

The following is a standard protocol for the disaggregation of amyloid-β (Aβ) peptides, a common procedure in Alzheimer's disease research where HFIP is critical.

Objective: To prepare monomeric Aβ peptide solutions for aggregation or toxicity assays.

Materials:

  • Lyophilized Aβ peptide (e.g., Aβ1-42)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Nitrogen or argon gas source

  • Sonicator bath

Procedure:

  • Dissolution in HFIP: Add an appropriate volume of HFIP to the lyophilized Aβ peptide to achieve a concentration of 1 mg/mL. Vortex briefly to dissolve the peptide. The HFIP will break down pre-existing aggregates.

  • Incubation: Incubate the HFIP-peptide solution at room temperature for 1-2 hours to ensure complete monomerization.

  • Solvent Evaporation: Evaporate the HFIP under a gentle stream of nitrogen or argon gas, or by using a vacuum concentrator (e.g., SpeedVac). This will leave a thin film of the peptide on the wall of the tube.

  • Resuspension in DMSO: Resuspend the peptide film in a small volume of anhydrous DMSO to the desired stock concentration (e.g., 5 mM). Sonicate for 10 minutes in a bath sonicator to ensure complete dissolution.

  • Dilution for Assay: For experimental use, dilute the DMSO stock solution into an aqueous buffer, such as PBS, to the final working concentration. It is crucial to vortex the buffer while adding the peptide stock to prevent aggregation.

Visualizing Workflows and Logical Relationships

To further illustrate the application and selection of these solvents, the following diagrams are provided.

G cluster_workflow Workflow for Amyloid Peptide Solubilization with HFIP start Lyophilized Amyloid Peptide step1 Dissolve in HFIP (1 mg/mL) start->step1 Breaks aggregates step2 Incubate (1-2 hours) step1->step2 step3 Evaporate HFIP (Nitrogen Stream/Vacuum) step2->step3 step4 Resuspend Peptide Film in DMSO step3->step4 Forms peptide film step5 Dilute into Aqueous Buffer for Assay step4->step5 end Monomeric Peptide Solution step5->end

Caption: A typical experimental workflow for the solubilization of amyloid peptides using HFIP.

G cluster_selection Solvent Selection Logic property Desired Solvent Properties hfip Hexafluoroisopropanol (HFIP) property->hfip Need to dissolve aggregated peptides? property->hfip Require a polar, non-nucleophilic solvent for synthesis? pentafluoro This compound property->pentafluoro Alternative fluorinated alcohol needed? hfip_props High Polarity Strong H-bond Donor Low Nucleophilicity High Acidity (pKa 9.3) hfip->hfip_props pentafluoro_props Predicted Acidity (pKa 12.52) Other properties not well-documented pentafluoro->pentafluoro_props

References

A Comparative Guide to Fluorinated Alcohols in Organic Synthesis: TFE vs. HFIP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent can be as critical as the choice of catalyst or reagent. Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful tools, often enabling reactions that are sluggish or completely inefficient in conventional solvents. Their unique properties, including strong hydrogen-bonding ability, low nucleophilicity, and the capacity to stabilize cationic intermediates, make them indispensable for a wide range of chemical transformations.[1]

This guide provides an objective comparison of the performance of TFE and HFIP in several key organic reactions, supported by experimental data. We will delve into their physicochemical properties, examine their efficacy in specific reaction types with quantitative data, provide detailed experimental protocols, and visualize the underlying reaction mechanisms and workflows.

Physicochemical Properties: A Head-to-Head Comparison

The distinct reactivity of TFE and HFIP stems from their unique physicochemical properties. The presence of electron-withdrawing fluorine atoms significantly increases the acidity of the hydroxyl proton and enhances their ability to act as hydrogen bond donors, while simultaneously reducing their nucleophilicity. HFIP, with two trifluoromethyl groups, exhibits these properties to a greater extent than TFE.

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
CAS Number 75-89-8920-66-1
Molecular Formula C₂H₃F₃OC₃H₂F₆O
Molecular Weight 100.04 g/mol [2]168.04 g/mol
Boiling Point 74 °C[3]59 °C
Density 1.383 g/mL1.596 g/mL
pKa 12.49.3
Dielectric Constant 26.716.7
Hydrogen Bond Donor Acidity (α) 1.511.96

Performance in Key Organic Reactions: A Data-Driven Comparison

The superior performance of HFIP in many reactions can be attributed to its stronger hydrogen bond donating ability and greater acidity, which allows for more effective stabilization of cationic intermediates and activation of electrophiles.

Allylic Substitution Reactions

Fluorinated alcohols have proven to be excellent media for promoting the direct allylic substitution of allylic alcohols with a variety of nucleophiles, proceeding under mild, metal-free conditions.

Experimental Data: Allylic Amination of (E)-1,3-diphenylprop-2-en-1-ol

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1p-ToluenesulfonamideHFIP502498
2p-ToluenesulfonamideTFE502484
3Boc-NH₂HFIP502495
4Boc-NH₂TFE502475
5AnilineHFIPrt2492
6AnilineTFErt2460

Data sourced from Trillo, P.; Baeza, A.; Nájera, C. J. Org. Chem. 2012, 77 (17), 7344–7354.[1][4]

Observations: In all cases, HFIP provided significantly higher yields of the desired allylic substitution product compared to TFE under similar reaction conditions. This suggests that the greater ionizing power and hydrogen-bonding ability of HFIP are more effective in promoting the formation of the allylic carbocation intermediate.

Ring-Opening of Epoxides

The activation of epoxides towards nucleophilic attack is a cornerstone of organic synthesis. Fluorinated alcohols excel in this role by protonating the epoxide oxygen, thereby facilitating ring-opening.

Experimental Data: Alkylation of Indole with Spiroepoxyoxindole

EntrySolventTemperature (°C)Time (h)Yield (%)
1TFErt1285
2TFE50292
3HFIPrt195
4Water8024<10

Data sourced from a study on the alkylation of indoles with spiroepoxyoxindoles.[5]

Observations: HFIP is remarkably efficient, affording a high yield at room temperature in just one hour. TFE also promotes the reaction effectively, particularly with heating. In contrast, the reaction is sluggish in water, highlighting the unique promoting effect of fluorinated alcohols.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. The acidic nature of fluorinated alcohols can catalyze this transformation without the need for additional protic or Lewis acids.

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones to form cyclopentenones. This reaction is typically promoted by strong Lewis or Brønsted acids. Fluorinated alcohols can serve as effective promoters, likely through stabilization of the pentadienyl cation intermediate.

A direct, side-by-side comparison of TFE and HFIP for the Nazarov cyclization is not extensively documented. However, the use of a mixture of HFIP and TFE has been reported in an asymmetric synthesis employing a camphor-based auxiliary, indicating the utility of these solvents in this transformation. The highly acidic and polar nature of these solvents is expected to facilitate the generation and stabilization of the key cationic intermediate.

Experimental Protocols

General Procedure for Allylic Substitution in Fluorinated Alcohols
  • To a solution of the allylic alcohol (1.0 equiv) in either TFE or HFIP (0.5–1.0 M), add the nucleophile (1.2–1.5 equiv).

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

General Procedure for the HFIP-Promoted Synthesis of Tetrahydrofurans from Epoxides and Alkenes
  • In a sealed tube, combine the epoxide (1.0 equiv) and the electron-rich alkene (1.5–2.0 equiv).

  • Add HFIP to achieve a concentration of approximately 1 M with respect to the epoxide.

  • Stir the reaction mixture at 45 °C.

  • Monitor the reaction by GC-MS until the starting epoxide is consumed.

  • Evaporate the HFIP under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows for the reactions discussed.

Allylic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Allylic Alcohol and Nucleophile solvent Add Fluorinated Alcohol (TFE or HFIP) start->solvent stir Stir at Specified Temperature solvent->stir monitor Monitor by TLC/GC-MS stir->monitor evap Solvent Evaporation monitor->evap purify Flash Chromatography evap->purify end end purify->end Isolated Product

Caption: Experimental workflow for allylic substitution.

Epoxide_Ring_Opening_Mechanism reagents Epoxide + Nucleophile + Fluorinated Alcohol (FA) activation Protonation of Epoxide by FA reagents->activation attack Nucleophilic Attack (SN2-like) activation->attack intermediate Ring-Opened Intermediate attack->intermediate deprotonation Deprotonation intermediate->deprotonation product Final Product deprotonation->product

Caption: Mechanism of epoxide ring-opening.

Pictet_Spengler_Mechanism start β-Arylethylamine + Aldehyde/Ketone imine Formation of Iminium Ion (catalyzed by HFIP/TFE) start->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization intermediate Cyclized Intermediate (Spirocyclic) cyclization->intermediate rearrangement Rearomatization intermediate->rearrangement product Tetrahydro-β-carboline rearrangement->product

Caption: Pictet-Spengler reaction mechanism.

Nazarov_Cyclization_Mechanism start Divinyl Ketone activation Protonation/Coordination with Fluorinated Alcohol start->activation cation Pentadienyl Cation (Stabilized by Solvent) activation->cation electrocyclization 4π-Electrocyclization (Conrotatory) cation->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl elimination Proton Elimination oxyallyl->elimination product Cyclopentenone elimination->product

Caption: Nazarov cyclization mechanism.

Conclusion

Both TFE and HFIP are exceptionally useful solvents that can dramatically enhance the rates and selectivities of a variety of organic reactions. The available data consistently indicate that HFIP, owing to its greater acidity and hydrogen-bond donating strength, is often the more effective promoter, leading to higher yields and shorter reaction times. However, TFE remains a valuable and less expensive alternative that can provide excellent results, particularly at elevated temperatures. The choice between these two powerful solvents will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and economic considerations. This guide provides a foundation for making an informed decision, empowering researchers to harness the full potential of fluorinated alcohols in their synthetic endeavors.

References

A Comparative Guide to Enantiomeric Excess Determination of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of 3,3,4,4,4-Pentafluorobutan-2-ol, a fluorinated chiral alcohol. The comparison is supported by generalized experimental protocols and performance data to aid in method selection and implementation.

The principal methods for determining the enantiomeric excess of chiral alcohols include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints and requirements.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, available instrumentation, and the need for method development. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and ¹⁹F NMR spectroscopy.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)¹⁹F NMR Spectroscopy
Principle Separation of volatile derivatives on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase (direct) or as diastereomeric derivatives on an achiral phase (indirect).[1]Diastereotopic differentiation of enantiomers in a chiral environment, leading to distinct NMR signals.[2][3][4][5]
Sample Preparation Derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) is often required.[6]Direct analysis is possible, though indirect methods require derivatization.[1]Derivatization with a chiral agent (e.g., Mosher's acid) or use of a chiral solvating agent is necessary.[2][5]
Sensitivity High (ng to pg level).High (µg to ng level).Moderate (mg to µg level).
Analysis Time Fast (typically 10-30 minutes).Moderate (typically 15-45 minutes).Fast (typically < 15 minutes per sample).[7][8]
Instrumentation Gas chromatograph with a chiral column and FID or MS detector.HPLC system with a chiral column and UV or MS detector.[1]NMR spectrometer.
Method Development Can be time-consuming due to the need to optimize derivatization and chromatographic conditions.Selection of the appropriate chiral stationary phase and mobile phase can require significant screening.[9]Can be relatively straightforward, especially with commercially available chiral derivatizing or solvating agents.
Key Advantage High resolution and sensitivity.Broad applicability and well-established methods.[1]Rapid analysis and the potential for absolute configuration determination.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are generalized protocols for each of the discussed techniques.

Chiral Gas Chromatography (GC)

1. Derivatization of this compound:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as pyridine or DMAP.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetate derivative can be analyzed directly by chiral GC.

2. GC Conditions:

  • Column: A chiral GC column, such as one based on modified cyclodextrins (e.g., CP Chirasil-DEX CB), is typically used.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chiral High-Performance Liquid Chromatography (HPLC)

1. Direct Method (using a Chiral Stationary Phase):

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a common choice.[10][11]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine additive like diethylamine (DEA) may be needed to improve peak shape.[9]

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detector set at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

2. Indirect Method (using a Chiral Derivatizing Agent):

  • React the this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) in the presence of a base to form diastereomeric esters.[5]

  • Analyze the resulting diastereomers on a standard achiral HPLC column (e.g., C18).

  • The mobile phase will typically be a mixture of acetonitrile and water or methanol and water.

¹⁹F NMR Spectroscopy

1. Using a Chiral Solvating Agent:

  • Dissolve the this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹⁹F NMR spectrum.

  • Add a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral Brønsted acid) to the NMR tube.

  • Acquire another ¹⁹F NMR spectrum. The signals corresponding to the enantiomers should be resolved into two distinct peaks or multiplets.

2. Using a Chiral Derivatizing Agent (Mosher's Acid Method):

  • React the (R)- and (S)-enantiomers of this compound separately with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride to form four diastereomeric esters.

  • Dissolve the resulting esters in a deuterated solvent.

  • Acquire ¹⁹F NMR spectra. The chemical shifts of the fluorine atoms will be different for each diastereomer, allowing for the determination of the enantiomeric excess.[5]

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.

G Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Chiral Alcohol Sample (this compound) Derivatization Derivatization (Optional) (e.g., Acetylation, Mosher's Ester) Sample->Derivatization Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Direct Analysis NMR ¹⁹F NMR Sample->NMR With Chiral Solvating Agent Chiral_GC Chiral GC Derivatization->Chiral_GC Derivatization->Chiral_HPLC Derivatization->NMR Integration Peak Integration Chiral_GC->Integration Chiral_HPLC->Integration NMR->Integration Calculation e.e. Calculation (%e.e. = |(Area1 - Area2)| / (Area1 + Area2) * 100) Integration->Calculation Report Report Calculation->Report

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for fluorinated compounds such as 3,3,4,4,4-Pentafluorobutan-2-ol is critical for ensuring experimental reproducibility, product quality, and safety. This guide provides a comprehensive comparison of three primary analytical techniques for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document details experimental protocols, presents a comparative analysis of the strengths and limitations of each method, and provides supporting data to facilitate the selection of the most suitable technique for specific analytical requirements.

Methodology Selection Workflow

The selection of an appropriate analytical method depends on various factors including the required sensitivity, the need for impurity identification, and the availability of instrumentation. The following workflow provides a logical approach to selecting the best method for your application.

Workflow for Selecting an Analytical Method start Define Analytical Need routine_purity Routine Purity Check (Known Impurities) start->routine_purity impurity_id Impurity Identification & Structural Elucidation start->impurity_id gc Gas Chromatography (GC-FID) routine_purity->gc Volatile & Thermally Stable hplc High-Performance Liquid Chromatography (HPLC-UV/RID) routine_purity->hplc Non-Volatile or Thermally Labile nmr Quantitative NMR (qNMR) routine_purity->nmr High Accuracy Needed, No Standard for Impurities gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) impurity_id->gc_ms Volatile Impurities lc_ms Liquid Chromatography-Mass Spectrometry (LC-MS) impurity_id->lc_ms Non-Volatile Impurities nmr_2d 2D NMR Spectroscopy impurity_id->nmr_2d Complex Structure, Isomers end Method Selected gc->end hplc->end nmr->end gc_ms->end lc_ms->end nmr_2d->end

Caption: Decision workflow for analytical method selection.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the expected performance of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV or Refractive Index Detection (HPLC-UV/RID), and ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/RID) Quantitative ¹⁹F NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, followed by detection via flame ionization.Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance or refractive index.Provides detailed structural information and quantification based on the magnetic properties of the ¹⁹F nucleus.
Primary Strength High sensitivity for detecting and identifying trace volatile impurities.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.Provides unambiguous structural confirmation and highly accurate quantification without a specific standard for the analyte.[1]
Common Impurities Detected Residual starting materials, other isomers, and byproducts of synthesis.Non-volatile starting materials, polymeric impurities, and degradation products.Structural isomers and diastereomers.
Sample Preparation Dilution in a volatile organic solvent.Dissolution in the mobile phase. Derivatization may be needed for UV detection.Dissolution in a deuterated solvent with an internal standard.
Limit of Detection (LOD) ~0.01%~0.05% (UV with derivatization), >0.1% (RID)~0.1%
Limit of Quantification (LOQ) ~0.05%~0.1% (UV with derivatization), >0.2% (RID)~0.2%
Precision (RSD) < 2%< 3%< 1.5%
Accuracy High with proper calibration.Moderate to High, dependent on detector and calibration.Very High.

Experimental Protocols

Gas Chromatography (GC-FID)

GC is a highly sensitive technique ideal for separating and identifying volatile compounds. It is well-suited for detecting trace impurities in samples of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 ppm in a volatile solvent such as dichloromethane or ethyl acetate.

  • Create a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm) to establish a calibration curve for quantitative analysis.

Chromatographic Conditions:

  • Column: DB-624 or similar mid-polarity column (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify impurities by comparing their peak areas to the calibration curve or by using the area percent method for an estimation of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis of a wide range of organic compounds. For this compound, which lacks a strong UV chromophore, a Refractive Index Detector (RID) is suitable. Alternatively, pre-column derivatization can be employed for use with a UV detector.

Proposed HPLC-RID Methodology:

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID).

Data Analysis:

  • Determine the purity based on the relative peak areas.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR provides a rapid and highly accurate method for determining the absolute purity of the main component without the need for a specific standard of this compound.[2] It is particularly effective for identifying and quantifying structural isomers.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a suitable internal standard (e.g., trifluorotoluene) to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d or acetone-d6).

  • Ensure the sample is completely dissolved.

NMR Parameters:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: Standard single pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 20-30 s for ¹⁹F).

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity of this compound based on the ratio of the integrals and the known purity and amount of the internal standard.

Comparison and Recommendations

  • GC-FID is the method of choice for the sensitive detection and identification of trace volatile impurities, such as residual solvents and starting materials. Its high resolution is crucial for separating complex mixtures.[1]

  • HPLC-RID is a viable alternative, especially if GC is not available or if non-volatile impurities are suspected. However, its sensitivity is generally lower than GC-FID.

  • ¹⁹F qNMR is a powerful technique for obtaining an accurate and precise determination of the overall purity of the bulk material. It excels at identifying and quantifying isomeric impurities that may be challenging to resolve by chromatographic methods.[3][4]

For a comprehensive and robust assessment of this compound purity, a combined analytical approach is recommended. GC-FID or GC-MS should be employed to screen for and identify trace impurities, while ¹⁹F qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This dual-methodology approach ensures the highest confidence in the quality of the reagent for research, development, and manufacturing purposes.

References

A Comparative Guide to Chiral Auxiliaries: Performance of Fluorinated vs. Non-Fluorinated Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. This guide provides a detailed comparison of the performance of a modern fluorinated chiral auxiliary, N-perfluorobutanesulfinamide, against established, non-fluorinated auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The inclusion of fluorine atoms can significantly alter the electronic properties and steric environment of the auxiliary, leading to unique reactivity and selectivity.

This analysis is supported by experimental data from key asymmetric reactions, detailed protocols for representative transformations, and visualizations of the underlying principles of stereochemical control.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and removal, and the overall yield of the desired product. The following tables summarize the performance of N-perfluorobutanesulfinamide and other prominent chiral auxiliaries in key asymmetric transformations, providing a quantitative basis for comparison.

Asymmetric Mannich Reaction

The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are prevalent in biologically active molecules. The enhanced electrophilicity of imines derived from N-perfluorobutanesulfinamide allows for highly selective reactions under mild conditions.[1][2]

Chiral AuxiliaryElectrophileNucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N-perfluorobutanesulfinamideAr-CH=NS(O)C4F9Malonic acid half-thioester>99:185-95[1]
Evans' OxazolidinoneNot typically used in this fashion----
Oppolzer's SultamNot typically used in this fashion----
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for stereoselective carbon-carbon bond formation. Evans' oxazolidinones are widely recognized for their exceptional performance in this transformation, providing high levels of diastereoselectivity.[3][4]

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' OxazolidinoneBenzaldehydeN-propionyl oxazolidinone>99:170-80[5][6]
Oppolzer's SultamBenzaldehydeN-acetyl sultam>95:580-90[7]
N-perfluorobutanesulfinamideNot typically used for aldol reactions----
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition reaction that is invaluable for the synthesis of six-membered rings with controlled stereochemistry. Oppolzer's sultams are particularly effective in directing the facial selectivity of this transformation.

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Oppolzer's SultamCyclopentadieneN-acryloyl sultam>98:285-95[7]
Evans' OxazolidinoneCyclopentadieneN-acryloyl oxazolidinone>95:580-90[3]
N-perfluorobutanesulfinamideNot typically used for Diels-Alder----

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Asymmetric Decarboxylative Mannich Reaction using N-perfluorobutanesulfinamide

This protocol outlines the key steps for the highly diastereoselective decarboxylative Mannich reaction.[1]

1. Imine Formation:

  • To a solution of the desired aldehyde (1.0 eq) and N-perfluorobutanesulfinamide (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add a dehydrating agent (e.g., MgSO4).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude N-sulfinyl imine, which is used in the next step without further purification.

2. Mannich Reaction:

  • To a solution of the N-sulfinyl imine (1.0 eq) and the malonic acid half-thioester (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired β-amino thioester.

3. Auxiliary Removal:

  • The N-perfluorobutanesulfinyl group can be cleaved under acidic conditions (e.g., HCl in a protic solvent) to yield the free amine.

  • The fluorous nature of the auxiliary allows for purification using fluorous solid-phase extraction, facilitating its recovery.[1]

Asymmetric Aldol Reaction using an Evans' Oxazolidinone

This protocol outlines the key steps for the diastereoselective aldol reaction using a chiral oxazolidinone auxiliary.[5][8]

1. Enolate Formation:

  • A solution of the N-acyl oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., CH2Cl2) is cooled to 0 °C under an inert atmosphere.

  • Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.2 eq).

  • The mixture is stirred for 30-60 minutes at 0 °C to ensure complete formation of the boron enolate.

2. Aldol Addition:

  • The reaction mixture is then cooled to -78 °C.

  • The desired aldehyde (1.5 eq) is added dropwise.

  • The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) and then allowed to warm to room temperature.

3. Work-up and Purification:

  • The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography to yield the desired aldol adduct.

4. Auxiliary Removal:

  • The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH/H2O2) or reduction (e.g., using LiBH4) to yield the corresponding β-hydroxy acid/ester or 1,3-diol, respectively.[7]

Visualizing Asymmetric Induction and Experimental Workflow

To better understand the principles of stereochemical control and the practical aspects of using chiral auxiliaries, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage and Recovery substrate Prochiral Substrate attachment Attachment of Auxiliary substrate->attachment auxiliary Chiral Auxiliary auxiliary->attachment substrate_aux Substrate-Auxiliary Adduct attachment->substrate_aux reaction Diastereoselective Reaction substrate_aux->reaction reagent Reagent reagent->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1. General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Figure 2. Logical diagram illustrating the principle of stereochemical control by a chiral auxiliary.

G cluster_fluorinated N-Perfluorobutanesulfinamide cluster_evans Evans' Oxazolidinones cluster_oppolzer Oppolzer's Sultams title Comparative Features of Chiral Auxiliaries F_react Enhanced Reactivity (Electron-withdrawing C4F9) F_select High Diastereoselectivity in Mannich Reactions F_react->F_select F_remove Facile Removal & Fluorous Purification F_select->F_remove F_scope Specific Applications (e.g., Imines) F_remove->F_scope E_react Well-established Reactivity E_select Excellent Selectivity in Aldol Reactions E_react->E_select E_remove Standard Cleavage (Hydrolysis/Reduction) E_select->E_remove E_scope Broad Scope (Alkylations, Aldols) E_remove->E_scope O_react Robust and Reliable O_select High Selectivity in Diels-Alder & Michael Additions O_react->O_select O_remove Standard Cleavage Conditions O_select->O_remove O_scope Wide Applicability (Cycloadditions) O_remove->O_scope

Figure 3. Comparison of key features of fluorinated and non-fluorinated chiral auxiliaries.

References

A Comparative Guide to the Synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis methods for 3,3,4,4,4-Pentafluorobutan-2-ol, a key fluorinated building block in pharmaceutical and materials science. The following sections detail the most common synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the replication and adaptation of these processes.

Introduction to Synthesis Strategies

The synthesis of this compound primarily revolves around two main strategies: the nucleophilic addition of an organometallic reagent to a carbonyl compound (Grignard reaction) and the reduction of the corresponding ketone, 3,3,4,4,4-pentafluoro-2-butanone. Each approach presents distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Method 1: Grignard Reaction

The Grignard reaction offers a versatile method for forming the carbon-carbon bond necessary to construct the backbone of this compound. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two principal pathways are feasible:

  • Pathway A: Reaction of pentafluoroethylmagnesium bromide with acetaldehyde.

  • Pathway B: Reaction of methylmagnesium bromide with pentafluoropropionaldehyde.

While specific experimental data for the synthesis of this compound via this method is not extensively detailed in publicly available literature, the general principles of Grignard reactions with fluorinated compounds are well-established. The primary challenge often lies in the preparation and stability of the fluorinated Grignard reagent.

Experimental Protocol: General Grignard Synthesis

The following is a generalized protocol for the synthesis of a secondary alcohol via a Grignard reaction, which can be adapted for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Pentafluoroethyl bromide or pentafluoropropionaldehyde

  • Acetaldehyde or methyl bromide

  • Iodine crystal (for activation)

  • Anhydrous HCl in ether or saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.

  • A solution of the alkyl/fluoroalkyl halide in the anhydrous solvent is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Once the Grignard reagent formation is complete, the solution is cooled, and a solution of the aldehyde in the anhydrous solvent is added dropwise.

  • The reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure complete reaction.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography.

Method 2: Reduction of 3,3,4,4,4-Pentafluoro-2-butanone

The reduction of the corresponding ketone, 3,3,4,4,4-pentafluoro-2-butanone, is a more direct and commonly employed route to this compound. Several reducing agents and methodologies can be utilized for this transformation.

Catalytic Hydrogenation with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols.[1] Its ease of handling and high chemoselectivity make it an attractive choice.

Experimental Protocol: Reduction with NaBH₄

The following protocol is a general procedure for the reduction of a ketone using sodium borohydride.[2][3]

Materials:

  • 3,3,4,4,4-Pentafluoro-2-butanone

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dilute hydrochloric acid or saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • 3,3,4,4,4-Pentafluoro-2-butanone is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below a specified limit.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure complete reduction.

  • The reaction is quenched by the slow addition of dilute acid or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

  • The resulting crude this compound is purified by distillation.

Catalytic Transfer Hydrogenation (Meerwein-Ponndorf-Verley Reduction)

The Meerwein-Ponndorf-Verley (MPV) reduction utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, to transfer a hydride from a sacrificial alcohol, such as isopropanol, to the ketone.[4] This method is highly chemoselective and operates under mild conditions.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction

This is a general protocol for the MPV reduction of a ketone.

Materials:

  • 3,3,4,4,4-Pentafluoro-2-butanone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene or benzene (optional, for azeotropic removal of acetone)

  • Dilute sulfuric acid

Procedure:

  • A mixture of 3,3,4,4,4-Pentafluoro-2-butanone, a large excess of anhydrous isopropanol, and a catalytic amount of aluminum isopropoxide is prepared in a flask equipped for distillation.

  • The mixture is heated to allow for the slow distillation of acetone, the byproduct of the reaction. The removal of acetone drives the equilibrium towards the formation of the desired alcohol.

  • The reaction progress is monitored by analyzing the distillate for the presence of acetone.

  • Once the reaction is complete, the mixture is cooled, and the excess aluminum alkoxide is decomposed by the addition of dilute sulfuric acid.

  • The product is separated from the aqueous layer, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed.

  • The final product is purified by distillation.

Comparative Data

Due to the limited availability of specific experimental data for the synthesis of this compound in peer-reviewed literature, the following table presents a generalized comparison of the methods based on typical outcomes for similar fluorinated compounds.

Parameter Grignard Reaction NaBH₄ Reduction Meerwein-Ponndorf-Verley Reduction
Starting Materials Pentafluoroethyl bromide + Acetaldehyde OR Methyl bromide + Pentafluoropropionaldehyde3,3,4,4,4-Pentafluoro-2-butanone3,3,4,4,4-Pentafluoro-2-butanone
Key Reagents Magnesium, Anhydrous Ether/THFSodium Borohydride, Methanol/EthanolAluminum isopropoxide, Isopropanol
Typical Yield Moderate to HighHigh to Very HighHigh
Purity of Crude Product Moderate (side products from Grignard formation)HighHigh
Reaction Conditions Anhydrous, Inert atmosphere, Temperature controlMild, Room temperature or belowMild, Reflux temperature
Scalability ModerateHighHigh
Safety Considerations Highly reactive Grignard reagent, Flammable solventsFlammable solvents, Hydrogen evolution on quenchingFlammable solvents
Advantages C-C bond formation, VersatileMild, High yield, Simple workupHigh chemoselectivity, Mild conditions
Disadvantages Sensitive to moisture and air, Potential side reactionsRequires a separate synthesis of the ketoneReversible, Requires removal of acetone

Visualizing the Synthetic Pathways

The logical flow of the synthesis methods can be visualized to better understand the sequence of steps and the relationships between reactants and products.

Synthesis_Pathways Synthesis Pathways for this compound cluster_grignard Grignard Reaction cluster_reduction Ketone Reduction Pentafluoroethyl Bromide Pentafluoroethyl Bromide Pentafluoroethyl MgBr Pentafluoroethyl MgBr Pentafluoroethyl Bromide->Pentafluoroethyl MgBr + Mg Acetaldehyde Acetaldehyde Grignard Adduct A Grignard Adduct A Pentafluoroethyl MgBr->Grignard Adduct A + Acetaldehyde This compound This compound Grignard Adduct A->this compound Workup Methyl Bromide Methyl Bromide Methyl MgBr Methyl MgBr Methyl Bromide->Methyl MgBr + Mg Pentafluoropropionaldehyde Pentafluoropropionaldehyde Grignard Adduct B Grignard Adduct B Methyl MgBr->Grignard Adduct B + Pentafluoropropionaldehyde Grignard Adduct B->this compound Workup 3,3,4,4,4-Pentafluoro-2-butanone 3,3,4,4,4-Pentafluoro-2-butanone NaBH4 Reduction NaBH4 Reduction 3,3,4,4,4-Pentafluoro-2-butanone->NaBH4 Reduction MPV Reduction MPV Reduction 3,3,4,4,4-Pentafluoro-2-butanone->MPV Reduction NaBH4 Reduction->this compound MPV Reduction->this compound

Caption: Synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for Synthesis Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup & Extraction Workup & Extraction Reaction Monitoring->Workup & Extraction Purification Purification Workup & Extraction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for chemical synthesis.

Conclusion

Both the Grignard reaction and the reduction of 3,3,4,4,4-pentafluoro-2-butanone are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and required purity. The reduction of the ketone, particularly with sodium borohydride, appears to be a more straightforward and high-yielding approach, provided the starting ketone is readily accessible. Further research into specific, optimized protocols for these syntheses is recommended for large-scale production or applications requiring very high purity.

References

Comparative Analysis of 3,3,4,4,4-Pentafluorobutan-2-ol Reaction Kinetics: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study on the reaction kinetics of 3,3,4,4,4-Pentafluorobutan-2-ol is currently unavailable in the public domain. While research into the synthesis and application of fluorinated alcohols is an active field, specific quantitative data detailing the reaction rates, kinetic parameters, and comparative performance of this compound in various chemical transformations remains limited. This guide, therefore, outlines the typical reactions this class of compounds undergoes and presents a framework for the type of experimental data required for a thorough comparative analysis.

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of fluorinated alcohols is crucial for process optimization, catalyst selection, and predicting reaction outcomes. The electron-withdrawing nature of the fluorine atoms in this compound is expected to significantly influence its reactivity, particularly in reactions involving the hydroxyl group and adjacent carbon atoms.

Potential Areas for Kinetic Investigation

Key reaction types where the kinetic profile of this compound would be of significant interest include:

  • Oxidation: The conversion of the secondary alcohol to a ketone, 3,3,4,4,4-pentafluorobutan-2-one, is a fundamental transformation. A comparative kinetic study would involve measuring the rate of oxidation against other fluorinated and non-fluorinated secondary alcohols under various oxidizing agents and conditions.

  • Dehydration: Acid-catalyzed dehydration would lead to the formation of fluorinated alkenes. The kinetics of this elimination reaction, including the determination of activation energies, would provide insight into the stability of the carbocation intermediate and the influence of the pentafluoroethyl group.

  • Esterification: The reaction with carboxylic acids or their derivatives to form esters is a common process. Kinetic data would be invaluable for optimizing ester synthesis and understanding the steric and electronic effects of the fluorinated substituent.

  • Nucleophilic Substitution: While less common for the alcohol itself, the conversion of the hydroxyl group to a better leaving group would enable studies of nucleophilic substitution reactions at the C-2 position.

Data Presentation for Future Comparative Studies

To facilitate a robust comparative analysis, quantitative data should be systematically collected and presented. The following tables provide a template for how such data could be structured.

Table 1: Comparative Oxidation Kinetics of Secondary Alcohols

AlcoholOxidizing AgentCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)
This compounde.g., PCCNonee.g., 25Experimental DataExperimental Data
2-Butanole.g., PCCNonee.g., 25Experimental DataExperimental Data
1,1,1-Trifluoropropan-2-ole.g., PCCNonee.g., 25Experimental DataExperimental Data
Hexafluoroisopropanole.g., PCCNonee.g., 25Experimental DataExperimental Data

Table 2: Comparative Dehydration Kinetics of Secondary Alcohols

AlcoholAcid CatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)
This compounde.g., H₂SO₄e.g., 100Experimental DataExperimental Data
2-Butanole.g., H₂SO₄e.g., 100Experimental DataExperimental Data
1,1,1-Trifluoropropan-2-ole.g., H₂SO₄e.g., 100Experimental DataExperimental Data

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for the reproducibility and comparison of kinetic data. The following outlines a general approach for studying the kinetics of a reaction involving this compound.

General Protocol for Kinetic Measurement (Example: Oxidation)

  • Materials:

    • This compound (substrate)

    • Selected oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Internal standard for analytical measurements (e.g., Dodecane)

  • Reaction Setup:

    • A temperature-controlled reaction vessel (e.g., a jacketed glass reactor connected to a circulating water bath) is charged with a solution of this compound and the internal standard in the chosen solvent.

    • The solution is allowed to thermally equilibrate.

  • Initiation and Monitoring:

    • The reaction is initiated by the addition of a known concentration of the oxidizing agent.

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

    • The reaction in the aliquots is quenched immediately (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Analysis:

    • The concentration of the reactant (this compound) and the product (3,3,4,4,4-pentafluorobutan-2-one) in each aliquot is determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The concentration of the reactant is plotted against time.

    • The initial rate of the reaction is determined from the slope of the concentration-time curve at t=0.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.

    • The rate constant (k) is calculated from the determined rate law.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualization of Experimental and Logical Workflows

To clearly illustrate the proposed experimental and analytical processes, Graphviz diagrams can be utilized.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare solutions of This compound, oxidizing agent, and internal standard B Equilibrate reactant solution in temperature-controlled vessel A->B C Initiate reaction by adding oxidizing agent B->C D Withdraw and quench aliquots at timed intervals C->D E Analyze aliquots by GC or HPLC D->E F Determine reactant and product concentrations E->F G Plot concentration vs. time F->G H Determine reaction order and rate constant (k) G->H I Repeat at different temperatures H->I J Calculate activation energy (Ea) I->J

Caption: Experimental workflow for determining the reaction kinetics of this compound.

Logical_Relationship Reactants Reactants (Alcohol, Oxidant) Kinetics Reaction Kinetics (Rate Law, k, Ea) Reactants->Kinetics Conditions Reaction Conditions (Temperature, Catalyst) Conditions->Kinetics Performance Comparative Performance Kinetics->Performance

Caption: Logical relationship between experimental variables and kinetic performance evaluation.

While a direct comparative study on the reaction kinetics of this compound is not currently available, this guide provides a framework for conducting such research. The generation of quantitative kinetic data through standardized experimental protocols is essential for building a comprehensive understanding of the reactivity of this and other fluorinated alcohols. Such data would be of immense value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Further research is encouraged to fill this knowledge gap.

A Comparative Analysis of 3,3,4,4,4-Pentafluorobutan-2-ol as a Laboratory Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. This guide provides a comparative benchmark analysis of 3,3,4,4,4-Pentafluorobutan-2-ol against a selection of structurally similar and commonly utilized laboratory solvents. The objective is to offer a data-driven resource to aid researchers in making informed decisions for solvent selection in various applications, from organic synthesis to purification processes.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and selected alternative solvents. While experimental data for this compound is limited in publicly accessible literature, computed values and data for isomeric analogs provide valuable insights.

PropertyThis compoundIsopropanol (2-Propanol)2-ButanolIsobutanol
CAS Number 374-40-3[1]67-63-078-92-2[2]78-83-1[3]
Molecular Formula C₄H₅F₅O[1]C₃H₈OC₄H₁₀O[2]C₄H₁₀O[3]
Molecular Weight ( g/mol ) 164.07[1]60.174.12[2]74.12[3]
Boiling Point (°C) Data Not Available82.599.5[2]108
Density (g/mL) Data Not Available0.7850.8080.803
Viscosity (cP at 20°C) Data Not Available2.43.553.9
Relative Polarity Data Not Available0.546[4]0.506[5]Data Not Available
GHS Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]H225, H319, H336 (Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness)H226, H319, H335, H336 (Flammable liquid and vapor, Causes serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizziness)H226, H315, H318, H335, H336 (Flammable liquid and vapor, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, May cause drowsiness or dizziness)

Experimental Protocols for Solvent Evaluation

To ensure a rigorous and standardized comparison of solvent performance, the following experimental protocols are recommended. These methodologies are based on established analytical techniques for characterizing solvent properties and their impact on chemical processes.

Determination of Solute Solubility

A standardized protocol to determine the solubility of a target compound in this compound and other benchmark solvents is crucial for applications such as reaction screening and crystallization.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the solid solute and place it into a sealed vial.

  • Solvent Addition: Add a measured volume of the solvent to be tested (e.g., this compound) to the vial.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Viscosity Measurement

The viscosity of a solvent can impact mass transfer and reaction rates. A rotational viscometer provides a reliable method for this measurement.

Methodology:

  • Instrument Calibration: Calibrate the viscometer using certified viscosity standards.

  • Sample Loading: Introduce a precise volume of the solvent into the sample chamber of the viscometer.

  • Temperature Control: Allow the sample to equilibrate to the desired temperature using a temperature-controlled bath.

  • Measurement: Measure the torque required to rotate a spindle at a constant angular velocity within the fluid.

  • Data Acquisition: The instrument software will calculate the dynamic viscosity based on the measured torque and the geometry of the spindle.

Reaction Performance Benchmarking

To assess the efficacy of this compound in a specific chemical transformation, a direct comparison with other solvents is essential.

Methodology:

  • Reaction Setup: Prepare identical reaction mixtures (same reactants, concentrations, catalyst, and temperature) in parallel, with each reaction vessel containing a different solvent being tested.

  • Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC), GC, or HPLC.

  • Performance Metrics: Evaluate the solvents based on key performance indicators such as reaction rate, conversion of starting material, and yield of the desired product.

  • Work-up and Purification: Assess the ease of product isolation and purification from each solvent system.

Visualizing the Solvent Selection Process

The following diagrams illustrate key workflows and relationships in the process of solvent selection and evaluation.

SolventSelectionWorkflow cluster_0 Initial Screening cluster_1 Experimental Evaluation cluster_2 Final Selection A Define Application Requirements (e.g., Reaction Type, Temperature) B Identify Potential Solvents (Including this compound) A->B C Physicochemical Property Analysis (Boiling Point, Polarity, etc.) B->C D Solubility & Miscibility Testing C->D E Benchmarking Reaction Performance D->E F Work-up & Purification Assessment E->F G Data Analysis & Comparison F->G H Select Optimal Solvent G->H

Caption: A logical workflow for systematic solvent selection.

ExperimentalEvaluation cluster_tests Performance Tests cluster_outcomes Decision Factors Solvent This compound & Alternative Solvents Solubility Solubility of Reactants Solvent->Solubility Kinetics Reaction Kinetics Solvent->Kinetics Yield Product Yield & Purity Solvent->Yield Workup Ease of Work-up Solvent->Workup Efficiency Process Efficiency Solubility->Efficiency Kinetics->Efficiency Yield->Efficiency Workup->Efficiency Cost Cost-Effectiveness Efficiency->Cost Safety Safety & Environmental Impact Safety->Cost

Caption: Key experimental parameters for solvent evaluation.

References

A Comparative Guide to the Structural Analysis of 3,3,4,4,4-Pentafluorobutan-2-ol Derivatives and Their Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical methodologies used for the structural analysis and confirmation of 3,3,4,4,4-pentafluorobutan-2-ol and its derivatives against their non-fluorinated counterparts. The introduction of fluorine atoms into a molecule significantly influences its physicochemical properties and, consequently, the output of various analytical techniques. Understanding these differences is crucial for the accurate characterization of novel fluorinated compounds in drug discovery and development.

Executive Summary

The structural confirmation of organic molecules relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. While the fundamental principles of these techniques remain the same, the presence of highly electronegative fluorine atoms in this compound introduces distinct and predictable changes in the resulting data when compared to its non-fluorinated analogue, 2-pentanol. This guide will delve into these differences, providing a framework for the interpretation of analytical data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key differences in the expected analytical data between this compound and its non-fluorinated analogue, 2-pentanol.

Analytical TechniqueThis compound (Expected)2-Pentanol (Alternative)[1]Key Differences & Rationale
¹H NMR Signals for protons on carbons adjacent to the fluorinated group will be significantly shifted downfield and will exhibit complex splitting patterns due to H-F coupling.¹H NMR spectrum shows characteristic signals for a secondary alcohol with predictable chemical shifts and splitting patterns. For example, the proton on the carbon bearing the hydroxyl group (C2) appears around 3.8 ppm.[2]The strong electron-withdrawing effect of the fluorine atoms deshields neighboring protons, causing a downfield shift. The spin-spin coupling between protons and fluorine atoms (J-coupling) introduces additional splitting.
¹³C NMR Carbons bonded to or near fluorine atoms will show large C-F coupling constants and their chemical shifts will be significantly affected. The C-F bond will cause splitting of the carbon signals.The ¹³C NMR spectrum displays five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the hydroxyl group (C2) resonates at approximately 67.7 ppm.[1]The electronegativity of fluorine influences the electron density around adjacent carbon atoms, altering their chemical shifts. Direct and through-bond coupling between ¹³C and ¹⁹F nuclei leads to characteristic splitting patterns.
¹⁹F NMR Will produce a distinct spectrum with signals corresponding to the CF₃ and CF₂ groups. The chemical shifts and coupling patterns provide valuable information about the fluorine environments.Not applicable as there are no fluorine atoms.¹⁹F NMR is a powerful tool for the direct observation of fluorine atoms, offering a wide chemical shift range and high sensitivity, making it invaluable for the characterization of fluorinated compounds.[3][4]
Mass Spectrometry (EI) The mass spectrum is expected to show a molecular ion peak at m/z 164.07. Fragmentation will likely involve the loss of HF, CF₃, and other fluorinated fragments.The mass spectrum shows a molecular ion peak at m/z 88.15. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, with a base peak typically at m/z 45.[1]The presence of fluorine atoms results in a higher molecular weight. The fragmentation patterns are influenced by the strong C-F bonds and the potential for elimination of stable neutral molecules like HF.
X-ray Crystallography If a suitable crystal is obtained, it will provide the definitive three-dimensional structure, including precise C-F bond lengths and angles.Can provide the 3D structure of the molecule in the solid state.While the technique is the same, the resulting structural data for the fluorinated compound will reveal the geometric consequences of fluorine substitution, such as shorter C-F bonds compared to C-H bonds and potential intermolecular interactions involving fluorine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific derivative being analyzed and the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 3-4 drops of a liquid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard can be added.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A reference compound such as CFCl₃ is often used as an external or internal standard. Proton decoupling can be employed to simplify the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • For non-volatile derivatives, derivatization may be necessary to increase volatility.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the compound.

  • The eluted compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Mandatory Visualizations

The following diagrams illustrate the general workflows and logical relationships in the structural analysis of this compound derivatives.

experimental_workflow Experimental Workflow for Structural Analysis cluster_synthesis Sample Preparation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray

Caption: General experimental workflow for the synthesis and structural elucidation of target compounds.

Caption: Decision-making flowchart for confirming the structure of a synthesized compound.

References

Navigating the Data Gap: The Absence of Cross-Reactivity Studies for 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological interactions of fluorinated compounds, a comprehensive understanding of their potential for cross-reactivity is crucial. However, a thorough review of publicly available scientific literature reveals a significant data gap concerning cross-reactivity studies for 3,3,4,4,4-Pentafluorobutan-2-ol. This guide addresses the current lack of specific immunological cross-reactivity data for this compound and provides context based on available information for related substances.

At present, there are no specific, publicly accessible studies detailing the immunological cross-reactivity of this compound. The existing data primarily focuses on its chemical and physical properties, along with its hazard classifications. According to available safety data, this compound is classified as a substance that can cause skin, eye, and respiratory irritation[1]. This classification points towards a profile of a chemical irritant rather than a specific immunogen that would be typically investigated for cross-reactivity with other antigens.

Comparison with Structurally Related Fluorinated Alcohols

In the absence of direct data, a comparative analysis must turn to structurally similar compounds. While not indicative of immunological cross-reactivity, examining the hazard profiles of related fluorinated alcohols can offer some perspective on their potential for biological interaction.

CompoundMolecular FormulaKey Hazard Information
This compound C4H5F5OCauses skin irritation, serious eye irritation, and may cause respiratory irritation[1].
3,3,4,4,4-Pentafluorobutan-1-ol C4H5F5OHighly flammable liquid and vapor; harmful if swallowed[2].
3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol C5H7F5OData on specific biological reactivity is limited in publicly accessible documents[3][4].
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol C5H4F8OCauses skin irritation, serious eye irritation, and may cause respiratory irritation[5].

This table highlights that while these compounds share a fluorinated backbone, their documented hazard profiles can differ. This underscores the difficulty in extrapolating biological or immunological behavior, including cross-reactivity, from one fluorinated alcohol to another without specific experimental data.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

Should researchers endeavor to investigate the cross-reactivity of this compound, a structured experimental approach would be necessary. The following diagram outlines a potential workflow for such a study, from initial screening to detailed molecular analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cross-Reactivity Assessment cluster_2 Phase 3: Cellular and Molecular Analysis A Compound Conjugation to Carrier Protein (e.g., BSA, KLH) B Immunization of Animal Models (e.g., Mice, Rabbits) A->B C Serum Collection and Antibody Titer Measurement (ELISA) B->C D Competitive ELISA with Structural Analogs C->D Proceed if significant antibody response E Surface Plasmon Resonance (SPR) for Binding Kinetics D->E F Western Blot with Conjugates of Alternative Compounds D->F G Mast Cell Degranulation Assay E->G Investigate cellular effects F->G H Cytokine Release Profiling (e.g., from PBMCs) G->H I Identification of Cross-Reactive Epitopes H->I

Caption: A hypothetical workflow for investigating the immunological cross-reactivity of a novel compound.

Experimental Protocols

In the context of the hypothetical workflow, established protocols would be adapted. For instance, a Competitive ELISA (Enzyme-Linked Immunosorbent Assay) would be central to screening for cross-reactivity.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coating: Microtiter plates are coated with the this compound-carrier protein conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat milk in wash buffer) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of antiserum (raised against the target compound) is pre-incubated with varying concentrations of potential cross-reactants (alternative fluorinated alcohols or other structural analogs) for 1-2 hours.

  • Incubation: The antibody-competitor mixture is added to the coated and blocked wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed to remove unbound antibodies and competitors.

  • Secondary Antibody: A species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A suitable substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • Analysis: A decrease in signal in the presence of a competitor indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values of the different competitors.

Conclusion

The current body of scientific literature does not contain studies on the immunological cross-reactivity of this compound. For researchers in drug development and related fields, this represents a notable knowledge gap. While information on the compound's irritant properties is available, this does not inform its potential for specific immune responses. Future research, employing established methodologies such as competitive immunoassays and cellular activation studies, is necessary to elucidate the cross-reactivity profile of this and other fluorinated compounds. Until such data becomes available, any assessment of its potential for immunological cross-reactivity remains speculative and should be approached with caution.

References

Efficacy of 3,3,4,4,4-Pentafluorobutan-2-ol in Different Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reaction medium is a critical factor influencing the outcome of a chemical transformation. In recent years, fluorinated alcohols have garnered significant attention as unique solvents and promoters for a variety of organic reactions. This guide provides a comparative analysis of the efficacy of 3,3,4,4,4-pentafluorobutan-2-ol against other common fluorinated and conventional solvents. Due to the limited availability of direct comparative experimental data for this compound, this guide will focus on a detailed comparison of its physicochemical properties to infer its potential performance in promoting chemical reactions, with a particular focus on C-H activation and arylation, where fluorinated alcohols have demonstrated significant advantages.

Physicochemical Properties: A Comparative Overview

The unique properties of fluorinated alcohols, such as their strong hydrogen-bond donating ability, high polarity, and low nucleophilicity, are key to their enhanced performance in many chemical reactions. A comparison of these properties for this compound with the widely used fluorinated alcohols, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), as well as common conventional solvents, is presented below.

PropertyThis compound1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)2,2,2-Trifluoroethanol (TFE)MethanolDichloromethane
Molecular Formula C₄H₅F₅OC₃H₂F₆OC₂H₃F₃OCH₄OCH₂Cl₂
Molecular Weight ( g/mol ) 164.07168.04100.0432.0484.93
Boiling Point (°C) ~107-10958.2[1]77-8064.739.6
Density (g/mL at 25°C) ~1.41.596[1]1.3820.7921.326
pKa Not available9.3[1]12.415.5Not applicable
Polarity (Dielectric Constant) Not available16.7[2]26.732.79.1
Hydrogen Bond Donating Ability StrongVery StrongStrongModerateWeak

Inferred Efficacy in Chemical Reactions

The distinct physicochemical properties of fluorinated alcohols directly translate to their efficacy in promoting various chemical reactions.

C-H Activation and Arylation

Fluorinated solvents like HFIP and TFE have been shown to have a remarkable beneficial effect on the reactivity, site-, and stereoselectivity of various direct C-H functionalization reactions.[3] The high polarity and strong hydrogen-bond donating ability of these solvents are thought to stabilize charged intermediates and transition states, thereby accelerating the reaction rates.

Although direct experimental data for this compound in C-H activation is lacking, its structural similarity to HFIP and TFE suggests it would also be an effective medium for such transformations. Its predicted strong hydrogen-bond donating capacity can facilitate the activation of substrates and reagents.

G Logical Flow of Solvent-Promoted C-H Arylation cluster_0 Solvent Properties cluster_1 Reaction Intermediates & Transition States cluster_2 Reaction Outcome High Polarity High Polarity Stabilization of Cationic Intermediates Stabilization of Cationic Intermediates High Polarity->Stabilization of Cationic Intermediates Strong H-Bond Donation Strong H-Bond Donation Activation of Electrophiles Activation of Electrophiles Strong H-Bond Donation->Activation of Electrophiles Low Nucleophilicity Low Nucleophilicity Improved Selectivity Improved Selectivity Low Nucleophilicity->Improved Selectivity Prevents side reactions Enhanced Reaction Rate Enhanced Reaction Rate Stabilization of Cationic Intermediates->Enhanced Reaction Rate Activation of Electrophiles->Enhanced Reaction Rate Increased Yield Increased Yield Enhanced Reaction Rate->Increased Yield Improved Selectivity->Increased Yield

Caption: Logical relationship of solvent properties to reaction outcomes.

Experimental Protocols

While a specific protocol for a reaction in this compound is not available, the following is a representative experimental protocol for a palladium-catalyzed C-H arylation of a heteroaromatic compound, adapted from procedures using HFIP. This protocol can serve as a starting point for optimization with this compound.

Objective: To perform a direct C-H arylation of an N-protected indole with an aryl boronic acid.

Materials:

  • N-protected indole (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) oxide (Ag₂O, 2.0 equiv)

  • This compound (as solvent)

Procedure:

  • To a clean, dry reaction vial, add the N-protected indole, aryl boronic acid, Pd(OAc)₂, and Ag₂O.

  • Add this compound (0.2 M concentration with respect to the indole).

  • Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylated indole.

G Experimental Workflow for C-H Arylation Start Start Combine Reactants Combine Reactants Start->Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent N-protected indole, aryl boronic acid, Pd(OAc)2, Ag2O Heat and Stir Heat and Stir Add Solvent->Heat and Stir This compound Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction 80 °C, 12-24 h Workup Workup Monitor Reaction->Workup TLC or LC-MS Purification Purification Workup->Purification Dilution, Filtration End End Purification->End Column Chromatography

References

Safety Operating Guide

Essential Safety and Operational Guide for 3,3,4,4,4-Pentafluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 3,3,4,4,4-Pentafluorobutan-2-ol, ensuring laboratory safety and operational integrity.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Immediate Safety and Hazard Information

This compound is a fluorinated alcohol that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Immediate first aid measures are crucial in the event of exposure. If the substance comes into contact with the eyes, rinse them immediately with fresh running water, ensuring complete irrigation by keeping the eyelids apart.[3] For skin contact, flush the affected area with running water and soap.[3] If fumes are inhaled, move the individual to an area with fresh air.[3] In all cases of exposure, seek prompt medical attention.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below. It is important to note that specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Time-Weighted Average (TWA), or Short-Term Exposure Limit (STEL) have not been established for this specific compound by major regulatory bodies. In the absence of specific OELs, it is recommended to handle the substance with a high degree of caution and to minimize exposure.

PropertyValue
Molecular Formula C4H5F5O[1]
Molecular Weight 164.07 g/mol [1]
CAS Number 374-40-3[1]
Boiling Point Data not readily available
Density Data not readily available for this specific compound. A similar compound, 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol, has a density of 1.309 g/cm³.[4]
Occupational Exposure Limits (OELs) Not established. Handle with caution and minimize exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles are required. In situations where splashing is a risk, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Full-length pants and closed-toe shoes are also required.

  • Hand Protection: Due to the fluorinated nature of this alcohol, selecting the correct gloves is critical. It is recommended to use nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and put on a new pair.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following protocol outlines the key steps for its use.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
  • Keep a spill kit appropriate for chemical spills readily available.

2. Handling the Chemical:

  • Before use, carefully inspect the container for any signs of damage or leaks.
  • When transferring the liquid, do so slowly and carefully to avoid splashing.
  • Keep the container tightly sealed when not in use to prevent the release of vapors.[3]
  • Avoid all personal contact with the substance, including inhalation of vapors.[3]
  • Do not eat, drink, or smoke in the area where the chemical is being handled.[3]

3. In Case of a Spill:

  • In the event of a minor spill, immediately alert others in the vicinity.
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
  • For major spills, evacuate the area and contact the appropriate emergency response personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound is a halogenated organic compound .
  • All waste containing this chemical, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."
  • Do not mix halogenated waste with non-halogenated waste streams.

2. Waste Container Management:

  • Use a chemically resistant container with a secure, tight-fitting lid.
  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
  • Keep the waste container closed at all times, except when adding waste.
  • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_inspect Inspect Container prep_spill->handle_inspect handle_transfer Transfer Chemical handle_inspect->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal spill Spill Occurs handle_transfer->spill No end_op End Operation handle_seal->end_op disp_collect Collect Halogenated Waste disp_label Label Waste Container disp_collect->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs end_disp End Disposal disp_ehs->end_disp start Start start->prep_ppe end_op->disp_collect Generate Waste spill->disp_collect Cleaned Up

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.